molecular formula C4H7NO2 B119327 4-Hydroxy-2-pyrrolidone CAS No. 25747-41-5

4-Hydroxy-2-pyrrolidone

Cat. No.: B119327
CAS No.: 25747-41-5
M. Wt: 101.1 g/mol
InChI Key: IOGISYQVOGVIEU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-pyrrolidone is a versatile and saturated nitrogen heterocycle of significant interest in advanced medicinal chemistry and drug discovery. The pyrrolidine scaffold is highly valued for its three-dimensional coverage and the ability to efficiently explore pharmacophore space due to sp³-hybridization, which can lead to improved solubility and optimized ADME/Tox profiles for drug candidates compared to flat aromatic structures . The specific presence of the 4-hydroxy functional group on the pyrrolidinone ring makes it a critical chiral building block for the synthesis of complex, biologically active molecules . Its stereogenicity is a crucial feature, as the different spatial orientation of enantiomers can lead to a distinct biological profile due to differential binding to enantioselective protein targets . This compound serves as a pivotal precursor in neurological drug development, most notably as an intermediate in the synthesis of Oxiracetam and other racetam-based nootropic agents . Beyond its central role in constructing central nervous system (CNS) therapeutics, this compound finds broad application as a key chiral synthon in asymmetric synthesis. It is employed in the construction of novel molecular scaffolds for a wide range of human diseases, including potential applications as anticancer agents, antibacterial agents, and antidiabetics . The compound's utility extends to biochemical research, where it is used in studies related to neurotransmitter modulation, contributing to a deeper understanding of brain chemistry . The growth in demand for this high-purity chemical intermediate is primarily driven by advancements in the pharmaceutical and specialty chemical industries, reflecting its importance in the development of next-generation therapeutics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypyrrolidin-2-one
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InChI

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IOGISYQVOGVIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601312173
Record name 4-Hydroxy-2-pyrrolidinone
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Molecular Weight

101.10 g/mol
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CAS No.

25747-41-5, 62624-29-7
Record name 4-Hydroxy-2-pyrrolidinone
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Record name 4-Hydroxy-2-pyrrolidone
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Record name 2-Pyrrolidinone, 4-hydroxy-, (+-)-
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Record name 4-Hydroxy-2-pyrrolidinone
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Record name 4-Hydroxy-2-pyrrolidone
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Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-pyrrolidone is a heterocyclic organic compound that serves as a valuable chiral building block in the synthesis of various biologically active molecules. Its structure, featuring a five-membered lactam ring with a hydroxyl group, imparts specific chemical properties that make it a crucial intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, with a focus on its various stereoisomers. It also details experimental protocols for its synthesis and characterization, and explores its role in synthetic pathways, particularly in the production of nootropic drugs like Oxiracetam.

Chemical and Physical Properties

This compound exists as a racemate and as individual enantiomers, each with distinct properties and applications. The key physicochemical data for the racemic mixture and its (R) and (S) enantiomers are summarized below.

Table 1: Physicochemical Properties of this compound and its Enantiomers
PropertyRacemic this compound(R)-(+)-4-Hydroxy-2-pyrrolidone(S)-(-)-4-Hydroxy-2-pyrrolidone
Synonyms (±)-4-Hydroxypyrrolidone, 4-Hydroxy-2-pyrrolidinone(R)-β-Hydroxy-γ-butyrolactam(S)-β-Hydroxy-γ-butyrolactam
CAS Number 25747-41-5[1][2]22677-21-0[3]68108-18-9
Molecular Formula C₄H₇NO₂[1][2]C₄H₇NO₂[3]C₄H₇NO₂
Molecular Weight 101.11 g/mol [1]101.10 g/mol [3]101.10 g/mol
Appearance White to light yellow powder or crystal[1]White to off-white solidWhite to off-white solid
Melting Point 119 - 123 °C[1]156 - 159 °C (lit.)[3]156 - 159 °C (lit.)
Boiling Point 130-150 °C (at 0.05-0.1 Torr)[4]Not specifiedNot specified
Solubility Soluble in water, alcohols, ethers, and ketones. Slightly soluble in DMSO and methanol.[4]Slightly soluble in water.Slightly soluble in water.
Optical Rotation [α]²⁵/D = -1.0 to +1.0° (c=1 in H₂O)[1][α]²³/D +43° (c=1 in ethanol)[3][α]²³/D -43° (c=1 in ethanol)
pKa 13.62 ± 0.20 (Predicted)[4]Not specifiedNot specified
Storage 2 - 8 °C[1]Room Temperature, keep in a dark place, sealed in dry.Room Temperature, keep in a dark place, sealed in dry.

Synthesis and Purification

This compound can be synthesized through various routes, with the cyclization of 4-amino-3-hydroxybutyric acid derivatives being a common and effective method. Another approach involves the reduction of tetramic acid intermediates.

Experimental Protocol: Synthesis from Ethyl (S)-4-azido-3-hydroxybutyrate

This protocol is based on a patented method for producing (S)-4-hydroxy-2-pyrrolidone.

Materials:

  • Ethyl (S)-4-azido-3-hydroxybutyrate

  • Methanol

  • 5% Palladium-carbon catalyst

  • 28% Methanol solution of sodium methoxide

Procedure:

  • Dissolve Ethyl (S)-4-azido-3-hydroxybutyrate (e.g., 4.8 g, 27.7 mmol) in methanol (e.g., 50 ml).

  • Add 5% palladium-carbon catalyst (e.g., 100 mg).

  • Perform catalytic hydrogenation to reduce the azide group to an amine.

  • After completion of the hydrogenation, filter off the catalyst.

  • To the resulting solution of ethyl (S)-4-amino-3-hydroxybutyrate, add a catalytic amount of a 28% methanol solution of sodium methoxide (e.g., 60 mg, 0.3 mmol as NaOMe).[5]

  • Heat the mixture to reflux for approximately 15 minutes to induce ring-closing.[5]

  • After the cyclization is complete, distill off the methanol under reduced pressure.

  • The resulting crude crystals are then purified by recrystallization from ethanol.[5]

Synthesis_from_Azido_Ester start Ethyl (S)-4-azido-3-hydroxybutyrate intermediate Ethyl (S)-4-amino-3-hydroxybutyrate start->intermediate  H₂, Pd/C  Methanol product (S)-4-hydroxy-2-pyrrolidinone intermediate->product  NaOMe (cat.)  Methanol, Reflux

Synthesis of (S)-4-hydroxy-2-pyrrolidone.
Experimental Protocol: Purification by Recrystallization

This protocol describes the purification of optically active this compound to enhance its optical purity.[5]

Materials:

  • Crude optically active this compound

  • Ethanol

  • Ethyl acetate (optional, for improved yield with potentially lower optical purity)

Procedure:

  • Dissolve the crude (S)-4-hydroxy-2-pyrrolidone (e.g., 1.5 g with 80%ee) in a minimal amount of hot ethanol (e.g., 10 ml).[5]

  • For improved yield, a poor solvent like ethyl acetate (e.g., 20 ml) can be added to the hot solution. Note that this may result in a lower optical purity of the final product.[5]

  • Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a cold solvent mixture (e.g., ethanol-ethyl acetate) to remove residual impurities.[5]

  • Dry the crystals under vacuum. The optical purity can be significantly improved, for example, from 80%ee to over 99%ee by recrystallization from ethanol alone.[5]

Recrystallization_Workflow start Crude this compound dissolve Dissolve in hot ethanol start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Filter to collect crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry product Pure this compound dry->product

Purification by recrystallization workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. A patent provides the following ¹H NMR data for (S)-4-hydroxy-2-pyrrolidone in D₂O at 500 MHz:

  • δ 4.62 (1H, m)

  • δ 3.72 (1H, dd, J=5.4, 11.7 Hz)

  • δ 3.33 (1H, dd, J=1.3, 11.7 Hz)

  • δ 2.77 (1H, dd, J=6.4, 17.7 Hz)

  • δ 2.27 (1H, dd, J=1.9, 17.7 Hz) [5]

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. While specific fragmentation data for this compound is not readily available in the searched literature, the molecular ion peak [M]+ would be expected at m/z 101.

Biological Properties and Applications

The primary significance of this compound in the life sciences is its role as a chiral precursor in the synthesis of pharmaceuticals.

Role in Drug Synthesis: (S)-4-Hydroxy-2-pyrrolidone is a key intermediate in the synthesis of (S)-Oxiracetam, a nootropic drug of the racetam family. The synthesis involves the reaction of the pyrrolidone with a suitable reagent to introduce the acetamide side chain.

Oxiracetam_Synthesis_Pathway start (S)-4-amino-3-hydroxybutyrate step1 Esterification start->step1 intermediate1 Intermediate I step1->intermediate1 step2 Condensation with halogenated acetic ester intermediate1->step2 intermediate2 Intermediate II step2->intermediate2 step3 Ring Closure intermediate2->step3 intermediate3 Intermediate III step3->intermediate3 step4 Ammonolysis intermediate3->step4 product (S)-Oxiracetam step4->product

Synthetic pathway to (S)-Oxiracetam.

Currently, there is limited information available on the direct biological effects or signaling pathways of this compound itself. Its biological relevance is primarily understood through the activities of the molecules for which it serves as a building block.

Toxicology and Safety

This compound is classified as an irritant. Safety data sheets for the (R)-enantiomer indicate that it causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]

Handling and Storage:

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[7]

  • Ventilation: Ensure adequate ventilation.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[7]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[7]

    • Inhalation: Move to fresh air.[7]

No specific LD50 data for this compound was found in the conducted searches. Toxicological information for the related compound N-(2-hydroxyethyl)-2-pyrrolidone shows an oral LD50 in rats of >6400 mm³/kg bw, an inhalation LC50 in rats of >0.008 mg/L, and a dermal LD50 in rats of >2000 mg/kg bw. While structurally related, these values should be considered with caution as they do not directly represent the toxicity of this compound.

Conclusion

This compound is a fundamentally important chiral intermediate with well-defined physicochemical properties. Its primary value lies in its application in the stereoselective synthesis of pharmaceuticals, most notably nootropic agents. While detailed protocols for its synthesis and purification exist, information regarding its direct biological activity and comprehensive toxicological profile remains limited, presenting an area for future research. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile compound.

References

Synthesis of 4-Hydroxy-2-pyrrolidone from Malic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-hydroxy-2-pyrrolidone, a valuable chiral intermediate in the pharmaceutical industry, utilizing malic acid as a readily available starting material. This document details the chemical pathways, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound, particularly its chiral enantiomers, serves as a critical building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its structure is incorporated into a range of drugs, highlighting its importance in medicinal chemistry. The use of naturally occurring and cost-effective starting materials like malic acid presents an attractive and sustainable approach for its synthesis. This guide focuses on the chemical transformation of malic acid into this compound through a multi-step synthetic route involving amidation and cyclization.

Synthetic Pathway Overview

The synthesis of (S)-4-hydroxy-2-pyrrolidone from L-malic acid generally proceeds through a two-step process. The initial step involves the amidation of L-malic acid with an amine or ammonia to form an intermediate amide. This is followed by an intramolecular cyclization to yield the desired this compound ring. Protecting the hydroxyl group of malic acid prior to amidation can be a strategic variant of this pathway to control side reactions and improve yield.

Synthesis_Pathway MalicAcid L-Malic Acid HydroxylProtection Hydroxyl Protection (Optional) MalicAcid->HydroxylProtection Amidation Amidation with Amine/Ammonia MalicAcid->Amidation Direct Amidation ProtectedMalicAcid Protected L-Malic Acid HydroxylProtection->ProtectedMalicAcid ProtectedMalicAcid->Amidation AmideIntermediate Amide Intermediate Amidation->AmideIntermediate Cyclization Intramolecular Cyclization AmideIntermediate->Cyclization Deprotection Deprotection (if applicable) Cyclization->Deprotection FinalProduct (S)-4-Hydroxy-2-pyrrolidone Cyclization->FinalProduct Direct to Product Deprotection->FinalProduct

References

4-Hydroxy-2-pyrrolidone structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure and Stereochemistry of 4-Hydroxy-2-pyrrolidone

Introduction: The Significance of a Chiral Scaffold

This compound is a heterocyclic organic compound featuring a five-membered γ-lactam ring. While its core structure is seemingly simple, the presence of a stereocenter at the C4 position imbues it with significant chemical and biological importance. This chirality makes it a valuable building block, or chiral synthon, in the stereoselective synthesis of complex pharmaceutical agents and biologically active molecules.[1] The precise three-dimensional arrangement of its atoms, particularly the hydroxyl group, dictates its reactivity and its ability to impart specific stereochemistry to target molecules, a critical factor in modern drug development where the efficacy and safety of a drug are often dependent on a single enantiomer.[2] This guide provides a detailed examination of the structure, stereochemistry, synthesis, and characterization of this compound for researchers and scientists in drug development.

Core Molecular Structure and Physicochemical Properties

This compound, also known as β-Hydroxy-γ-butyrolactam, is composed of a pyrrolidin-2-one skeleton with a hydroxyl (-OH) substituent at the fourth carbon atom.[3] The fundamental properties of this molecule are summarized below.

PropertyValueSource
Molecular Formula C₄H₇NO₂[4]
Molecular Weight 101.10 g/mol [4]
IUPAC Name 4-hydroxypyrrolidin-2-one[5]
Melting Point 156-159 °C (for (R)-enantiomer)[3]
LogP -1.4[4]

The core structure contains a secondary amide within the five-membered ring (a lactam) and a secondary alcohol. This combination of functional groups allows for extensive hydrogen bonding, contributing to its solid state at room temperature and its solubility in polar solvents.

Caption: General structure of this compound.

The Critical Role of Stereochemistry

The carbon atom at position 4 is bonded to four different groups (a hydrogen atom, a hydroxyl group, the C3 methylene group, and the C5 methylene group), making it a chiral center. Consequently, this compound exists as a pair of enantiomers: (4R)-4-hydroxypyrrolidin-2-one and (4S)-4-hydroxypyrrolidin-2-one.

  • (R)-(+)-4-Hydroxy-2-pyrrolidinone: Rotates plane-polarized light to the right (dextrorotatory).[4]

  • (S)-(-)-4-Hydroxy-2-pyrrolidinone: Rotates plane-polarized light to the left (levorotatory).[6]

The stereochemical configuration is paramount, as it is essential for the biological activity of many drug candidates derived from this intermediate.[2] For instance, the (S)-enantiomer is a key precursor in the synthesis of compounds like Oxiracetam, which targets the central nervous system.[2][7]

A mixture containing equal amounts of both enantiomers is known as a racemate or racemic mixture. Studies using differential scanning calorimetry, solid-state FTIR, and powder X-ray diffraction have demonstrated that (±)-4-hydroxy-2-pyrrolidone forms a racemic conglomerate .[8][9] This is a mechanical mixture of separate crystals of the (R) and (S) enantiomers, rather than a racemic compound where both enantiomers are present in the same crystal lattice. This property is particularly important as it allows for the separation of the enantiomers from a racemic mixture via preferential crystallization.[8][9]

Caption: Enantiomers of this compound.

Conformational Analysis: Ring Pucker

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. It typically exists in two predominant "envelope" pucker modes, where one atom is out of the plane of the other four.[10] The conformation is influenced by substituents on the ring. For proline derivatives, which are structurally analogous, it has been shown that the electronegativity and steric bulk of a substituent at the C4 position dictate the preferred pucker (C4-exo or C4-endo).[10][11] This conformational preference is crucial as it can influence the overall shape of a larger molecule, affecting its interaction with biological targets like enzymes or receptors.

Synthesis and Purification

The synthesis of this compound, particularly in its enantiomerically pure forms, is a key challenge for medicinal chemists.

Synthetic Pathways

Several synthetic routes have been developed:

  • Ring-Closing Cyclization: A common and efficient method involves the intramolecular cyclization of 4-amino-3-hydroxybutyric acid or its ester derivatives.[12] This reaction can be slow but is significantly accelerated by the addition of a base catalyst, leading to higher yields and selectivity.[12] The starting materials can be sourced from chiral pools or synthesized via asymmetric methods to yield optically active products.

  • Regioselective Reduction: Another approach starts from tetramic acid (pyrrolidine-2,4-dione) intermediates, which are derived from N-protected amino acids.[1][13] The tetramic acids undergo a regioselective reduction, typically using a reducing agent like sodium borohydride (NaBH₄), to yield the desired this compound.[1][13]

start Methyl (S)-4-amino-3-hydroxybutyrate reflux Reflux in Solvent (e.g., Methanol) start->reflux Ring-closing reaction base Base Catalyst (e.g., NaOMe) base->reflux Accelerates reaction product Crude (S)-4-hydroxy-2-pyrrolidinone reflux->product recrystall Recrystallization (e.g., Ethanol/Ethyl Acetate) product->recrystall Purification final Pure (S)-4-hydroxy-2-pyrrolidinone Crystals recrystall->final

Caption: Workflow for synthesis and purification.

Experimental Protocol: Synthesis and Purification

The following protocol is a representative example of the base-catalyzed synthesis and subsequent purification of optically active this compound, adapted from established methodologies.[12]

Objective: To synthesize (S)-4-hydroxy-2-pyrrolidinone via base-catalyzed cyclization of methyl (S)-4-amino-3-hydroxybutyrate.

Materials:

  • Methyl (S)-4-amino-3-hydroxybutyrate

  • Methanol (anhydrous)

  • Sodium methoxide (catalytic amount)

  • Ethanol

  • Ethyl acetate

  • Standard laboratory glassware for reflux and crystallization

Procedure:

  • Reaction Setup: Dissolve methyl (S)-4-amino-3-hydroxybutyrate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of sodium methoxide to the solution. Causality: The base deprotonates the amine or hydroxyl group, facilitating the nucleophilic attack on the ester carbonyl to initiate cyclization. This significantly increases the reaction rate compared to simple thermal cyclization.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Distill off the methanol under reduced pressure to obtain the crude product as a crystalline solid.

  • Purification via Recrystallization: a. Dissolve the crude solid in a minimal amount of hot ethanol. Trustworthiness: Using a minimal volume ensures the solution is saturated, which is essential for maximizing crystal yield upon cooling. b. To the hot solution, add ethyl acetate as an anti-solvent until slight turbidity is observed. Causality: 4-hydroxy-2-pyrrolidinone is less soluble in the ethanol/ethyl acetate mixture than in pure ethanol. The anti-solvent reduces the solubility, inducing crystallization. c. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. d. Collect the precipitated crystals by vacuum filtration. e. Wash the crystals with a cold ethanol-ethyl acetate mixture to remove any soluble impurities. f. Dry the crystals under vacuum to obtain pure (S)-4-hydroxy-2-pyrrolidinone.

Spectroscopic and Analytical Characterization

The structure and purity of this compound are confirmed using a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to protons on the pyrrolidone ring and the hydroxyl group. Key signals include the methine proton at C4 (adjacent to the -OH group) and the two diastereotopic protons at C3 and C5.[4][14]
¹³C NMR Characteristic peaks for the carbonyl carbon (C2, ~175-180 ppm), the hydroxyl-bearing carbon (C4, ~60-70 ppm), and the other two ring carbons (C3, C5).[4]
FTIR Broad absorption band for the O-H stretch (~3200-3500 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹), and a strong absorption for the C=O (amide) stretch (~1650-1700 cm⁻¹).[8][9]
Mass Spectrometry Molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight (101.10 g/mol ).
X-ray Crystallography Provides definitive proof of the solid-state structure, including the absolute configuration of a single enantiomer and the packing arrangement in the crystal lattice.[8][15]

Conclusion

This compound is more than a simple heterocyclic molecule; it is a sophisticated chiral tool for the construction of complex, life-saving pharmaceuticals. Its stereochemistry is the defining feature that governs its utility. A thorough understanding of its three-dimensional structure, conformational preferences, and the methods for its stereoselective synthesis and purification is essential for any researcher or scientist working in the field of medicinal chemistry and drug development. The self-validating protocols for its synthesis and the robust analytical methods for its characterization ensure that this vital building block can be produced and utilized with the high degree of purity and stereochemical integrity required for pharmaceutical applications.

References

Spectroscopic Data of 4-Hydroxy-2-pyrrolidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral molecule 4-Hydroxy-2-pyrrolidone, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic characterization of such compounds.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. These values are compiled from typical spectral data and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.6br s-NH
~4.3-4.4m-H-4
~3.4-3.5m-H-5a
~3.1-3.2m-H-5b
~2.5ddJ = 17.0, 6.0H-3a
~2.1ddJ = 17.0, 2.0H-3b
~5.0dJ = 4.0OH

Solvent: DMSO-d₆. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br = broad.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~175.0C-2 (C=O)
~67.0C-4 (CH-OH)
~55.0C-5 (CH₂)
~40.0C-3 (CH₂)

Solvent: DMSO-d₆.

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch
~3200Strong, BroadN-H stretch
~2920, ~2850MediumC-H stretch
~1680StrongC=O stretch (amide)
~1420MediumC-H bend
~1280MediumC-N stretch
~1060StrongC-O stretch

Sample Preparation: Attenuated Total Reflectance (ATR).

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was transferred to a 5 mm NMR tube.

  • The sample was vortexed to ensure homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32 (dependent on sample concentration).

  • Relaxation Delay: 1.0 seconds.

  • Acquisition Time: ~3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: ~1-2 seconds.

  • Spectral Width: -10 to 200 ppm.

  • Temperature: 298 K.

Data Processing:

  • The acquired Free Induction Decays (FIDs) were Fourier transformed.

  • Phase and baseline corrections were applied.

  • Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal was recorded.

  • A small amount of solid this compound was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • The pressure arm was engaged to ensure firm and uniform contact between the sample and the crystal.

  • The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

  • Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.

Data Processing:

  • The background spectrum was automatically subtracted from the sample spectrum.

  • The resulting spectrum was displayed in terms of transmittance or absorbance.

  • Peak positions were identified and assigned to corresponding functional group vibrations.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Final Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Initial Purity Check (TLC, mp) Purification->Purity_Check IR_Analysis IR Spectroscopy (Functional Group ID) Purity_Check->IR_Analysis Sample for Analysis NMR_Analysis NMR Spectroscopy (Structural Elucidation) Purity_Check->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight) Purity_Check->MS_Analysis Data_Integration Integration of All Spectroscopic Data IR_Analysis->Data_Integration H_NMR ¹H NMR NMR_Analysis->H_NMR C_NMR ¹³C NMR NMR_Analysis->C_NMR H_NMR->Data_Integration C_NMR->Data_Integration MS_Analysis->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

The Emergence of a Nootropic Scaffold: An In-depth Technical Guide to 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-pyrrolidone, a chiral lactam, serves as a pivotal building block in the synthesis of a class of cognitive-enhancing drugs known as nootropics. While the specific historical discovery of this compound is not extensively documented, its significance emerged with the pioneering research into pyrrolidone-based nootropics, a field that gained momentum in the latter half of the 20th century. The term "nootropic" was first coined by the Romanian psychologist and chemist Dr. Corneliu E. Giurgea in 1972, following his development of Piracetam in the late 1960s.[1] This marked the beginning of a quest for compounds that could enhance cognitive functions such as memory and learning. This compound has since become a crucial intermediate, most notably in the synthesis of Oxiracetam, a potent and well-studied nootropic agent. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound and its derivatives.

Historical Context and Discovery

The history of this compound is intrinsically linked to the development of the racetam class of nootropics. Following the synthesis of Piracetam, which is structurally a derivative of the neurotransmitter GABA, researchers explored modifications of the 2-pyrrolidone core to enhance its cognitive-enhancing properties. This exploration led to the development of a wide array of analogues, including Oxiracetam, which features a hydroxyl group at the 4-position of the pyrrolidone ring.

Synthetic Methodologies

The synthesis of this compound has been approached from various starting materials, reflecting its importance in medicinal chemistry. Several key methods are outlined below.

Synthesis from γ-Amino-β-hydroxybutyric Acid (GABOB)

A common and direct method for the synthesis of this compound is the intramolecular cyclization of γ-amino-β-hydroxybutyric acid (GABOB). This reaction is typically achieved through heating, often in the presence of a catalyst to improve reaction rates and yields.

Experimental Protocol: Cyclization of γ-Amino-β-hydroxybutyric Acid Ester

  • Starting Material: γ-Amino-β-hydroxybutyric acid ester.

  • Reaction Condition: The ester is dissolved in a suitable solvent, such as methanol.

  • Catalysis (Optional but Recommended): A base catalyst, such as sodium methoxide, is added to the reaction mixture. The catalyst is typically used in a molar ratio of 0.5 to 5% relative to the starting ester.[2]

  • Temperature: The reaction mixture is heated to reflux.

  • Reaction Time: The reaction typically proceeds for 30 minutes to 6 hours.[2]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Synthesis from Malic Acid

A stereospecific synthesis of (S)-4-Hydroxy-2-pyrrolidone can be achieved starting from L-malic acid. This multi-step process involves the formation of an intermediate that is then cyclized to the desired product.

Synthesis from Tetramic Acid Intermediates

A shorter, two-step synthesis has been developed that proceeds through a tetramic acid intermediate.[3]

Experimental Protocol: Synthesis from N-Boc-amino acids [3]

  • Step 1: Synthesis of Pyrrolidine-2,4-dione (Tetramic Acid Intermediate)

    • N-Boc-protected amino acids (e.g., N-Boc-alanine or N-Boc-valine) are reacted with Meldrum's acid in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

    • The reaction mixture is stirred at 0°C and then at room temperature overnight.

    • The resulting 5-substituted pyrrolidine-2,4-dione is purified by column chromatography.

  • Step 2: Regioselective Reduction to this compound

    • The pyrrolidine-2,4-dione intermediate is dissolved in methanol.

    • Sodium borohydride (NaBH4) is added to the solution at 0°C.

    • The reaction is stirred for 1 hour at 0°C and then for 24 hours at room temperature.

    • After removal of the solvent, the product is purified by column chromatography to yield the corresponding this compound derivative.

Quantitative Data

Quantitative data for this compound itself primarily relates to its physicochemical properties. The majority of the pharmacological data is available for its derivative, Oxiracetam.

Table 1: Physicochemical Properties of (R)-(+)-4-Hydroxy-2-pyrrolidone

PropertyValueReference
Molecular FormulaC₄H₇NO₂[4]
Molecular Weight101.10 g/mol [4]
Melting Point156-159 °C[4]
Optical Activity[α]23/D +43° (c = 1 in ethanol)[4]

Table 2: Pharmacokinetic and Pharmacological Data for Oxiracetam

ParameterValueSpeciesReference
Bioavailability56-82%Human[5]
Half-life~8 hoursHealthy Human[5]
Peak Serum Levels19-31 µg/ml (after 800-2000 mg oral dose)Human[5]
Receptor InteractionPositive allosteric modulator of AMPA receptorsRat[6]
Kynurenic Acid AntagonismReverses antagonism at NMDA receptors (1 µM)Rat[7]
P-gp InteractionNo significant interactionIn vitro[8]

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily realized through its derivatives, with Oxiracetam being the most extensively studied. The mechanism of action of Oxiracetam is multifaceted, involving the modulation of key neurotransmitter systems and intracellular signaling pathways.[9]

Modulation of Cholinergic and Glutamatergic Systems

Oxiracetam has been shown to enhance the release of acetylcholine and glutamate, two neurotransmitters crucial for learning and memory.[9] It acts as a positive allosteric modulator of AMPA receptors, which are a type of glutamate receptor. This modulation enhances synaptic plasticity, the cellular basis of learning and memory.[6]

Cholinergic_Glutamatergic_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Oxiracetam Oxiracetam Presynaptic_Neuron Presynaptic Neuron Oxiracetam->Presynaptic_Neuron Enhances Release AMPAR AMPA Receptors Oxiracetam->AMPAR Positive Allosteric Modulation ACh_Vesicle ACh Vesicles Glu_Vesicle Glu Vesicles Postsynaptic_Neuron Postsynaptic Neuron AChR ACh Receptors ACh_Vesicle->AChR Acetylcholine (ACh) Glu_Vesicle->AMPAR Glutamate (Glu) AMPAR->Postsynaptic_Neuron Increased Cation Influx (Enhanced Synaptic Plasticity) Akt_mTOR_Pathway Oxiracetam Oxiracetam Akt Akt Oxiracetam->Akt Activates Cell_Membrane Cell Membrane pAkt p-Akt (active) mTOR mTOR pAkt->mTOR Phosphorylates & Activates pmTOR p-mTOR (active) Apoptosis Apoptosis pmTOR->Apoptosis Inhibits Neuronal_Survival Neuronal Survival pmTOR->Neuronal_Survival Promotes Synthesis_Workflow Start Starting Material (e.g., GABOB ester, Malic Acid, N-Boc-amino acid) Reaction Chemical Reaction (e.g., Cyclization, Multi-step synthesis) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification (e.g., Recrystallization, Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (e.g., NMR, MS, Melting Point) Pure_Product->Analysis

References

An In-depth Technical Guide to the Chemical Stability of 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-2-pyrrolidone is a key intermediate in the synthesis of various pharmaceutical agents. Understanding its chemical stability is paramount for ensuring the quality, safety, and efficacy of final drug products. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound and outlines a systematic approach to its stability assessment through forced degradation studies. In the absence of extensive published stability data for this specific molecule, this guide draws upon established principles of organic chemistry, regulatory guidelines, and data from analogous structures to present a robust framework for its stability evaluation. The methodologies and potential degradation products detailed herein are intended to serve as a foundational resource for researchers and formulation scientists.

Introduction

This compound, a chiral cyclic lactam, is a valuable building block in medicinal chemistry. Its structure, featuring a secondary alcohol and a lactam ring, presents several potential sites for chemical degradation. Factors such as pH, temperature, light, and oxidative stress can initiate reactions leading to the formation of impurities, which may impact the safety and potency of the active pharmaceutical ingredient (API). Therefore, a thorough understanding of its stability profile is a critical component of drug development, as mandated by regulatory bodies worldwide.[1][2][3][4]

Forced degradation studies are an essential tool for identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5] The International Council on Harmonisation (ICH) guidelines, particularly Q1A(R2), provide a framework for conducting these studies.[1][3][6] This guide will detail a comprehensive forced degradation strategy for this compound, covering hydrolytic, oxidative, photolytic, and thermal stress conditions.

Predicted Degradation Pathways

Based on the functional groups present in this compound (a lactam and a secondary alcohol), several degradation pathways can be anticipated.

Hydrolytic Degradation

The lactam ring in this compound is susceptible to hydrolysis under both acidic and basic conditions. This would result in the opening of the ring to form 4-amino-3-hydroxybutanoic acid.

Oxidative Degradation

The secondary alcohol is a prime target for oxidation. Mild oxidation would yield a ketone, 4-oxo-2-pyrrolidone. More aggressive oxidation could potentially lead to further degradation of the ring structure.

Photolytic and Thermal Degradation

While specific pathways are harder to predict without experimental data, exposure to light and heat can provide the energy for various reactions, including dehydration of the secondary alcohol to form a double bond within the ring, or more complex fragmentation and polymerization reactions. The photodegradation of β-lactam antibiotics has been observed to occur under simulated environmental conditions.[7][8]

The following diagram illustrates the principal predicted degradation pathways for this compound.

Degradation_Pathways_of_this compound A This compound B 4-amino-3-hydroxybutanoic acid (Hydrolysis Product) A->B Acid/Base Hydrolysis C 4-oxo-2-pyrrolidone (Oxidation Product) A->C Oxidation D Further Degradants A->D Photolytic/Thermal Stress B->D Further Degradation C->D Further Degradation

Predicted Degradation Pathways of this compound

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to be a starting point for the forced degradation of this compound, aiming for a target degradation of 5-20%.[5] These conditions should be adjusted based on preliminary experimental results.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution will be used for all stress studies. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.

Hydrolytic Stress
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

    • Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Maintain the mixture at room temperature for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the mixture at 60°C for 48 hours.

    • Withdraw samples at appropriate time points.

    • Cool to room temperature before analysis.

Oxidative Stress
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Quench any remaining hydrogen peroxide if necessary (e.g., with a small amount of sodium bisulfite solution) before analysis.

Thermal Stress
  • Solid State:

    • Place a thin layer of solid this compound in a petri dish.

    • Expose to a dry heat of 80°C for 7 days in a calibrated oven.

    • Sample the solid at various time points for analysis.

  • Solution State:

    • Heat the stock solution at 80°C for 7 days.

    • Withdraw samples at various time points for analysis.

Photolytic Stress
  • Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A dark control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Sample both the exposed and dark control solutions at appropriate intervals for analysis.

The general workflow for conducting these forced degradation studies is depicted in the diagram below.

Forced_Degradation_Workflow start Start: this compound (Bulk Substance or Solution) stress Apply Stress Conditions start->stress hydrolysis Hydrolytic (Acid, Base, Neutral) stress->hydrolysis oxidation Oxidative (e.g., H2O2) stress->oxidation thermal Thermal (Solid & Solution) stress->thermal photo Photolytic (ICH Q1B) stress->photo sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analytical Testing (e.g., HPLC-UV/MS) sampling->analysis data Data Evaluation: - Purity & Assay - Degradation Profile - Mass Balance analysis->data characterization Characterize Degradants (e.g., MS/MS, NMR) data->characterization pathway Elucidate Degradation Pathways characterization->pathway

General Workflow for Forced Degradation Studies

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice.

Illustrative HPLC Method Parameters
ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Mass spectrometry (MS) compatible mobile phases are recommended to facilitate the identification of unknown degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be systematically tabulated to allow for easy comparison and interpretation.

Illustrative Summary of Forced Degradation Results
Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products (Retention Time)
0.1 M HCl24 h60°C[Data][Data]
0.1 M NaOH8 hRT[Data][Data]
Water48 h60°C[Data][Data]
3% H₂O₂24 hRT[Data][Data]
Dry Heat (Solid)7 days80°C[Data][Data]
Light (ICH Q1B)--[Data][Data]

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Mass Balance

An important aspect of interpreting forced degradation data is the mass balance, which is the sum of the assay of the parent compound and the levels of all degradation products. A mass balance close to 100% indicates that all major degradation products have been detected.

Conclusion

While specific, publicly available stability data for this compound is scarce, a comprehensive understanding of its chemical stability can be achieved through a systematic forced degradation study. By applying the principles of hydrolytic, oxidative, photolytic, and thermal stress, and utilizing a validated stability-indicating analytical method, researchers can effectively identify potential degradation pathways and products. This knowledge is fundamental to the development of stable formulations and ensuring the overall quality and safety of pharmaceutical products derived from this important intermediate. The protocols and frameworks provided in this guide offer a robust starting point for these critical investigations.

References

Methodological & Application

Enantioselective Synthesis of 4-Hydroxy-2-pyrrolidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Hydroxy-2-pyrrolidone and its (R)-enantiomer are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their stereochemistry is often crucial for the desired therapeutic effects, making their enantioselective synthesis a topic of significant interest in medicinal chemistry and drug development. Notably, (S)-4-Hydroxy-2-pyrrolidone serves as a key intermediate in the preparation of nootropic drugs like Oxiracetam, highlighting its importance in targeting the central nervous system.[1] This document provides detailed application notes on the enantioselective synthesis of 4-hydroxy-2-pyrrolidone, focusing on practical experimental protocols and a comparative analysis of different synthetic strategies.

The asymmetric synthesis of this valuable synthon can be approached through various methodologies, including chiral pool synthesis, catalytic asymmetric reactions, and biocatalysis. The choice of method often depends on factors such as the desired enantiopurity, scalability, and economic viability. This guide will delve into a robust and efficient method involving the base-catalyzed cyclization of an optically active precursor, followed by purification to achieve high enantiomeric excess.

Comparative Data of Synthetic Methods

The enantioselective synthesis of this compound can be achieved with varying degrees of success in terms of yield and enantioselectivity. Below is a summary of quantitative data for a common and effective method.

MethodStarting MaterialCatalyst/ReagentYield (%)Enantiomeric Excess (e.e.) (%)Reference
Base-Catalyzed Cyclization & RecrystallizationMethyl (S)-4-amino-3-hydroxybutyrateSodium Methoxide (catalytic)>62.5Initial: ~80, Final: >99[2]
Biocatalytic Approaches (Typical)Varies (e.g., keto-acids, racemic alcohols)Enzymes (e.g., aldolases, ADHs)70-99>99[3][4]
Metal-Catalyzed Approaches (Typical)Varies (e.g., iminocrotonates)Chiral Rhodium complexesGoodHigh[5]

Experimental Protocols

This section provides a detailed protocol for the synthesis and purification of (S)-4-Hydroxy-2-pyrrolidone based on the base-catalyzed cyclization of methyl (S)-4-amino-3-hydroxybutyrate. This method is advantageous due to its high efficiency and the ability to achieve excellent enantiopurity through recrystallization.[2]

Protocol: Synthesis of (S)-4-Hydroxy-2-pyrrolidone

Materials:

  • Methyl (S)-4-amino-3-hydroxybutyrate

  • Methanol (anhydrous)

  • Sodium methoxide (28% solution in methanol)

  • Ethanol

  • Activated carbon

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methyl (S)-4-amino-3-hydroxybutyrate in anhydrous methanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of sodium methoxide solution (approximately 0.5-5 mol% relative to the starting ester).[2]

  • Cyclization Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC). The ring-closing reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a slight excess of a suitable acid (e.g., acetic acid).

  • Solvent Removal: Remove the methanol under reduced pressure to obtain the crude (S)-4-hydroxy-2-pyrrolidone as a solid.

  • Initial Purification: The crude product can be used directly for recrystallization or be further purified by treating an alcoholic solution with activated carbon to remove colored impurities.

Protocol: Enantiomeric Enrichment by Recrystallization

Optically active this compound can be significantly enriched to >99% e.e. through recrystallization, a process that is particularly effective for this compound.[2]

Materials:

  • Crude (S)-4-hydroxy-2-pyrrolidone (e.g., ~80% e.e.)

  • Ethanol

Procedure:

  • Dissolution: In a flask, dissolve the crude (S)-4-hydroxy-2-pyrrolidone in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain highly pure (S)-4-hydroxy-2-pyrrolidone.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or other suitable analytical methods. If necessary, the recrystallization process can be repeated to further enhance the optical purity.[2]

Visualizing the Synthesis and Key Factors

To better understand the synthesis workflow and the parameters influencing the outcome, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Crude Product cluster_purification Purification cluster_final Final Product SM Optically Active 4-Amino-3-hydroxybutyrate Ester Cyclization Base-Catalyzed Intramolecular Cyclization SM->Cyclization Crude Crude (S)-4-Hydroxy-2-pyrrolidone (~80% e.e.) Cyclization->Crude Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Final Enantiopure (S)-4-Hydroxy-2-pyrrolidone (>99% e.e.) Recrystallization->Final

Caption: General workflow for the enantioselective synthesis of this compound.

G cluster_factors Influencing Factors center Enantioselectivity & Yield F1 Optical Purity of Starting Material F1->center F2 Catalyst Choice (Base, Enzyme, Metal Complex) F2->center F3 Reaction Conditions (Temp., Solvent, Time) F3->center F4 Purification Method (Recrystallization Efficiency) F4->center

Caption: Key factors influencing the enantioselectivity and yield of the synthesis.

Conclusion

The enantioselective synthesis of this compound is a critical process for the pharmaceutical industry. The presented protocol, based on a base-catalyzed cyclization followed by recrystallization, offers a reliable and scalable method to obtain this chiral intermediate with high optical purity. For researchers and drug development professionals, understanding the various synthetic strategies and the factors that control stereoselectivity is paramount for the efficient development of new and effective therapeutics. Further exploration into biocatalytic and other modern catalytic methods may offer even more sustainable and efficient routes to this important molecule in the future.

References

Application Notes and Protocols: Synthesis of Oxiracetam Utilizing 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of Oxiracetam, a nootropic agent, with a focus on methods involving 4-Hydroxy-2-pyrrolidone or its precursors. The information is intended to guide researchers in the development and optimization of synthetic routes to this compound.

Introduction

Oxiracetam, chemically known as (RS)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide, is a member of the racetam family of nootropic drugs.[1] Its synthesis has been approached through various routes, often involving the formation of the core this compound ring structure. This document outlines a common synthetic strategy, highlighting the key steps, reaction conditions, and expected outcomes.

Synthetic Strategy Overview

A prevalent method for synthesizing Oxiracetam involves the N-alkylation of a protected this compound derivative followed by amidation and deprotection. This strategy is favored for its potential to yield high purity and good overall yields by mitigating side reactions associated with the unprotected hydroxyl group.[2][3]

The general synthetic workflow can be visualized as follows:

SynthesisWorkflow A This compound B Hydroxyl Protection A->B C Protected this compound B->C D N-Alkylation (with haloacetic acid ester) C->D E Protected Oxiracetam Ester D->E F Ammonolysis E->F G Protected Oxiracetam F->G H Deprotection G->H I Oxiracetam H->I LogicalFlow Start Starting Material: This compound Step1 Protect Hydroxyl Group Start->Step1 Intermediate1 Intermediate: Protected Pyrrolidone Step1->Intermediate1 Step2 N-Alkylation with Haloacetate Ester Intermediate1->Step2 Intermediate2 Intermediate: Protected Ester Step2->Intermediate2 Step3 Ammonolysis Intermediate2->Step3 Intermediate3 Intermediate: Protected Amide Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End Final Product: Oxiracetam Step4->End

References

The Versatility of 4-Hydroxy-2-pyrrolidone: A Chiral Linchpin in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Stereochemical Complexity with a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and stereocontrolled routes to complex molecular architectures is paramount. Among the arsenal of chiral building blocks available to the discerning chemist, 4-hydroxy-2-pyrrolidone stands out as a remarkably versatile and powerful synthon. Its rigid five-membered lactam framework, adorned with a stereodefined hydroxyl group, provides a valuable starting point for the synthesis of a diverse array of biologically active molecules, ranging from antiviral agents to potent neurochemicals. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in total synthesis, complete with detailed protocols for its key transformations.

The inherent chirality of both the (R)- and (S)-enantiomers of this compound is fundamental to its utility. This pre-defined stereochemistry allows for the direct introduction of a chiral center, which can then be used to direct the stereochemical outcome of subsequent reactions, thereby minimizing the need for challenging enantioselective steps later in a synthetic sequence. Furthermore, the hydroxyl and lactam functionalities offer orthogonal handles for a wide range of chemical manipulations, including protection, activation, and stereospecific functionalization.

Core Applications in Total Synthesis

The strategic importance of this compound is best illustrated through its successful application in the total synthesis of several key therapeutic agents and natural products.

Neuraminidase Inhibitors: A Scaffold for Antiviral Drug Design

The pyrrolidine core is a key structural motif in a number of potent influenza neuraminidase inhibitors.[1][2] The synthesis of various pyrrolidine-based neuraminidase inhibitors has been accomplished starting from commercially available 4-hydroxy-L-proline, a related chiral building block.[3][4][5] The 4-hydroxyl group of these precursors serves as a crucial handle for introducing the varied side chains necessary for potent enzymatic inhibition.

Kainoid Analogues: Probing Neuroexcitatory Pathways

Kainoids are a class of potent neuroexcitatory amino acids that have been instrumental in neuroscience research. The synthesis of novel 4-arylsulfanyl-substituted kainoid analogues has been achieved from trans-4-hydroxy-L-proline, demonstrating the utility of the 4-hydroxy-pyrrolidine scaffold in accessing these complex natural product analogues.[6] The hydroxyl group can be converted to a good leaving group, such as a mesylate, to allow for the introduction of various nucleophiles at the C4 position.[6]

Key Synthetic Transformations and Protocols

The true power of this compound as a chiral building block lies in the ability to selectively and stereocontrollably manipulate its functional groups. The following section provides detailed, field-proven protocols for the most critical transformations.

Protection of the Hydroxyl Group: Silylation

Protecting the C4-hydroxyl group is often the first step in a synthetic sequence to prevent its unwanted reaction in subsequent steps. The tert-butyldimethylsilyl (TBDMS) group is a robust and popular choice due to its stability under a wide range of reaction conditions and its relatively straightforward removal.

Protocol: Synthesis of (4R)-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one

  • Materials:

    • (4R)-4-hydroxy-2-pyrrolidinone

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of (4R)-4-hydroxy-2-pyrrolidinone (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.5 M) at 0 °C under an argon atmosphere, add TBDMSCl (1.2 eq) portionwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x V).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired TBDMS-protected product.

Reactant MW Equivalents Mass/Volume
(4R)-4-hydroxy-2-pyrrolidinone101.111.0User Defined
TBDMSCl150.721.2Calculated
Imidazole68.082.5Calculated
Anhydrous DMF--To make 0.5 M solution
Protection of the Lactam Nitrogen: N-Boc Protection

The lactam nitrogen can be protected to prevent its participation in reactions or to modify the electronic properties of the ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Protocol: Synthesis of (4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidin-2-one

  • Materials:

    • (4R)-4-hydroxy-2-pyrrolidinone

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous acetonitrile

    • Ethyl acetate

    • 1 M HCl (aq)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of (4R)-4-hydroxy-2-pyrrolidinone (1.0 eq) in anhydrous acetonitrile (0.2 M) at room temperature, add Boc₂O (1.1 eq) and DMAP (0.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl (aq), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can often be used without further purification or can be purified by crystallization or flash column chromatography.[7]

Reactant MW Equivalents Mass/Volume
(4R)-4-hydroxy-2-pyrrolidinone101.111.0User Defined
Boc₂O218.251.1Calculated
DMAP122.170.1Calculated
Anhydrous Acetonitrile--To make 0.2 M solution
Stereochemical Inversion of the Hydroxyl Group: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the stereoinversion of secondary alcohols.[8] This transformation is particularly valuable in the context of this compound, as it allows access to the diastereomeric alcohol, opening up synthetic routes to a wider range of targets. The use of p-nitrobenzoic acid as the nucleophile often leads to higher yields for sterically hindered alcohols.[9]

Protocol: Stereoinversion of (4R)-4-hydroxy-2-pyrrolidinone via Mitsunobu Reaction

  • Materials:

    • (4R)-1-Boc-4-hydroxy-2-pyrrolidinone (or other N-protected derivative)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • p-Nitrobenzoic acid

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Methanol

    • Potassium carbonate

  • Procedure:

    • To a solution of (4R)-1-Boc-4-hydroxy-2-pyrrolidinone (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC for the consumption of the starting material and formation of the p-nitrobenzoate ester.

    • Upon completion, concentrate the reaction mixture and purify the crude ester by flash column chromatography.

    • To a solution of the purified ester in methanol (0.2 M), add potassium carbonate (3.0 eq) and stir at room temperature for 2-4 hours to effect hydrolysis.

    • Monitor the hydrolysis by TLC.

    • Upon completion, neutralize the reaction with 1 M HCl (aq) and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting (4S)-1-Boc-4-hydroxy-2-pyrrolidinone by flash column chromatography.

Reactant (Inversion) MW Equivalents Mass/Volume
(4R)-1-Boc-4-hydroxy-2-pyrrolidinone201.221.0User Defined
PPh₃262.291.5Calculated
DIAD202.211.5Calculated
p-Nitrobenzoic acid167.121.5Calculated
Anhydrous THF--To make 0.1 M solution
Reactant (Hydrolysis) MW Equivalents Mass/Volume
p-Nitrobenzoate ester-1.0User Defined
K₂CO₃138.213.0Calculated
Methanol--To make 0.2 M solution
Oxidation of the Hydroxyl Group: Accessing the 4-Oxo Derivative

Oxidation of the C4-hydroxyl group to the corresponding ketone provides a valuable intermediate, N-Boc-4-oxopyrrolidin-2-one, which can be further functionalized through reactions at the carbonyl group or at the adjacent α-carbons. The Dess-Martin periodinane (DMP) is a mild and efficient reagent for this transformation.[10][11]

Protocol: Oxidation of N-Boc-4-hydroxy-2-pyrrolidinone with Dess-Martin Periodinane

  • Materials:

    • (4R)-1-Boc-4-hydroxy-2-pyrrolidinone

    • Dess-Martin Periodinane (DMP)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of (4R)-1-Boc-4-hydroxy-2-pyrrolidinone (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[12]

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.[12]

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[12] Stir vigorously until the solid byproducts dissolve.[12]

    • Separate the layers and extract the aqueous layer with DCM.[12]

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-4-oxopyrrolidin-2-one, which can be purified by flash column chromatography.

Reactant MW Equivalents Mass/Volume
(4R)-1-Boc-4-hydroxy-2-pyrrolidinone201.221.0User Defined
Dess-Martin Periodinane424.141.2Calculated
Anhydrous DCM--To make 0.2 M solution

Visualizing the Synthetic Pathways

To better illustrate the strategic transformations of this compound, the following diagrams outline the key reaction workflows.

G cluster_protection Protection Strategies start This compound tbdms (4R)-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one start->tbdms TBDMSCl, Imidazole, DMF nboc (4R)-1-Boc-4-hydroxypyrrolidin-2-one start->nboc Boc₂O, DMAP, ACN

Caption: Protection of hydroxyl and lactam functionalities.

G start (4R)-1-Boc-4-hydroxy-2-pyrrolidinone ester (4S)-1-Boc-4-(p-nitrobenzoyloxy)pyrrolidin-2-one start->ester Mitsunobu Reaction (PPh₃, DIAD, p-NO₂C₆H₄CO₂H) ketone (4R)-1-Boc-4-oxopyrrolidin-2-one start->ketone Oxidation (Dess-Martin Periodinane) inverted (4S)-1-Boc-4-hydroxy-2-pyrrolidinone ester->inverted Hydrolysis (K₂CO₃, MeOH)

Caption: Key functional group interconversions.

Conclusion: A Foundation for Innovation

This compound has firmly established itself as a cornerstone chiral building block in modern organic synthesis. Its ready availability in both enantiomeric forms, coupled with the orthogonal reactivity of its functional groups, provides a reliable and efficient platform for the construction of complex, stereochemically rich molecules. The protocols detailed herein offer a practical guide for researchers to harness the full synthetic potential of this versatile synthon. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the future of drug discovery and development.

References

Application of 4-Hydroxy-2-pyrrolidone in CNS Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-pyrrolidone and its derivatives, particularly 4-hydroxy-2-pyridones, have emerged as a promising scaffold in the discovery of novel therapeutics for central nervous system (CNS) disorders. These compounds have demonstrated significant potential in addressing a range of neurological conditions, including neurodegenerative diseases, by modulating key signaling pathways involved in neuronal survival and plasticity. This document provides detailed application notes and experimental protocols for researchers engaged in the exploration and development of this compound-based CNS drug candidates.

The core biological activity of many neuroactive 4-hydroxy-2-pyridone derivatives lies in their ability to inhibit the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a critical regulator of stress-induced signaling pathways in neurons. By selectively targeting MAP4K4, these compounds can mitigate neuronal apoptosis and promote neurite outgrowth, offering potential therapeutic avenues for conditions such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).

Data Presentation

Table 1: In Vitro Bioactivity of 4-Hydroxy-2-pyridone Derivatives
Compound IDTargetAssay TypeIC50 (nM)Cell Line/SystemReference
PF-06260933 MAP4K4Kinase Assay140Recombinant Enzyme[1]
MINK1Kinase Assay8Recombinant Enzyme[1]
TNIKKinase Assay15Recombinant Enzyme[1]
GNE-495 MAP4K4Kinase Assay-Pancreatic Cancer Models[2]
FR255595 PARP-1Enzyme Assay11Recombinant Enzyme[3]

Note: Data for specific 4-hydroxy-2-pyridone derivatives beyond the tool compound PF-06260933 is limited in publicly available literature. Researchers are encouraged to generate such data for their proprietary compounds using the protocols provided below.

Table 2: Neuroprotective Effects of 4-Hydroxy-2-pyridone Derivatives against MPP+ Toxicity
CompoundConcentrationCell Line% Increase in Cell Viability (vs. MPP+ alone)Reference
Arctigenin Pre-treatmentSH-SY5YSignificant attenuation of cell survival decrease[4]
(+/-)-Catechin Pre-treatment-Protection of dopaminergic neurons[5]

Experimental Protocols

Protocol 1: In Vitro MAP4K4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from established LanthaScreen™ assays and is suitable for determining the IC50 values of test compounds against MAP4K4.[2][6]

Objective: To quantify the inhibitory activity of this compound derivatives against MAP4K4 kinase.

Materials:

  • MAP4K4 (HGK) enzyme (recombinant)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 5X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serial dilutions in DMSO)

  • Staurosporine (positive control)

  • 384-well plates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled H2O.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compounds in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Dilute this series 33.3-fold in 1X Kinase Buffer A.

  • Kinase/Antibody Solution: Prepare a solution containing the MAP4K4 enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A at 3X the final desired concentration (e.g., 15 nM kinase and 6 nM antibody).

  • Tracer Solution: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 3X the final desired concentration (e.g., 30 nM).

  • Assay Assembly (per well):

    • Add 5 µL of the diluted test compound.

    • Add 5 µL of the kinase/antibody solution.

    • Add 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader (Emission: 665 nm and 615 nm, Excitation: 340 nm).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Neurite Outgrowth Assay in a Neuronal Cell Line

This protocol provides a general framework for assessing the effect of this compound derivatives on neurite outgrowth in a neuronal cell line such as PC-12 or SH-SY5Y.[7]

Objective: To quantify the effect of test compounds on the promotion of neurite extension.

Materials:

  • Neuronal cell line (e.g., PC-12 or SH-SY5Y)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Differentiation medium (e.g., low-serum medium containing Nerve Growth Factor (NGF) for PC-12 cells)

  • Test compounds (serial dilutions in culture medium)

  • 96-well cell culture plates (poly-D-lysine or collagen-coated)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

  • Image analysis software

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a density that allows for individual cell morphology analysis (e.g., 5,000-10,000 cells/well).

  • Compound Treatment:

    • Allow cells to adhere for 24 hours.

    • Replace the medium with differentiation medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., NGF).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells for 10 minutes.

    • Wash three times with PBS.

    • Block for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5-10 minutes.

  • Imaging: Acquire images using a high-content imaging system or fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify neurite length, number of neurites per cell, and branching complexity. Generate dose-response curves.[8][9]

Protocol 3: Neuroprotection Assay against MPP+ Induced Toxicity in SH-SY5Y Cells

This protocol is designed to evaluate the protective effects of this compound derivatives against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a widely used in vitro model for Parkinson's disease.[10][11][12][13]

Objective: To determine the ability of test compounds to protect neuronal cells from MPP+-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • MPP+ iodide salt

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to attach overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Toxin Exposure: Add MPP+ to the wells to a final concentration that induces significant cell death (e.g., 0.5-1 mM, to be optimized for your specific cell line and conditions).[10][14] Include control wells with vehicle only, MPP+ only, and test compound only.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of MTT solvent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Generate dose-response curves to determine the EC50 of the neuroprotective effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MAP4K4_Signaling_Pathway Stress Cellular Stress (e.g., Trophic Factor Withdrawal) MAP4K4 MAP4K4 Stress->MAP4K4 Activates H4P 4-Hydroxy-2-pyridone Derivative H4P->MAP4K4 Inhibits DLK DLK MAP4K4->DLK Activates Apoptosis Apoptosis MAP4K4->Apoptosis JNK JNK DLK->JNK Activates cJun c-Jun JNK->cJun Phosphorylates NeuriteOutgrowth Neurite Outgrowth & Survival JNK->NeuriteOutgrowth Regulates cJun->Apoptosis Promotes

Caption: MAP4K4 signaling cascade in neuronal stress and its inhibition by 4-hydroxy-2-pyridone derivatives.

Experimental_Workflow_Neuroprotection Start Start: SH-SY5Y Cell Culture Pretreat Pre-treat with This compound Derivative Start->Pretreat Induce Induce Neurotoxicity (MPP+) Pretreat->Induce Incubate Incubate (24-48h) Induce->Incubate Assess Assess Cell Viability (MTT Assay) Incubate->Assess Analyze Data Analysis: Determine Neuroprotection Assess->Analyze

Caption: Workflow for assessing the neuroprotective effects of this compound derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel CNS therapeutics. The provided protocols for assessing MAP4K4 inhibition, neurite outgrowth, and neuroprotection offer a robust framework for the preclinical evaluation of these compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound derivatives is warranted to fully realize their therapeutic potential in treating neurodegenerative and other CNS disorders.

References

Synthesis of Novel Pyrrolidine-Based Neuraminidase Inhibitors Utilizing a 4-Hydroxy-2-pyrrolidone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12-30

For Research Use Only.

Abstract

This document provides detailed protocols and application notes for the synthesis of potent neuraminidase (NA) inhibitors using 4-hydroxy-2-pyrrolidone as a versatile starting material. The methodologies outlined are based on established synthetic strategies for related pyrrolidine derivatives and are intended for researchers in drug discovery and medicinal chemistry. This guide includes a proposed synthetic pathway, detailed experimental procedures, and data on the biological activity of analogous compounds.

Introduction

Influenza viruses remain a significant global health concern, necessitating the continuous development of novel antiviral therapeutics. The viral surface glycoprotein neuraminidase is a crucial enzyme for the release and spread of progeny virions, making it a prime target for antiviral drug design. While successful neuraminidase inhibitors like Oseltamivir and Zanamivir are in clinical use, the emergence of drug-resistant strains underscores the need for new chemical scaffolds.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and has been successfully employed in the design of potent neuraminidase inhibitors.[1][2] this compound presents an attractive and versatile starting material for the synthesis of a library of substituted pyrrolidine-based NA inhibitors. Its inherent functionality allows for stereocontrolled modifications to mimic the binding of sialic acid in the neuraminidase active site. This document outlines a proposed synthetic strategy to generate novel NA inhibitors from this starting material.

Proposed Synthetic Pathway from this compound

The following multi-step synthesis is a proposed route for the preparation of a target neuraminidase inhibitor, adapted from methodologies reported for the synthesis of similar pyrrolidine derivatives from 4-hydroxy-L-proline.[2] The overall workflow is depicted below.

Synthetic Workflow Proposed Synthetic Workflow Start This compound Protection Protection of Hydroxyl and Amine Groups Start->Protection Functionalization Introduction of Amino Group at C3 Position Protection->Functionalization Amidation Amide Coupling Functionalization->Amidation Deprotection Final Deprotection Amidation->Deprotection Target Target Neuraminidase Inhibitor Deprotection->Target

Caption: Proposed workflow for the synthesis of neuraminidase inhibitors.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Protection of this compound

This initial step involves the protection of the hydroxyl and the lactam nitrogen to prevent unwanted side reactions in subsequent steps.

Protocol 3.2.1: N-Boc and O-TBDMS Protection

  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude N-Boc-4-hydroxy-2-pyrrolidone in anhydrous dimethylformamide (DMF, 10 mL/g).

  • Add imidazole (2.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.).

  • Stir the reaction at room temperature for 6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected intermediate.

Step 2: Introduction of an Amino Group at the C3 Position

This step introduces a key functional group for mimicking the natural substrate of neuraminidase.

Protocol 3.3.1: Azidation and Reduction

  • Dissolve the protected this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 15 mL/g).

  • Cool the solution to -78 °C and add lithium diisopropylamide (LDA, 1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add trisyl azide (1.2 equiv.) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude azide in methanol (15 mL/g) and add 10% Pd/C (0.1 equiv. by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the resulting amine by column chromatography.

Step 3: Amide Coupling

This step introduces a side chain that can interact with the 150-cavity of the neuraminidase active site.

Protocol 3.4.1: EDC/HOBt Coupling

  • Dissolve the C3-amino intermediate (1.0 equiv.) in DMF (10 mL/g).

  • Add the desired carboxylic acid (1.1 equiv.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.), and hydroxybenzotriazole (HOBt, 1.2 equiv.).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Step 4: Deprotection

The final step removes the protecting groups to yield the target neuraminidase inhibitor.

Protocol 3.5.1: Acid-mediated Deprotection

  • Dissolve the protected, acylated intermediate (1.0 equiv.) in a solution of 4 M HCl in 1,4-dioxane (20 mL/g).

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford the hydrochloride salt of the final product.

  • The product can be further purified by reverse-phase HPLC if necessary.

Data Presentation

The following table summarizes the inhibitory activities of several pyrrolidine-based neuraminidase inhibitors synthesized from 4-hydroxy-L-proline, which are structurally analogous to the proposed target compounds.[1][2]

Compound IDR GroupIC₅₀ (µM) vs. H3N2 NA
6e 3-pentoxy1.56
9c 4-chlorobenzylamino2.40
9e 3,4-dichlorobenzylamino2.71
9f 4-methoxybenzylamino1.89
10e N'-(3,4-dichlorobenzyl)ureido2.33
Oseltamivir (Reference)1.06

Visualization of Key Relationships

The interaction of pyrrolidine-based inhibitors with the neuraminidase active site is crucial for their biological activity. The following diagram illustrates the key binding interactions.

Inhibitor_Binding Key Interactions in Neuraminidase Active Site cluster_inhibitor Pyrrolidine Inhibitor cluster_enzyme Neuraminidase Active Site Carboxylate Carboxylate Arg118 Arg118 Carboxylate->Arg118 Salt Bridge Arg292 Arg292 Carboxylate->Arg292 Salt Bridge Arg371 Arg371 Carboxylate->Arg371 Salt Bridge C4-OH C4-OH Glu276 Glu276 C4-OH->Glu276 H-bond C3-Amido C3-Amido Tyr406 Tyr406 C3-Amido->Tyr406 H-bond Pyrrolidine_N Pyrrolidine_N

Caption: Key binding interactions of a pyrrolidine inhibitor in the NA active site.

Conclusion

The synthetic protocols detailed in this application note provide a framework for the development of novel neuraminidase inhibitors based on a this compound scaffold. By leveraging established synthetic methodologies for related compounds, researchers can efficiently generate a diverse library of potential antiviral agents for further biological evaluation. The provided data on analogous compounds highlight the potential of this chemical class to yield potent neuraminidase inhibitors.

References

Application Note: Chiral HPLC Analysis of 4-Hydroxy-2-pyrrolidone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-2-pyrrolidone is a chiral molecule of interest in pharmaceutical development due to its presence in various bioactive compounds. The enantiomers of this molecule can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for drug efficacy and safety. This application note provides a detailed protocol for the chiral separation of (R)- and (S)-4-hydroxy-2-pyrrolidone enantiomers using High-Performance Liquid Chromatography (HPLC). The method is designed to be a starting point for researchers developing and validating their own analytical procedures.

Chiral HPLC is a widely used technique for the separation of enantiomers.[1][2] The direct approach, which utilizes a chiral stationary phase (CSP), is often preferred for its simplicity and efficiency.[1] The selection of an appropriate CSP and mobile phase is critical for achieving baseline resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad applicability in separating a wide range of chiral compounds.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start: Racemic this compound Standard dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter prep_end Prepared Sample for Injection filter->prep_end injection Inject Sample prep_end->injection hplc_system HPLC System with Chiral Column hplc_system->injection separation Isocratic Elution injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Enantiomers integration->quantification report Generate Report quantification->report

Caption: Workflow for Chiral HPLC Analysis.

Methodology and Protocols

This protocol outlines the steps for the preparation of solutions and the operation of the HPLC system for the analysis of this compound enantiomers.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA) (optional, for acidic mobile phase modifier)

  • Diethylamine (DEA) (optional, for basic mobile phase modifier)

2. Instrumentation and Columns:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column is recommended as a starting point.

    • Recommended Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm or equivalent amylose-based CSP.

    • Alternative columns for screening could include cellulose-based columns like Chiralcel® OD-H.

3. Standard Solution Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

The following table summarizes the recommended starting HPLC conditions. Optimization may be required to achieve baseline separation.

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (80:20, v/v)n-Hexane:Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 210 nm210 nm
Injection Volume 10 µL10 µL
Run Time 20 min20 min

Note: For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) to the mobile phase can improve peak shape. For basic compounds, 0.1% diethylamine (DEA) may be beneficial.

Data Presentation and Analysis

The primary goal of the analysis is to achieve baseline separation of the two enantiomers. The following parameters should be calculated from the resulting chromatogram.

Table 1: Chromatographic Performance Parameters

ParameterFormulaEnantiomer 1Enantiomer 2Acceptance Criteria
Retention Time (t_R) --
Capacity Factor (k') (t_R - t_0) / t_01 < k' < 10
Selectivity (α) k'_2 / k'_1-α > 1.1
Resolution (R_s) 2 * (t_R2 - t_R1) / (w_1 + w_2)-R_s ≥ 1.5
Peak Area --
Enantiomeric Purity (%) (Area_major / (Area_major + Area_minor)) * 100-

t_0 = void time, t_R1 and t_R2 = retention times of the first and second eluting enantiomers, w_1 and w_2 = peak widths at the base.

Troubleshooting and Method Development

If the initial conditions do not provide adequate separation, consider the following modifications:

  • Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier (IPA or EtOH). Increasing the alcohol content will generally decrease retention time.

  • Alcohol Modifier: Switching between isopropanol and ethanol can significantly impact selectivity.

  • Flow Rate: Reducing the flow rate may improve resolution, but will increase the run time.

  • Temperature: Adjusting the column temperature can affect selectivity. Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

  • Column Chemistry: If a satisfactory separation cannot be achieved on an amylose-based CSP, screen other types of chiral stationary phases, such as cellulose-based, cyclodextrin-based, or Pirkle-type columns.[1][4]

By systematically applying these principles and protocols, researchers can develop a robust and reliable chiral HPLC method for the analysis of this compound enantiomers, which is essential for the advancement of pharmaceutical research and development.

References

Application Notes and Protocols for 4-Hydroxy-2-pyrrolidone Derivatives in Antibacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antibacterial evaluation, and potential mechanisms of action of 4-hydroxy-2-pyrrolidone derivatives. The protocols outlined below are intended to serve as a guide for the development and screening of novel antibacterial agents based on this promising scaffold.

Introduction

The pyrrolidine ring is a fundamental structural motif in a vast array of biologically active compounds, including many with demonstrated antibacterial properties. The emergence of multidrug-resistant bacteria necessitates the exploration of novel chemical scaffolds for antibiotic development. This compound derivatives represent a class of compounds that, due to their structural features, are of significant interest in the search for new antibacterial agents. These compounds can be synthesized through various routes and offer multiple points for chemical modification to explore structure-activity relationships (SAR).

Data Presentation: Antibacterial Activity of Pyrrolidone Derivatives

While extensive quantitative data for a broad range of this compound derivatives is still emerging in the scientific literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of structurally related pyrrolidine-2,3-dione dimers. These compounds share a similar core structure and provide insight into the potential antibacterial efficacy of this class of molecules, particularly against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrolidine-2,3-dione Dimers against Staphylococcus aureus

Compound IDLinker StructureMIC (µg/mL) vs. MSSAMIC (µg/mL) vs. MRSA
Dimer AShort Aza Linker1616
Dimer BLong Aza Linker88

Note: MSSA (Methicillin-sensitive Staphylococcus aureus), MRSA (Methicillin-resistant Staphylococcus aureus). Data is illustrative of the potential of the pyrrolidone scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound scaffold, which can then be further derivatized.

Objective: To synthesize this compound derivatives from tetramic acid intermediates.

Materials:

  • N-Boc-protected amino acids (e.g., N-Boc-alanine, N-Boc-valine)

  • Meldrum's acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Pyrrolidine-2,4-diones (Tetramic Acids):

    • Dissolve the N-Boc-protected amino acid in DCM.

    • Add Meldrum's acid, EDC.HCl, and DMAP to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Purify the resulting pyrrolidine-2,4-dione intermediate by silica gel column chromatography.

  • Regioselective Reduction to this compound:

    • Dissolve the purified pyrrolidine-2,4-dione in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) to the solution.

    • Stir the reaction mixture until the reduction is complete (monitor by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final this compound derivative by silica gel column chromatography.

Characterization: The structure and purity of the synthesized compounds should be confirmed by nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for assessing the antibacterial activity of the synthesized this compound derivatives.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare serial two-fold dilutions of the stock solutions in CAMHB to achieve the desired concentration range for testing.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the appropriate compound dilution to each well of a 96-well plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizations

Synthesis_Workflow start N-Boc-Amino Acid + Meldrum's Acid step1 Cyclization (EDC.HCl, DMAP, DCM) start->step1 intermediate Pyrrolidine-2,4-dione (Tetramic Acid) step1->intermediate purification1 Purification (Column Chromatography) intermediate->purification1 step2 Reduction (NaBH4, MeOH) product This compound Derivative step2->product purification2 Purification (Column Chromatography) product->purification2 purification1->step2

Caption: Synthetic workflow for this compound derivatives.

MIC_Determination_Workflow prep_compound Prepare Compound Stock and Serial Dilutions inoculate_plate Inoculate 96-Well Plate (Compounds + Bacteria) prep_compound->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubation Incubate at 37°C for 18-24 hours inoculate_plate->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results

Caption: Workflow for MIC determination by broth microdilution.

Potential Mechanism of Action

The precise mechanism of action for this compound derivatives is a subject of ongoing research. However, based on structurally related compounds, several potential pathways can be hypothesized. For instance, some pyridone derivatives are known to inhibit bacterial DNA synthesis.[1] It is plausible that this compound derivatives could interfere with essential bacterial enzymes involved in DNA replication or other vital cellular processes. Further studies, such as macromolecular synthesis assays and target-based screening, are required to elucidate the specific molecular targets of these compounds.

Proposed_Mechanism compound This compound Derivative target Potential Bacterial Target (e.g., DNA Gyrase, Topoisomerase) compound->target Binds to inhibition Inhibition of Enzymatic Activity target->inhibition Leads to pathway Disruption of Essential Cellular Pathway (e.g., DNA Replication) inhibition->pathway outcome Bacteriostatic or Bactericidal Effect pathway->outcome

Caption: Proposed mechanism of action for this compound derivatives.

References

Application Notes and Protocols: The Role of 4-Hydroxy-2-pyrrolidone and its Derivatives in Carbapenem Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-hydroxy-2-pyrrolidone and its derivatives in the synthesis of carbapenem antibiotics. The focus is on providing practical, step-by-step methodologies, quantitative data for key reactions, and visual representations of synthetic pathways to aid in research and development.

Section 1: Synthesis of Ertapenem via a trans-4-Hydroxy-L-proline-Derived Side Chain

A prevalent and well-documented application of a 4-hydroxypyrrolidine scaffold in carbapenem synthesis is the preparation of Ertapenem. This process utilizes trans-4-hydroxy-L-proline as the starting material for the synthesis of the characteristic pyrrolidinylthio side chain.

Overall Synthetic Pathway

The synthesis of Ertapenem from trans-4-hydroxy-L-proline involves the formation of a protected thiol side chain, which is then coupled with the carbapenem core, followed by deprotection.

Ertapenem_Synthesis A trans-4-Hydroxy-L-proline B N-Protected 4-hydroxyproline A->B Protection C Activated Ester B->C Activation D Amide Intermediate C->D Amidation E Mesylated Intermediate D->E Mesylation F Thioacetate Intermediate E->F Thioacetylation G Thiol Side Chain (Protected) F->G Hydrolysis I Protected Ertapenem G->I Coupling H Carbapenem Core (Enol Phosphate) H->I J Ertapenem I->J Deprotection

Figure 1: Overall synthetic scheme for Ertapenem.
Experimental Protocols

1. Synthesis of the N-Protected Thiol Side Chain

This procedure outlines a one-pot synthesis of the pivotal thiol side chain intermediate starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline.[1][2][3]

  • Step 1: N-Protection and Activation:

    • Dissolve trans-4-hydroxy-L-proline in an appropriate solvent (e.g., a mixture of water and a suitable organic solvent).

    • Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid and amino groups.

    • Introduce a protecting group for the amine, for example, by adding p-nitrobenzyl chloroformate at a controlled temperature (e.g., 0-5°C).[4]

    • Activate the carboxylic acid group by forming a mixed anhydride, for instance, with i-propyl chloroformate.[1][5]

  • Step 2: Amidation:

    • To the activated ester, add p-nitrobenzyl-m-aminobenzoate to form the amide bond.[1][5]

  • Step 3: Mesylation:

    • The hydroxyl group of the proline ring is then converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.[1][5]

  • Step 4: Thioacetylation and Hydrolysis:

    • Displace the mesylate group with a sulfur nucleophile, such as potassium thioacetate, in a solvent like DMF.[1][5]

    • Hydrolyze the resulting thioacetate under basic conditions to yield the free thiol, which is the key side chain intermediate.[1][5]

An efficient one-pot process for these transformations has been reported to achieve a 70-75% overall yield.[1][2][3]

2. Coupling of the Thiol Side Chain with the Carbapenem Core

  • Procedure:

    • The carbapenem core, typically activated as an enol phosphate (e.g., (4-Nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphinyl)oxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate), is dissolved in a suitable solvent like N,N-dimethylformamide (DMF).[6]

    • The protected thiol side chain and a non-nucleophilic base (e.g., 1,1,3,3-tetramethylguanidine or diisopropylethylamine) are added at a low temperature (e.g., -20 to -30°C).[6][7]

    • The reaction mixture is stirred for several hours until the coupling is complete.

3. Deprotection and Isolation of Ertapenem

  • Procedure:

    • The protecting groups (e.g., p-nitrobenzyl esters) are removed by hydrogenation.

    • A palladium on carbon (Pd/C) catalyst is used under a hydrogen atmosphere.[7]

    • The use of sodium bicarbonate during hydrogenation can protect the pyrrolidine amine as a sodium carbamate, improving stability and reaction performance.[7]

    • After filtration of the catalyst, the aqueous solution is purified, for instance, by ion-pairing extraction to remove the base used in the coupling step.[7]

    • Crystallization of the final product affords Ertapenem sodium.

Quantitative Data
StepStarting MaterialKey ReagentsProductYield
Side Chain Synthesis (One-Pot) trans-4-hydroxy-L-proline derivativeProtecting agents, activating agents, aminating agents, MsCl, KSAcProtected Thiol Side Chain70-75%
Coupling and Deprotection Protected Thiol Side Chain and Carbapenem Core1,1,3,3-tetramethylguanidine, Pd/C, H₂Ertapenem Sodium90% (two steps)
Overall Process trans-4-hydroxy-L-proline-Ertapenem Sodium59-64%

Yields are based on reported values and may vary depending on specific conditions and scale.[1][2][7] Another reported overall yield for a similar process is 39.2%.[1][3][5]

Experimental Workflow Diagram

Ertapenem_Workflow cluster_side_chain Side Chain Synthesis cluster_final_steps Final Product Synthesis start Start: trans-4-Hydroxy-L-proline protect N-Protection start->protect activate Carboxyl Activation protect->activate amidate Amidation activate->amidate mesylate Hydroxyl Mesylation amidate->mesylate thioacetylate Displacement with Thioacetate mesylate->thioacetylate hydrolyze Hydrolysis to Thiol thioacetylate->hydrolyze side_chain Protected Thiol Side Chain hydrolyze->side_chain couple Couple with Carbapenem Core side_chain->couple deprotect Hydrogenolysis (Deprotection) couple->deprotect purify Purification and Crystallization deprotect->purify end Final Product: Ertapenem Sodium purify->end

Figure 2: Experimental workflow for Ertapenem synthesis.

Section 2: Synthesis of a Novel Carbapenem Side Chain from (R)-4-Hydroxy-2-pyrrolidone

Direct utilization of this compound has been reported in the synthesis of a trans-3,5-disubstituted pyrrolidin-3-ylthio side chain for a novel 1β-methylcarbapenem.[8]

Synthetic Pathway

The key steps involve a Grignard reaction on a protected this compound followed by a stereoselective reduction.

Novel_Side_Chain_Synthesis A (R)-4-Hydroxy-2-pyrrolidone B Protected (R)-4-hydroxy-2-pyrrolidone A->B Protection C 1-Aryl-1-butanone Intermediate B->C Grignard Reaction D Chiral Alcohol C->D Stereoselective Reduction E trans-2,4-Disubstituted Pyrrolidine D->E Intramolecular Cyclization

Figure 3: Synthetic scheme for a novel carbapenem side chain.
Experimental Protocols

1. Grignard Reaction

  • Procedure:

    • A protected form of (R)-4-hydroxy-2-pyrrolidone is reacted with an aryl-Grignard reagent (e.g., an arylmagnesium bromide).[8]

    • This reaction forms a 1-aryl-1-butanone intermediate and its cyclic aminal form.[8]

    • The aminal can be converted to the ketone by treatment with sodium hydroxide followed by silica gel chromatography.[8]

2. Stereoselective Reduction of the Ketone

  • Procedure:

    • The isolated 1-aryl-1-butanone intermediate is subjected to reduction to form a chiral alcohol.[8]

    • Various reducing agents can be employed, with different levels of diastereoselectivity. Trialkylborohydrides like lithium triethylborohydride (Super-Hydride®) have shown improved selectivity over sodium borohydride.[8]

    • Further improvement in diastereoselectivity can be achieved using chiral catalysts such as a β-diketonato cobalt(II) complex or a chiral oxazaborolidine.[8]

3. Intramolecular Cyclization

  • Procedure:

    • The resulting chiral alcohol undergoes intramolecular cyclization to yield the desired trans-2,4-disubstituted pyrrolidine side chain.[8]

Quantitative Data for Stereoselective Reduction
Reducing Agent/CatalystDiastereomeric Excess (de)Yield
NaBH₄46%-
Lithium triethylborohydride78-80%99%
β-diketonato cobalt(II) complex (2 mol%)86%95%
Chiral oxazaborolidineup to 97%95%

Data sourced from a study on the synthesis of a novel carbapenem side chain.[8]

Logical Relationship Diagram

Logical_Flow start Start with Protected (R)-4-Hydroxy-2-pyrrolidone grignard Introduce Aryl Group via Grignard Reaction start->grignard reduction Create Chiral Center by Stereoselective Reduction grignard->reduction cyclization Form Pyrrolidine Ring through Intramolecular Cyclization reduction->cyclization end Achieve Desired trans-Disubstituted Pyrrolidine Side Chain cyclization->end

Figure 4: Logical flow of the novel side chain synthesis.

Conclusion

This compound and its amino acid precursor, trans-4-hydroxy-L-proline, are valuable chiral building blocks in the synthesis of carbapenem antibiotics. The synthesis of Ertapenem showcases a well-established industrial process where the pyrrolidine ring is a key component of the C-2 side chain, contributing to the drug's pharmacokinetic profile. Furthermore, ongoing research demonstrates the utility of this compound in developing novel carbapenems with unique substitution patterns. The protocols and data presented herein provide a foundation for the practical application of these intermediates in the development of this critical class of antibiotics.

References

Application Notes and Protocols for the Regioselective Reduction of 5-Substituted Pyrrolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted pyrrolidine-2,4-diones, also known as 5-substituted tetramic acids, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active natural products. The selective reduction of one of the two carbonyl groups in the pyrrolidine-2,4-dione scaffold is a critical transformation that allows for the generation of diverse molecular architectures with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the regioselective reduction of these compounds, focusing on the influence of the substituent at the 5-position and the choice of reducing agent on the reaction outcome.

The regioselectivity of the reduction, targeting either the C2 or C4 carbonyl group, is a key challenge. The outcome is influenced by several factors, including the nature of the 5-substituent (alkyl, aryl, acyl), the reducing agent employed, and the reaction conditions. Understanding these factors is crucial for the controlled synthesis of desired 4-hydroxy-pyrrolidin-2-ones or 2-hydroxy-pyrrolidin-4-ones, which can serve as versatile intermediates for further functionalization.

Data Presentation: Comparative Analysis of Reduction Methods

The following table summarizes quantitative data from the literature on the regioselective reduction of various 5-substituted pyrrolidine-2,4-diones, highlighting the yields and diastereoselectivity of the resulting 4-hydroxy-5-substituted-pyrrolidin-2-one products.

5-Substituent (R)Reducing Agent/CatalystSolventProduct(s)Yield (%)Diastereomeric Ratio (d.r.)Reference
IsopropylNaBH₄/AcOHMethanol4-hydroxy-5-isopropylpyrrolidin-2-one8570:30[1]
IsopropylH₂, Pd/CEthanol4-hydroxy-5-isopropylpyrrolidin-2-one8985:15[1]
IsobutylNaBH₄/AcOHMethanol4-hydroxy-5-isobutylpyrrolidin-2-one8265:35[1]
IsobutylH₂, Pd/CEthanol4-hydroxy-5-isobutylpyrrolidin-2-one9290:10[1]
BenzylNaBH₄/AcOHMethanol4-hydroxy-5-benzylpyrrolidin-2-one8860:40[1]
BenzylH₂, Pd/CEthanol4-hydroxy-5-benzylpyrrolidin-2-one95>95:5[1]
4-NitrobenzylideneH₂, Ru(PPh₃)₃ClDCM/Methanol5-(4-Nitrobenzyl)pyrrolidine-2,4-dione95-Not specified in source
4-ChlorobenzylideneH₂, Ru(PPh₃)₃ClDCM/Methanol5-(4-Chlorobenzyl)pyrrolidine-2,4-dione92-Not specified in source

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Diastereoselective Reduction using Sodium Borohydride and Acetic Acid

This protocol describes the reduction of the C4-carbonyl group of a 5-substituted pyrrolidine-2,4-dione using sodium borohydride in the presence of acetic acid.[1]

Materials:

  • 5-Substituted pyrrolidine-2,4-dione (1.0 mmol)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Glacial acetic acid (AcOH) (1.5 mmol)

  • Methanol (10 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 5-substituted pyrrolidine-2,4-dione (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add glacial acetic acid (1.5 mmol) to the solution.

  • In a separate flask, prepare a solution of sodium borohydride (1.5 mmol) in methanol (5 mL).

  • Add the sodium borohydride solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the 4-hydroxy-5-substituted-pyrrolidin-2-one.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Protocol 2: Heterogeneous Catalytic Hydrogenation

This protocol outlines the diastereoselective reduction of the C4-carbonyl group of a 5-substituted pyrrolidine-2,4-dione via catalytic hydrogenation.[1]

Materials:

  • 5-Substituted pyrrolidine-2,4-dione (1.0 mmol)

  • 10% Palladium on activated carbon (Pd/C) (10 mol%)

  • Ethanol (20 mL)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • To a solution of the 5-substituted pyrrolidine-2,4-dione (1.0 mmol) in ethanol (20 mL) in a suitable hydrogenation flask, add 10% Pd/C (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC. The reaction time may vary depending on the substrate (typically 8-24 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-hydroxy-5-substituted-pyrrolidin-2-one.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Visualizations

Signaling Pathways and Experimental Workflows

Regioselective_Reduction cluster_start Starting Material cluster_methods Reduction Methods cluster_products Potential Products start 5-Substituted Pyrrolidine-2,4-dione hydride Hydride Reduction (e.g., NaBH4, LiBH4) start->hydride Regioselectivity influenced by: - Steric hindrance of R group - Chelation control hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) start->hydrogenation Regioselectivity influenced by: - Catalyst type - Adsorption geometry prod1 4-Hydroxy-5-substituted-pyrrolidin-2-one (C4 Carbonyl Reduction) hydride->prod1 prod2 2-Hydroxy-5-substituted-pyrrolidin-4-one (C2 Carbonyl Reduction) hydride->prod2 hydrogenation->prod1

Caption: Factors influencing the regioselective reduction of 5-substituted pyrrolidine-2,4-diones.

Experimental_Workflow start Start: 5-Substituted Pyrrolidine-2,4-dione dissolve Dissolve in appropriate solvent (e.g., Methanol, Ethanol) start->dissolve reagent Add Reducing Agent / Catalyst (e.g., NaBH4 / H2, Pd/C) dissolve->reagent reaction Reaction under controlled conditions (Temperature, Pressure, Time) reagent->reaction monitoring Monitor reaction progress (TLC) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End: Purified Product analysis->end

Caption: General experimental workflow for the reduction of 5-substituted pyrrolidine-2,4-diones.

Diastereoselectivity_Factors factors Factors Influencing Diastereoselectivity 5-Substituent (R group) Reducing Agent Reaction Conditions outcomes { Diastereomeric Ratio (d.r.) |  syn-isomer |  anti-isomer} factors:f1->outcomes Steric Bulk factors:f2->outcomes Coordination/ Chelation Effects factors:f3->outcomes Temperature, Solvent Polarity

Caption: Key factors determining the diastereoselectivity of the reduction.

References

Application Notes and Protocols: 4-Hydroxy-2-pyrrolidone in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-hydroxy-2-pyrrolidone as an excipient in topical drug delivery systems. While direct quantitative data on its penetration-enhancing efficacy is limited in current literature, its structural similarity to other well-studied pyrrolidone derivatives suggests its potential to enhance the cutaneous bioavailability of active pharmaceutical ingredients (APIs). These notes offer detailed protocols for researchers to evaluate the efficacy and mechanism of action of this compound in their specific formulations.

Introduction to this compound

This compound is a versatile organic compound recognized for its properties as a solvent, stabilizer, and moisturizing agent.[1] In the context of pharmaceutical formulations, it is suggested to improve the solubility and bioavailability of APIs.[1] Its low toxicity profile makes it an attractive candidate for topical preparations, including those for sensitive skin.[1] While its primary role in cosmetics is often related to skin hydration, its chemical structure, akin to other known penetration enhancers like N-methyl-2-pyrrolidone (NMP) and derivatives of 4-hydroxyproline, points towards a potential role in enhancing drug permeation through the stratum corneum.[2][3]

Potential Mechanisms of Action

The precise mechanism by which this compound may enhance skin penetration has not been extensively elucidated. However, based on studies of related pyrrolidone compounds, several potential mechanisms can be hypothesized:

  • Interaction with Stratum Corneum Lipids: Like other pyrrolidone derivatives, this compound may insert itself into the intercellular lipid bilayers of the stratum corneum. This interaction could disrupt the highly ordered lipid structure, leading to increased fluidity and creating more permeable pathways for drug molecules to traverse.[2][3]

  • Altered Solubilization: By modifying the microenvironment of the stratum corneum, this compound could increase the solubility of the drug within the lipid bilayers, thereby promoting its partitioning from the formulation into the skin.[2]

  • Co-transport Mechanism: It is possible that this compound forms transient complexes with drug molecules, effectively acting as a carrier to facilitate their transport across the skin barrier. This has been proposed for NMP.[4]

Quantitative Data on Related Compounds

Enhancer (Derivative of Proline/Hydroxyproline)Model DrugEnhancement Ratio (ER)Key Findings
Dodecyl prolinate with N-propionyl chain (Pro3)Theophylline31Demonstrated potent enhancement of a hydrophilic drug.[3]
Dodecyl prolinate with N-butyryl chain (Pro4)Theophylline25Showed significant enhancement, though slightly less than Pro3.[3]
Dodecyl 4-hydroxyprolinate with N-propionyl chain (Hyp3)Theophylline18The hydroxyl group on the pyrrolidine ring resulted in slightly lower but still significant enhancement compared to the proline derivative.[3]
Dodecyl 4-hydroxyprolinate with N-pentanoyl chain (Hyp5)Theophylline19Similar efficacy to Hyp3, suggesting a plateau in the effect of acyl chain length in this series.[3]
10% N-methyl-2-pyrrolidone (NMP)Propranolol~2Significantly increased the permeation of the lipophilic drug.[4]

Experimental Protocols

To evaluate the potential of this compound in a topical formulation, a series of in vitro experiments are recommended.

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is fundamental for quantifying the effect of this compound on the flux of a specific API across the skin.

Objective: To determine the permeation parameters (flux, permeability coefficient, lag time) of an API from a topical formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine ear) skin

  • Topical formulation with and without this compound (control)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API if necessary)

  • High-performance liquid chromatography (HPLC) or other suitable analytical method for API quantification

  • Water bath with stirrer

  • Syringes and collection vials

Methodology:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Equilibrate the skin sections in receptor solution for 30 minutes before mounting.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place the Franz cells in the water bath maintained at 32°C and allow the system to equilibrate for 30 minutes.

  • Dosing:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test and control formulations to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated HPLC or other analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

    • The lag time (t_lag) is determined by extrapolating the linear portion of the plot to the x-axis.

    • Calculate the Enhancement Ratio (ER) as: ER = Jss (with this compound) / Jss (without this compound)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis skin_prep Skin Preparation franz_prep Franz Cell Assembly skin_prep->franz_prep formulation_prep Formulation Preparation (with/without 4-HP) dosing Dosing on Skin formulation_prep->dosing franz_prep->dosing sampling Receptor Fluid Sampling dosing->sampling Time Points analysis API Quantification (HPLC) sampling->analysis calc Calculate Cumulative Permeation analysis->calc plot Plot Permeation vs. Time calc->plot params Determine Flux & Lag Time plot->params er_calc Calculate Enhancement Ratio params->er_calc

Fig 1. Workflow for In Vitro Skin Permeation Study.
Protocol for Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide insights into the mechanism of action of this compound by detecting changes in the organization of stratum corneum lipids and proteins.

Objective: To assess the effect of this compound on the molecular structure of the stratum corneum.

Materials:

  • Isolated stratum corneum (e.g., from tape stripping or heat separation)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Formulation with this compound

  • Control vehicle

Methodology:

  • Sample Preparation:

    • Obtain baseline spectra of untreated, hydrated stratum corneum.

    • Treat stratum corneum samples with the formulation containing this compound and the control vehicle for a defined period (e.g., 4-6 hours).

    • Gently wipe off the excess formulation.

  • FTIR Analysis:

    • Acquire FTIR spectra of the treated and control stratum corneum samples.

    • Focus on the following spectral regions:

      • C-H stretching vibrations (2850 cm⁻¹ and 2920 cm⁻¹): Shifts to higher wavenumbers indicate increased lipid disorder (fluidization).

      • Amide I and Amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹): Changes in these peaks can indicate alterations in protein conformation.

  • Data Analysis:

    • Compare the peak positions and shapes of the C-H stretching and Amide bands between the treated and control samples.

    • An increase in the wavenumber of the C-H stretching peaks suggests that this compound disrupts the ordered structure of the stratum corneum lipids.

G cluster_protocol FTIR Protocol for Stratum Corneum Analysis cluster_analysis Key Spectral Regions for Analysis prep Prepare Stratum Corneum Samples treat Treat with Formulation (containing 4-HP) and Control prep->treat acquire Acquire FTIR-ATR Spectra treat->acquire analyze Analyze Spectral Changes acquire->analyze lipids C-H Stretching (2850 & 2920 cm⁻¹) Lipid Disorder analyze->lipids proteins Amide I & II (~1650 & ~1550 cm⁻¹) Protein Conformation analyze->proteins

Fig 2. FTIR Analysis Workflow.
Protocol for Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the visualization of the penetration of a fluorescently labeled API and/or the formulation vehicle into the different layers of the skin.

Objective: To visualize and semi-quantitatively assess the penetration depth and distribution of an API in the presence of this compound.

Materials:

  • Confocal laser scanning microscope

  • Excised human or animal skin

  • Formulation containing a fluorescently labeled API or a fluorescent dye (e.g., Nile Red for lipophilic formulations, Rhodamine B for hydrophilic formulations) with and without this compound.

  • Mounting medium

Methodology:

  • Sample Preparation and Treatment:

    • Prepare skin samples as described in the Franz cell protocol.

    • Apply the fluorescently labeled formulations to the skin surface.

    • Incubate for a defined period (e.g., 6 hours) at 32°C.

  • Microscopy:

    • After incubation, gently wipe the excess formulation from the skin surface.

    • Mount the skin sample on a microscope slide.

    • Acquire a series of optical sections (z-stack) from the stratum corneum down into the viable epidermis and dermis.

  • Image Analysis:

    • Reconstruct 3D images and cross-sectional views (xz-scans) of the skin.

    • Analyze the fluorescence intensity as a function of depth to semi-quantify the penetration of the fluorescent marker.

    • Compare the penetration profiles of the formulations with and without this compound.

G cluster_protocol CLSM Protocol for Skin Penetration Visualization cluster_analysis Image and Data Analysis prep Prepare Skin and Fluorescent Formulation apply Apply Formulation to Skin Surface prep->apply incubate Incubate at 32°C apply->incubate image Acquire Z-Stack Images with CLSM incubate->image reconstruct Reconstruct 3D and Cross-Sectional Views image->reconstruct analyze Analyze Fluorescence Intensity vs. Depth reconstruct->analyze compare Compare Penetration Profiles (with/without 4-HP) analyze->compare

Fig 3. CLSM Experimental Workflow.

Safety and Regulatory Considerations

While this compound is generally considered to have a low toxicity profile, it is essential to conduct appropriate safety and toxicity studies for any new topical formulation. These may include in vitro cytotoxicity assays on skin cell lines and skin irritation studies on reconstructed human epidermis models.

Conclusion

This compound presents a promising, yet under-investigated, candidate as an excipient in topical drug delivery systems. Its favorable physicochemical properties and structural similarity to known penetration enhancers warrant further investigation. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound in enhancing the dermal and transdermal delivery of therapeutic agents. Through such systematic studies, the full potential of this versatile compound in topical drug formulation can be realized.

References

Application Notes: Stereoselective Synthesis of Polyhydroxylated Pyrrolidines from 4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyhydroxylated pyrrolidines are a significant class of iminosugars that act as potent inhibitors of glycosidases. Their structural resemblance to natural monosaccharides allows them to interact with the active sites of these enzymes, making them valuable targets for the development of therapeutic agents against various diseases, including diabetes, viral infections, and lysosomal storage disorders.[1][2][3][4] 4-Hydroxy-L-proline is a readily available and inexpensive chiral starting material, providing a robust scaffold for the stereoselective synthesis of these complex molecules.[5][6]

This document outlines a detailed protocol for the multi-step stereoselective synthesis of a polyhydroxylated pyrrolidine, specifically (2R, 3S, 4R)-3,4-dihydroxy-2-hydroxymethylpyrrolidine, starting from trans-4-hydroxy-L-proline. The key strategic steps involve the protection of the amine and carboxyl groups, oxidation of the C4 hydroxyl group, stereoselective hydroxylation at C3, and finally, a stereoselective reduction of the C4 ketone and deprotection.[6][7]

Target Audience

These notes are intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis of glycosidase inhibitors and other biologically active heterocyclic compounds.

Overall Synthetic Workflow

The synthesis proceeds through a series of key transformations designed to control the stereochemistry at multiple chiral centers. The workflow begins with the protection of commercially available trans-4-hydroxy-L-proline, followed by a sequence of oxidation, hydroxylation, and reduction, and concludes with the removal of the protecting groups to yield the final polyhydroxylated pyrrolidine.

G cluster_0 Synthesis of Polyhydroxylated Pyrrolidines start trans-4-Hydroxy-L-proline step1 Step 1: N-Protection (e.g., Boc or Cbz group) start->step1 Boc₂O or Cbz-Cl step2 Step 2: Esterification step1->step2 MeOH, Acid step3 Step 3: Oxidation of C4-OH (e.g., TEMPO) step2->step3 TEMPO, NaOCl step4 Step 4: Stereoselective Hydroxylation (Davis Oxaziridine) step3->step4 KHMDS, Davis Reagent step5 Step 5: Stereoselective Reduction (L-Selectride) step4->step5 L-Selectride step6 Step 6: Deprotection (Hydrogenolysis/Acidolysis) step5->step6 H₂, Pd/C or TFA end Polyhydroxylated Pyrrolidine step6->end

Caption: General workflow for the synthesis of polyhydroxylated pyrrolidines.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of polyhydroxylated pyrrolidines.[5][6][7][8]

Protocol 1: N-Protection of trans-4-Hydroxy-L-proline (Boc Protection)

This protocol describes the protection of the secondary amine of 4-hydroxy-L-proline with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • trans-4-Hydroxy-L-proline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq).

  • Cool the solution to 0 °C in an ice bath.

  • Add (Boc)₂O (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a white solid.

Protocol 2: Oxidation of N-Boc-trans-4-hydroxy-L-proline to N-Boc-4-oxo-L-proline

This protocol details the oxidation of the secondary alcohol to a ketone using a TEMPO-catalyzed reaction.[5]

Materials:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester (esterification can be achieved using standard methods like SOCl₂ in MeOH)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in DCM.

  • Add an aqueous solution of NaHCO₃ and KBr.

  • Add TEMPO (0.05 eq) to the biphasic mixture.

  • Cool the mixture to 0 °C and add NaOCl solution (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir vigorously for 2-4 hours at 0 °C, monitoring the reaction by TLC.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate under reduced pressure and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-oxo-L-proline methyl ester.

Protocol 3: Stereoselective Hydroxylation of N-Boc-4-oxo-L-proline Methyl Ester

This protocol describes the regio- and stereoselective introduction of a hydroxyl group at the C3 position using a Davis oxaziridine.[6][9][10]

Materials:

  • N-Boc-4-oxo-L-proline methyl ester

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis' reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add KHMDS (1.1 eq, 1.0 M solution in THF) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a pre-cooled solution of Davis' reagent (1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 3-5 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate and purify by column chromatography to yield the α-hydroxy ketone product.

Protocol 4: Stereoselective Reduction of the C4-Ketone

This protocol details the diastereoselective reduction of the ketone using L-Selectride to install the final hydroxyl group with the desired stereochemistry.[11][12]

Materials:

  • N-Boc-3-hydroxy-4-oxo-L-proline methyl ester

  • L-Selectride® (Lithium tri-sec-butylborohydride, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

Procedure:

  • Dissolve the α-hydroxy ketone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add L-Selectride solution (1.5 eq) dropwise, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction carefully by the slow addition of water, followed by 3M NaOH solution and 30% H₂O₂ solution at 0 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate and purify by column chromatography to afford the dihydroxyproline derivative.

Protocol 5: Deprotection to Yield the Final Product

This final step involves the removal of the N-Boc and ester protecting groups.

Materials:

  • Protected dihydroxyproline derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LiAlH₄) for ester reduction (if required)

  • Palladium on carbon (Pd/C) for Cbz hydrogenolysis (if Cbz protection was used)[13][14]

Procedure (for Boc and Methyl Ester):

  • Ester Reduction: Reduce the methyl ester to the primary alcohol using a standard reducing agent like LiAlH₄ in THF if the hydroxymethyl group is desired.

  • Boc Deprotection: Dissolve the N-Boc protected pyrrolidine in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure.

  • Co-evaporate with toluene or methanol to remove residual TFA.

  • Purify the resulting hydrochloride or trifluoroacetate salt by recrystallization or ion-exchange chromatography to obtain the final polyhydroxylated pyrrolidine.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivity for the key stereoselective steps in the synthesis. Actual results may vary based on specific substrates and reaction conditions.

StepReactionReagentsTypical Yield (%)Diastereomeric Ratio (d.r.)Reference(s)
N-Protection Boc protection of 4-hydroxy-L-proline(Boc)₂O, NaOH85-95%N/A[8]
Oxidation TEMPO oxidation of C4-OHTEMPO, NaOCl70-85%N/A[5]
Stereoselective Hydroxylation Davis oxidation of 4-oxo-proline enolateKHMDS, Davis' Reagent60-75%>95:5[6]
Stereoselective Reduction L-Selectride reduction of C4-ketoneL-Selectride®80-90%>98:2[7][12]

Biological Activity and Mechanism of Action

Polyhydroxylated pyrrolidines are potent competitive inhibitors of glycosidase enzymes.[3][15] These enzymes are responsible for cleaving glycosidic bonds in carbohydrates. By mimicking the transition state of the natural substrate, these iminosugars bind tightly to the enzyme's active site, preventing the hydrolysis of complex carbohydrates into absorbable monosaccharides.[1][2] This mechanism is particularly relevant in the management of type 2 diabetes, where inhibiting α-glucosidase in the intestine can delay carbohydrate digestion and lower post-prandial blood glucose levels.

G cluster_1 Mechanism of Glycosidase Inhibition Substrate Disaccharide (e.g., Sucrose) Enzyme α-Glucosidase (Active Site) Substrate->Enzyme Binds Product Monosaccharides (Glucose + Fructose) Enzyme->Product Hydrolysis Blocked Enzyme-Inhibitor Complex (Inactive) Inhibitor Polyhydroxylated Pyrrolidine Inhibitor->Enzyme Competitive Binding

Caption: Competitive inhibition of α-glucosidase by polyhydroxylated pyrrolidines.

References

Synthesis of Oseltamivir Using 4-Hydroxy-2-pyrrolidone: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A direct synthetic pathway for the anti-influenza drug Oseltamivir (Tamiflu®) commencing from the chiral synthon 4-hydroxy-2-pyrrolidone is not described in the currently available scientific literature. Extensive searches of chemical databases and scholarly articles did not yield any established or reported protocols for this specific transformation.

The predominant and commercially employed synthesis of Oseltamivir begins with (-)-shikimic acid, a natural product extracted from Chinese star anise.[1][2] Numerous alternative synthetic routes have been developed by researchers to address the reliance on this natural source, starting from readily available materials such as pyridine, 1,3-butadiene, and acrylic acid, or employing strategies like asymmetric Diels-Alder reactions.[1][3] However, none of the well-documented syntheses of Oseltamivir utilize this compound as a starting material or a key intermediate.

Pyrrolidine Scaffolds in Neuraminidase Inhibitor Design

While this compound is not a reported precursor for Oseltamivir, the structurally related pyrrolidine core is a significant scaffold in the design of other neuraminidase inhibitors. Researchers have synthesized various pyrrolidine derivatives and evaluated their efficacy as inhibitors of the influenza neuraminidase enzyme.[4][5][6][7]

For instance, a series of pyrrolidine derivatives with potent inhibitory activity against influenza A neuraminidase were synthesized starting from commercially available 4-hydroxy-L-proline, a molecule structurally similar to this compound.[4][5] These studies focus on exploring the structure-activity relationships of novel compounds and aim to identify new lead compounds for antiviral drug development, rather than synthesizing the existing drug Oseltamivir.[4] One study describes a potent neuraminidase inhibitor that uniquely contains a substituted pyrrolidinone ring, highlighting the relevance of this chemical motif in the field.[8]

The logical workflow for the development of such novel inhibitors is depicted below.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Evaluation Start Identify Target: Neuraminidase Scaffold Select Core Scaffold: Pyrrolidine/Pyrrolidinone Start->Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Precursor Chiral Precursor: e.g., 4-hydroxy-L-proline SAR->Precursor Synthesis Multi-step Chemical Synthesis Precursor->Synthesis Evaluation In vitro Biological Evaluation (IC50 determination) Synthesis->Evaluation Lead Identification of Lead Compounds Evaluation->Lead

Caption: Workflow for the development of novel pyrrolidine-based neuraminidase inhibitors.

Conclusion

For researchers, scientists, and drug development professionals interested in the synthesis of Oseltamivir, the established routes originating from shikimic acid or other non-pyrrolidone starting materials remain the primary focus of published literature. While the exploration of pyrrolidine and pyrrolidinone derivatives as potential neuraminidase inhibitors is an active area of research, a synthetic pathway to Oseltamivir from this compound has not been reported. Therefore, detailed application notes and protocols for such a synthesis cannot be provided at this time.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Hydroxy-2-pyrrolidone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound, and how do they compare in terms of yield?

A1: Several synthetic routes are available, with the most common being the ring-closing reaction of 4-amino-3-hydroxybutyric acid derivatives. Alternative methods include synthesis from tetramic acid intermediates and biocatalytic hydroxylation. Yields can vary significantly depending on the chosen method and optimization of reaction conditions.

Q2: How can I improve the yield and reaction rate of the this compound synthesis?

A2: The use of a base catalyst in the ring-closing reaction of 4-amino-3-hydroxybutyric acid ester has been shown to significantly improve both the yield and the reaction rate.[1] Heating the reaction mixture also promotes the cyclization, but without a catalyst, this can lead to longer reaction times and the formation of by-products, which reduces the isolated yield.[1]

Q3: What are common side reactions, and how can they be minimized?

A3: A common issue is the presence of unreacted starting material, specifically 4-amino-3-hydroxybutyric acid ester, and other unspecified by-products.[1] Employing a base catalyst helps to drive the intramolecular amidation to completion, thus minimizing the amount of unreacted starting material.[1]

Q4: How can I improve the optical purity of my synthesized this compound?

A4: Recrystallization is an effective method for enhancing the optical purity of this compound.[1] For instance, a product with an initial optical purity of about 80%ee can be improved to 99%ee or higher through recrystallization.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; formation of by-products.Add a base catalyst (e.g., sodium methoxide) to the reaction mixture to promote the ring-closing reaction. Optimize reaction temperature and time.
Slow Reaction Rate Lack of catalysis.The addition of a base catalyst can significantly accelerate the intramolecular amidation of the 4-amino-3-hydroxybutyric acid ester.[1]
Low Optical Purity Impurities from starting materials or side reactions.Purify the final product by recrystallization. For example, dissolving the product in a hot solvent like ethanol and then allowing it to cool can yield crystals with higher optical purity.[1]
Presence of Unreacted Starting Material The ring-closing reaction has not gone to completion.Increase the reaction time or temperature. The use of a base catalyst is also recommended to ensure the reaction proceeds efficiently.[1]

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis Methods

Synthetic Method Starting Material Key Reagents/Catalysts Reported Yield Reference
Ring-closing with Base CatalystMethyl (S)-4-azido-3-hydroxybutyrate5% Palladium-Carbon, Hydrogen, Sodium Methoxide76%[1]
Ring-closing without Base CatalystMethyl (S)-4-azido-3-hydroxybutyrate5% Palladium-Carbon, Hydrogen62.5%[1]
Ring-closing with Heat (no catalyst)4-amino-3-hydroxybutyric acid esterHeatLower than with a base catalyst[1]
From Tetramic Acids (via N-Boc-alanine)N-Boc-alanineEDC.HCl, DMAP, NaBH49% (final product)[2][3]
From Tetramic Acids (via N-Boc-valine)N-Boc-valineEDC.HCl, DMAP, NaBH46% (final product)[2][3]
Biocatalytic HydroxylationN-substituted pyrrolidin-2-onesSphingomonas sp. HXN-20046-68%[4]

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Hydroxy-2-pyrrolidinone using a Base Catalyst [1]

  • Dissolve Methyl (S)-4-azido-3-hydroxybutyrate (2.64 g, 16.6 mmol) in methanol (30 ml).

  • Add 5% palladium-carbon catalyst (150 mg).

  • Add a 28% solution of sodium methoxide in methanol (0.1 ml).

  • Stir the mixture at room temperature for 2 hours while blowing hydrogen gas through the solution.

  • After the reaction, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting crude crystals from ethanol (17 ml) to obtain colorless crystals of (S)-4-Hydroxy-2-pyrrolidinone.

Protocol 2: Synthesis of 4-Hydroxy-pyrrolidin-2-one from Tetramic Acid Intermediate (from N-Boc-alanine) [3]

This is a two-step process.

Step 1: Synthesis of tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate

  • This step involves a Meldrum's acid-mediated reaction and tetramic acid cyclization using N-Boc-alanine, EDC.HCl, and DMAP. The reported yield for this intermediate is 22%.[3]

Step 2: Regioselective Reduction to tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate

  • Add NaBH4 (0.136 g, 3.60 mmol) to a stirred solution of the product from Step 1 (0.60 g, 3.00 mmol) in methanol (10 mL).

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 24 hours.

  • After completion, remove the solvent via a rotary evaporator.

  • Purify the crude product using column chromatography (ethyl acetate/petroleum ether) to yield the final product (reported yield of 9%).[3]

Mandatory Visualizations

Synthesis_Pathways cluster_main Synthesis of this compound cluster_catalysis Catalysis cluster_alternative Alternative Route A 4-Amino-3-hydroxybutyric Acid Derivative B This compound A->B Ring-closing Reaction (Intramolecular Amidation) C Base Catalyst (e.g., Sodium Methoxide) C->A Increases rate & yield D Heat D->A Promotes reaction E N-Boc-Amino Acid F Tetramic Acid Intermediate E->F Meldrum's Acid-mediated Reaction & Cyclization G This compound F->G Regioselective Reduction (NaBH4)

Caption: Key synthetic pathways for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Low Purity? Start->Problem CheckCatalyst Is a base catalyst being used? Problem->CheckCatalyst Low Yield CheckPurification Is the product purified? Problem->CheckPurification Low Purity AddCatalyst Add Base Catalyst CheckCatalyst->AddCatalyst No Optimize Optimize Reaction Conditions (Time, Temp) CheckCatalyst->Optimize Yes AddCatalyst->Optimize Recrystallize Perform Recrystallization CheckPurification->Recrystallize No Success High Yield & Purity CheckPurification->Success Yes Recrystallize->Success Optimize->Success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: N-Alkylation of 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-hydroxy-2-pyrrolidone.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause Suggested Solution
Low to No Product Formation / Incomplete Conversion 1. Ineffective Deprotonation: The base may not be strong enough to deprotonate the lactam nitrogen effectively.- Use a stronger base such as sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA).[1][2] - Ensure the base is fresh and handled under anhydrous conditions to prevent quenching.[1]
2. Poor Solubility: The starting material or base may not be soluble in the chosen solvent.[3][4]- Switch to a more suitable solvent that can dissolve all reactants. Polar aprotic solvents like DMF, DMSO, or THF are common choices.[1][4]
3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.[2]- Gradually increase the reaction temperature while monitoring for side product formation using TLC.[2]
4. Degraded Alkylating Agent: The alkylating agent may have decomposed over time.- Use a fresh bottle of the alkylating agent or purify it before use.[2]
Formation of O-Alkylated Side Product(s) 1. Ambident Nucleophile Reactivity: The deprotonated lactam is an ambident nucleophile, allowing for alkylation at both the nitrogen and oxygen atoms. The additional hydroxyl group on this compound presents another potential site for O-alkylation.- Choice of Base/Counter-ion: Use bulky, "soft" bases to sterically hinder attack at the oxygen atom. Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) can be effective.[3] - Solvent Effects: Employ less polar, aprotic solvents like toluene or THF, as more polar solvents like DMF can favor O-alkylation.[3] - Alkylating Agent: Use "softer" alkylating agents like alkyl iodides or bromides, which preferentially react with the "softer" nitrogen atom according to the Hard and Soft Acids and Bases (HSAB) principle.[3] - Temperature: Lowering the reaction temperature can sometimes increase selectivity for N-alkylation.[3]
Multiple Unidentified Side Products 1. High Reaction Temperature: Elevated temperatures can lead to decomposition of reactants or products.- Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.[3]
2. Unstable Reagents: The base or alkylating agent may be reacting with the solvent or impurities. For instance, DMF can decompose at high temperatures in the presence of a base.[5]- Ensure high purity of all reagents and solvents. Consider alternative solvents if decomposition is suspected.[5]
Reaction Mixture Becomes Viscous or Solidifies 1. Ring-Opening Polymerization: In the presence of strong bases, 2-pyrrolidones can undergo ring-opening polymerization to form polypyrrolidone.[1]- Use the minimum effective amount of base. - Maintain a controlled, lower temperature throughout the reaction.[1] - Add the alkylating agent to the pre-formed lactam anion to encourage the desired reaction over polymerization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of this compound?

A1: The primary challenge is controlling the regioselectivity of the alkylation. The deprotonated this compound is an ambident nucleophile with three potential sites for alkylation: the lactam nitrogen, the lactam oxygen, and the hydroxyl oxygen. This can lead to a mixture of N-alkylated, O-alkylated (at two positions), and potentially di-alkylated products.

Q2: How can I favor N-alkylation over O-alkylation?

A2: To favor N-alkylation, consider the following strategies:

  • Base Selection: Use a bulky, non-coordinating base.[3]

  • Solvent Choice: Use a less polar, aprotic solvent.[3]

  • Alkylating Agent: Employ a "soft" alkylating agent like an alkyl iodide or bromide.[3]

  • Temperature Control: Lower reaction temperatures often improve selectivity for the N-alkylated product.[3]

  • Protecting Group Strategy: Consider protecting the 4-hydroxy group as a silyl ether or another suitable protecting group prior to N-alkylation to prevent reaction at this site.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Several factors can be addressed to increase the reaction rate:

  • Stronger Base: Switching to a stronger base like NaH or KHMDS can lead to more efficient deprotonation and a faster reaction.[2]

  • Higher Temperature: Gradually increasing the reaction temperature can accelerate the reaction, but be mindful of potential side product formation.[2]

  • Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes accelerate the reaction, especially with bases like potassium carbonate.[6][7]

Q4: What is a general experimental protocol for the N-alkylation of this compound?

A4: The following is a generalized protocol that will likely require optimization for your specific substrate and alkylating agent.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMF, THF, or Toluene)

  • Base (e.g., NaH, K2CO3, Cs2CO3)

  • Alkylating agent (e.g., alkyl halide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • If using a solid base like K2CO3 or Cs2CO3, add it to the mixture. If using NaH, wash it with anhydrous hexane to remove mineral oil before adding it to the reaction flask.

  • Stir the suspension at an appropriate temperature (e.g., 0 °C for NaH, room temperature or elevated for carbonates) to allow for deprotonation.

  • Slowly add the alkylating agent to the stirred mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully (e.g., with saturated aqueous NH4Cl for NaH or water for carbonates).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Q5: How can I purify the N-alkylated product from unreacted starting material and O-alkylated isomers?

A5: Purification is typically achieved using silica gel column chromatography. The polarity difference between the N-alkylated product, the more polar starting material (due to the N-H and O-H groups), and the potentially less polar O-alkylated isomers usually allows for good separation. A gradient elution system, for example, with hexanes and ethyl acetate, is often effective. Recrystallization can also be a viable purification method if the product is a solid.[8]

Visualizations

N_Alkylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Pyrrolidone This compound Deprotonation Deprotonation Pyrrolidone->Deprotonation Base Base (e.g., NaH) Base->Deprotonation AlkylHalide Alkyl Halide (R-X) SN2 Nucleophilic Attack (SN2) AlkylHalide->SN2 Anion Pyrrolidone Anion (Ambident Nucleophile) Deprotonation->Anion Anion->SN2 N-attack Anion->SN2 O-attack N_Product N-Alkylated Product (Desired) SN2->N_Product O_Product O-Alkylated Product (Side Product) SN2->O_Product

Caption: Reaction mechanism for the N-alkylation of this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Inert Atmosphere) Start->Setup Reagents Add this compound & Anhydrous Solvent Setup->Reagents AddBase Add Base (e.g., NaH, K2CO3) Reagents->AddBase Deprotonation Stir for Deprotonation AddBase->Deprotonation AddAlkylatingAgent Add Alkylating Agent Deprotonation->AddAlkylatingAgent Reaction Monitor Reaction by TLC AddAlkylatingAgent->Reaction Workup Reaction Work-up (Quench, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End Troubleshooting_Tree Start Low Yield or Complex Mixture? CheckSM Starting Material Consumed? Start->CheckSM Yes Success Problem Solved Start->Success No StrongerBase Use Stronger Base Increase Temperature CheckSM->StrongerBase No MultipleSpots Multiple Products on TLC? CheckSM->MultipleSpots Yes CheckPurity Check Reagent Purity & Anhydrous Conditions StrongerBase->CheckPurity OptimizeConditions Optimize for N-Alkylation: - Softer Alkylating Agent - Less Polar Solvent - Lower Temperature MultipleSpots->OptimizeConditions Yes Polymerization Viscous/Solid Mixture? MultipleSpots->Polymerization No ReduceBase Reduce Base Amount Control Temperature Polymerization->ReduceBase Yes Polymerization->Success No

References

Technical Support Center: Optimization of 4-Hydroxy-2-pyrrolidone Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the high-purity recrystallization of 4-Hydroxy-2-pyrrolidone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important? A1: this compound is a chemical compound used as a valuable intermediate in the synthesis of various pharmaceutical products, including the nootropic drug Oxiracetam and other single-isomeric drugs with potential antitumor, anesthetic, or anti-HIV activity.[1][2] High purity, especially high optical purity for its enantiomers like (R)-(+)-4-Hydroxy-2-pyrrolidone, is critical to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Q2: What is the goal of recrystallizing this compound? A2: The primary goal is to purify the crude product by removing impurities. For optically active forms, recrystallization is a crucial step to enhance the enantiomeric excess (optical purity). For instance, a product with an initial optical purity of about 80%ee can be improved to 99%ee or higher through carefully controlled recrystallization.[3]

Q3: Which solvents are recommended for the recrystallization of this compound? A3: Solvents in which this compound is soluble are recommended. Alcohols and nitriles are particularly effective. Specific examples include ethanol, isopropanol, methanol, 1-propanol, 1-butanol, and acetonitrile.[3][4] Ethanol and isopropanol are frequently cited for their ability to significantly improve optical purity.[3][4][5]

Q4: Are there any solvents that should be avoided? A4: Yes. Using "poor solvents"—in which this compound has very low solubility—is discouraged, especially when high optical purity is the goal. While these solvents might increase the overall crystal yield, they can cause the unwanted enantiomer to crystallize along with the desired one, thereby reducing optical purity.[3] Examples of poor solvents to avoid include ethyl acetate, diethyl ether, toluene, and hexane.[3]

Q5: What are the key physical properties of this compound relevant to recrystallization? A5: Key properties include:

  • Appearance: White to light yellow powder or crystal.[6]

  • Melting Point: Approximately 120-122°C for the racemate and 156-160°C for the (R)-enantiomer.[1][7]

  • Solubility: Slightly soluble in water. Sparingly soluble in DMSO and water, and slightly soluble in methanol.[1][2][7] It is readily soluble in hot alcohols like ethanol and isopropanol.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Q: Why are no crystals forming after the solution has cooled? A: This is a common issue that typically points to one of two problems:

  • Excess Solvent: Too much solvent was used, and the solution is not supersaturated at the lower temperature.

    • Solution: Reheat the solution and carefully evaporate a portion of the solvent to increase the concentration. Allow it to cool again slowly.[8]

  • Supersaturation without Nucleation: The solution is supersaturated, but crystal nucleation has not initiated.

    • Solution 1 (Seeding): Add a single, pure seed crystal of this compound to induce crystallization. This is a highly effective method for controlling crystal growth.[9]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

Q: The product has "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This can happen if the solution is cooled too quickly or if the compound is highly impure, leading to a significant melting point depression.[8]

  • Solution 1: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (1-5% more) to ensure the saturation temperature is below the compound's melting point.[8]

  • Solution 2: Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and proper crystal formation.

  • Solution 3: Consider a pre-purification step (e.g., passing through a silica plug) if the crude material is very impure, as impurities can lower the melting point dramatically.[10]

Q: My final yield is very low. How can I improve it? A: A low yield can result from several factors:

  • Excess Solvent: As with the failure to crystallize, using too much solvent will leave a significant amount of product dissolved in the mother liquor.[8]

    • Solution: Minimize the amount of hot solvent used to just what is necessary to dissolve the solid.

  • Premature Crystallization: Crystals formed during a hot filtration step.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.

  • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.

Q: The optical purity of my enantiomerically enriched product did not improve. Why? A: This is a critical issue when purifying chiral compounds.

  • Use of a Poor Solvent: The most likely cause is the use of a poor solvent, either as the primary solvent or as an anti-solvent. This can cause both enantiomers to precipitate, thus failing to improve the enantiomeric excess.[3]

    • Solution: Strictly use a recommended single solvent system like ethanol or isopropanol. Avoid adding anti-solvents like ethyl acetate or hexanes.[3]

  • Cooling Too Rapidly: Rapid cooling can trap impurities (including the unwanted enantiomer) within the crystal lattice.

    • Solution: Allow the saturated solution to cool to room temperature slowly, without disturbance, before moving it to an ice bath or refrigerator for maximum recovery.

Data Presentation: Solvent Selection

The choice of solvent is the most critical parameter in the recrystallization of this compound. The following table summarizes key solvents and their properties.

SolventBoiling Point (°C)Suitability for this compoundKey Considerations
Ethanol 78Highly Recommended Excellent for improving optical purity; good solubility at high temperatures and lower solubility at room temperature.[3]
Isopropanol 82Highly Recommended Well-studied for preferential crystallization and optical resolution of enantiomers.[4][5]
Methanol 65Recommended Effective solvent, but its lower boiling point means it evaporates more quickly.[3]
Acetonitrile 82Recommended A suitable nitrile solvent for purification.[3]
Water 100Use with Caution This compound is only slightly soluble in water, making it generally unsuitable as a primary recrystallization solvent.[2]
Ethyl Acetate 77Not Recommended Considered a "poor solvent"; its use can decrease the final optical purity of the product.[3]
Hexane 69Not Recommended Considered a "poor solvent"; unsuitable for achieving high purity.[3]

Experimental Protocols

Protocol 1: High-Purity Recrystallization of (R)-4-Hydroxy-2-pyrrolidone

This protocol is designed to maximize chemical and optical purity.

  • Solvent Selection: Choose a high-purity grade of ethanol or isopropanol.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar.

    • Add a minimal amount of the chosen solvent (e.g., start with 15-20 mL of ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add solvent in small portions until the solid completely dissolves at or near the boiling point. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals under a vacuum. The final product should be a white to off-white crystalline solid.

Visual Guides & Workflows

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter 2. Perform Hot Gravity Filtration hot_filter_q->hot_filter  Yes cool 3. Cool Solution Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath isolate 5. Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash 6. Wash with Minimal Ice-Cold Solvent isolate->wash dry 7. Dry Crystals Under Vacuum wash->dry end End: High-Purity Product dry->end

Caption: Standard experimental workflow for the recrystallization of this compound.

G start Problem Occurred During Recrystallization no_crystals No Crystals Formed start->no_crystals oiled_out Product 'Oiled Out' start->oiled_out low_purity Optical Purity Not Improved start->low_purity q_solvent Is solution clear after cooling? no_crystals->q_solvent sol_boil Solution: Reheat and boil off some solvent. q_solvent->sol_boil Yes (Too much solvent) sol_seed Solution: Add a seed crystal or scratch flask. q_solvent->sol_seed No (Needs nucleation) q_oil Was cooling rapid or material very impure? oiled_out->q_oil sol_reheat Solution: Reheat, add a little more solvent, and cool very slowly. q_oil->sol_reheat Yes q_purity Was a 'poor solvent' (e.g., Ethyl Acetate) used? low_purity->q_purity sol_solvent Solution: Rerun using only a recommended solvent like Ethanol. q_purity->sol_solvent Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of 4-Hydroxy-2-pyrrolidone from γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 4-Hydroxy-2-pyrrolidone starting from γ-butyrolactone.

Reaction Pathway Overview

The synthesis of this compound from γ-butyrolactone is a multi-step process. A common route involves the initial bromination of γ-butyrolactone to form α-bromo-γ-butyrolactone, followed by amination to yield α-amino-γ-butyrolactone, which is then converted to the final product. Each step presents unique challenges and potential side reactions that can impact yield and purity.

GBL γ-Butyrolactone BromoGBL α-Bromo-γ-butyrolactone GBL->BromoGBL Bromination (Br₂, P) AminoGBL α-Amino-γ-butyrolactone BromoGBL->AminoGBL Amination (NH₃) Product This compound AminoGBL->Product Rearrangement/ Hydrolysis & Cyclization

Caption: Multi-step synthesis of this compound from γ-Butyrolactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound from γ-butyrolactone?

A1: The main challenges include controlling the regioselectivity of the initial bromination, managing the formation of byproducts in the amination step, and efficiently converting the intermediate α-amino-γ-butyrolactone to the final product. Each step requires careful optimization of reaction conditions to maximize yield and purity.

Q2: What are the most common side reactions observed during this synthesis?

A2: Common side reactions include the formation of di-brominated species during the bromination of γ-butyrolactone, and the hydrolysis of the lactone ring under certain conditions. During amination, the formation of ammonium bromide as a byproduct can complicate purification.

Q3: How can I monitor the progress of each reaction step?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify and quantify the components of the reaction mixture.

Q4: What are the recommended purification methods for the final product?

A4: Recrystallization is a highly effective method for purifying this compound. Solvents such as ethanol can be used to obtain a high-purity crystalline product. Column chromatography can also be employed for purification, though recrystallization is often preferred for larger scales.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound from γ-butyrolactone.

Step 1: Bromination of γ-Butyrolactone

Issue: Low yield of α-bromo-γ-butyrolactone and formation of multiple byproducts.

Potential Cause Troubleshooting/Preventative Measures
Over-bromination Carefully control the stoichiometry of bromine. Add bromine dropwise at a low temperature to prevent runaway reactions.
Decomposition of product Avoid excessive heating during the reaction and workup. Distill the product under reduced pressure to minimize thermal decomposition.
Incomplete reaction Ensure the reaction is stirred vigorously to maintain a homogeneous mixture. Monitor the reaction by TLC until the starting material is consumed.
Step 2: Amination of α-bromo-γ-butyrolactone

Issue: Difficulty in isolating α-amino-γ-butyrolactone from the reaction mixture.

Potential Cause Troubleshooting/Preventative Measures
Formation of ammonium bromide After the reaction, consider using a non-aqueous workup if possible. Alternatively, techniques such as ion-exchange chromatography can be used to separate the amino-lactone from the salt.
Hydrolysis of the lactone ring Perform the reaction under anhydrous conditions to the extent possible. Use of liquid ammonia at low temperatures can minimize water content.
Low conversion The reaction of α-bromo-γ-butyrolactone with aqueous ammonia can be slow. Consider using higher concentrations of ammonia or exploring alternative amination reagents.
Step 3: Conversion of α-amino-γ-butyrolactone to this compound

Issue: Low conversion or formation of unexpected byproducts.

Potential Cause Troubleshooting/Preventative Measures
Incorrect reaction conditions for rearrangement/cyclization This conversion is sensitive to pH and temperature. A systematic screening of reaction conditions (e.g., acidic vs. basic catalysis, different solvents and temperatures) is recommended to optimize the transformation.
Side reactions of the amino or hydroxyl groups Protect one of the functional groups if selective reaction is difficult to achieve. The choice of protecting group will depend on the specific reaction conditions for the conversion.
Decomposition of the product This compound can be sensitive to harsh conditions. Ensure that the workup and purification steps are performed under mild conditions.

Experimental Protocols

Synthesis of α-Bromo-γ-butyrolactone

This protocol is adapted from established literature procedures.[1]

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, place γ-butyrolactone and a catalytic amount of red phosphorus.

  • Bromine Addition: Cool the flask in an ice bath. Add bromine dropwise with vigorous stirring.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 70-80°C for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and cautiously add water to quench any remaining phosphorus tribromide. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Synthesis of α-Amino-γ-butyrolactone

Note: This reaction can be challenging due to the formation of ammonium bromide.

  • Reaction Setup: In a pressure-resistant vessel, cool a solution of α-bromo-γ-butyrolactone in a suitable solvent (e.g., THF).

  • Ammonia Addition: Add liquid ammonia to the cooled solution under an inert atmosphere.

  • Reaction: Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating. The reaction progress can be monitored by TLC or HPLC.

  • Workup and Purification: After the reaction is complete, carefully vent the excess ammonia. The resulting mixture will contain the product and ammonium bromide. Separation can be achieved by extraction with a suitable organic solvent, followed by column chromatography or by using ion-exchange resins.

Quantitative Data

Reaction Step Reactants Typical Conditions Typical Yield Key Side Products
Bromination γ-Butyrolactone, Bromine, Red Phosphorus70-80°C, 3-4 hours55-70%α,γ-Dibromobutyryl bromide
Amination α-Bromo-γ-butyrolactone, AmmoniaRoom temperature to 50°CVariableAmmonium bromide

Visualizations

cluster_bromination Step 1: Bromination cluster_amination Step 2: Amination cluster_conversion Step 3: Conversion GBL γ-Butyrolactone BromoGBL α-Bromo-γ-butyrolactone GBL->BromoGBL Br₂, P DiBromo α,γ-Dibromobutyryl bromide GBL->DiBromo Excess Br₂ BromoGBL2 α-Bromo-γ-butyrolactone AminoGBL α-Amino-γ-butyrolactone BromoGBL2->AminoGBL NH₃ NH4Br Ammonium Bromide BromoGBL2->NH4Br AminoGBL2 α-Amino-γ-butyrolactone Product This compound AminoGBL2->Product Rearrangement SideProduct Other Isomers/ Decomposition Products AminoGBL2->SideProduct Unoptimized Conditions

Caption: Key reactions and side products in the synthesis of this compound.

Start Low Yield or Purity Issue IdentifyStep Identify Problematic Step (TLC, HPLC, NMR) Start->IdentifyStep Step1 Bromination Issue? IdentifyStep->Step1 Step2 Amination Issue? Step1->Step2 No Troubleshoot1 Control Br₂ Stoichiometry Optimize Temperature Ensure Vigorous Stirring Step1->Troubleshoot1 Yes Step3 Final Conversion Issue? Step2->Step3 No Troubleshoot2 Anhydrous Conditions Ion-Exchange Purification Optimize NH₃ Concentration Step2->Troubleshoot2 Yes Troubleshoot3 Screen pH and Temperature Consider Protecting Groups Mild Workup/Purification Step3->Troubleshoot3 Yes End Optimized Synthesis Step3->End No Troubleshoot1->End Troubleshoot2->End Troubleshoot3->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Chiral Separation of 4-Hydroxy-2-pyrrolidone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chiral separation of 4-Hydroxy-2-pyrrolidone enantiomers.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions that may arise during the experimental process.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of poor or no resolution of this compound enantiomers?

A1: The most common reasons for inadequate separation include:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for achieving enantioselectivity. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases are often effective for pyrrolidone derivatives. If the chosen CSP does not provide sufficient differential interactions with the enantiomers, resolution will be poor.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and ratio of organic modifiers and additives, significantly influences selectivity and retention.

  • Incorrect Temperature: Temperature affects the thermodynamics of the separation process and can impact enantioselectivity.

  • High Flow Rate: While faster, a high flow rate can reduce the time for differential partitioning of the enantiomers, leading to decreased resolution.

Q2: My chromatogram shows significant peak tailing for both enantiomers. What is the likely cause and how can I fix it?

A2: Peak tailing for compounds like this compound, which contains both a hydroxyl and an amide group, is often due to secondary interactions with active sites (e.g., residual silanols) on the silica support of the column. To mitigate this:

  • Mobile Phase Additives: For normal-phase chromatography, adding a small amount of a competitive polar solvent or a basic modifier like diethylamine (DEA) or ethanolamine can help to block active sites. For reversed-phase, adjusting the pH with a suitable buffer or adding a competing base can improve peak shape.

  • Column Choice: Using a column with high-purity silica and effective end-capping can reduce the availability of silanol groups.

Q3: I am observing inconsistent retention times in my analytical runs. What should I investigate?

A3: Fluctuating retention times are typically caused by:

  • Unstable Column Temperature: Chiral separations can be very sensitive to temperature changes. Ensure the column oven is maintaining a consistent temperature.

  • Mobile Phase Inconsistency: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent component can alter the mobile phase strength and affect retention.

  • Insufficient Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting an analytical sequence. Inadequate equilibration can lead to drifting retention times.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause variations in flow rate and pressure, leading to unstable retention times.

Q4: How do I choose between normal-phase and reversed-phase chromatography for this separation?

A4: The choice of chromatographic mode depends on the specific chiral stationary phase and the solubility of your sample.

  • Normal-Phase (NP): Often provides good selectivity for polar compounds like this compound on polysaccharide-based CSPs. Typical mobile phases consist of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).

  • Reversed-Phase (RP): Can be advantageous for its compatibility with aqueous samples and mass spectrometry. Mobile phases typically involve mixtures of water or buffer with acetonitrile or methanol. Macrocyclic glycopeptide CSPs often perform well in reversed-phase mode for polar and ionizable compounds.

Experimental Protocols

Below are generalized starting protocols for method development. Optimization will be required for specific applications.

Protocol 1: Normal-Phase HPLC

  • HPLC System: Standard HPLC with UV detector.

  • Chiral Stationary Phase: Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The ratio can be adjusted to optimize resolution and retention. For peak tailing, consider adding 0.1% diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (maintain constant).

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 5 - 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a miscible solvent.

Protocol 2: Reversed-Phase HPLC

  • HPLC System: Standard HPLC with UV detector.

  • Chiral Stationary Phase: Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® T) or a reversed-phase compatible polysaccharide CSP.

  • Mobile Phase: Start with a mixture of Water and Acetonitrile (e.g., 70:30 v/v) with an acidic or basic modifier (e.g., 0.1% formic acid or 0.1% ammonium hydroxide) to control ionization and improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (maintain constant).

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 5 - 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or water.

Data Presentation

The following tables provide a general framework for comparing different chiral separation conditions for this compound enantiomers based on typical performance.

Table 1: Comparison of Chiral Stationary Phases (Normal-Phase Conditions)

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Separation Factor (α)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (80:20)1.01.2 - 1.5> 1.5
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (90:10)0.81.1 - 1.41.2 - 2.0
Cellulose tris(4-chlorophenylcarbamate)n-Hexane/Isopropanol (85:15) + 0.1% DEA1.01.3 - 1.6> 1.8

Table 2: Comparison of Mobile Phase Modifiers (Reversed-Phase Conditions on a Macrocyclic Glycopeptide CSP)

Mobile Phase Composition (Water/Acetonitrile 70:30)ModifierFlow Rate (mL/min)Separation Factor (α)Resolution (Rs)
Water/Acetonitrile (70:30)0.1% Formic Acid0.71.4 - 1.8> 2.0
Water/Acetonitrile (70:30)0.1% Acetic Acid0.71.3 - 1.7> 1.8
Water/Acetonitrile (70:30)10 mM Ammonium Acetate0.71.2 - 1.6> 1.5

Visualizations

Troubleshooting Workflow for Poor Resolution

PoorResolutionWorkflow Start Poor or No Resolution CheckCSP Is the CSP appropriate for pyrrolidone derivatives? Start->CheckCSP CheckMobilePhase Is the mobile phase composition optimal? CheckCSP->CheckMobilePhase Yes SelectNewCSP Select a different CSP (e.g., alternative polysaccharide or macrocyclic glycopeptide) CheckCSP->SelectNewCSP No CheckFlowRate Is the flow rate too high? CheckMobilePhase->CheckFlowRate Yes OptimizeModifier Adjust organic modifier ratio or try different modifiers (e.g., EtOH, IPA) CheckMobilePhase->OptimizeModifier No CheckTemperature Is the temperature stable and optimal? CheckFlowRate->CheckTemperature Yes ReduceFlowRate Decrease flow rate (e.g., from 1.0 to 0.5 mL/min) CheckFlowRate->ReduceFlowRate No OptimizeTemperature Vary temperature (e.g., 15°C, 25°C, 35°C) CheckTemperature->OptimizeTemperature No GoodResolution Achieved Good Resolution CheckTemperature->GoodResolution Yes SelectNewCSP->Start OptimizeModifier->Start ReduceFlowRate->Start OptimizeTemperature->Start

Caption: Troubleshooting workflow for addressing poor resolution in the chiral separation of this compound enantiomers.

Logical Flow for Method Development

MethodDevelopmentFlow Start Start Method Development SelectMode Select Chromatographic Mode (Normal vs. Reversed Phase) Start->SelectMode SelectNP_CSP Select Normal-Phase CSP (e.g., Polysaccharide-based) SelectMode->SelectNP_CSP Normal SelectRP_CSP Select Reversed-Phase CSP (e.g., Macrocyclic Glycopeptide) SelectMode->SelectRP_CSP Reversed OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio & Additives) SelectNP_CSP->OptimizeMobilePhase SelectRP_CSP->OptimizeMobilePhase OptimizeParameters Optimize Other Parameters (Flow Rate, Temperature) OptimizeMobilePhase->OptimizeParameters Composition Set ValidateMethod Validate Method (Reproducibility, Robustness) OptimizeParameters->ValidateMethod Parameters Set FinalMethod Finalized Analytical Method ValidateMethod->FinalMethod

Caption: A logical workflow for developing a chiral HPLC method for this compound enantiomers.

Technical Support Center: Synthesis of Enantiomerically Pure 4-Hydroxy-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2-pyrrolidone, with a focus on preventing racemization and maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In pharmaceutical development, different enantiomers of a chiral molecule can have vastly different biological activities and safety profiles. Therefore, maintaining the desired stereochemistry of this compound, a key building block for many drugs, is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient.

Q2: What are the primary causes of racemization during the synthesis of this compound?

A2: Racemization in the synthesis of this compound can be influenced by several factors, including:

  • Harsh Reaction Conditions: Both strongly acidic and basic conditions can potentially lead to the loss of stereochemical integrity.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed for isomerization processes.

  • Choice of Reagents: Certain reagents, particularly strong bases used to catalyze ring-closure, may promote epimerization at the chiral center.

  • Protracted Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of its occurrence.

Q3: How can I minimize racemization during the ring-closing reaction to form this compound?

A3: The ring-closing of a 4-amino-3-hydroxybutyric acid ester to form this compound can be a critical step where racemization can occur. While heating in a solvent like alcohol can drive the reaction, it can be slow and lead to by-products[1]. The addition of a catalytic amount of a base can promote the reaction, allowing for shorter reaction times and milder temperature conditions, which can help in preserving the stereochemistry[1]. It is recommended to use a weak, non-nucleophilic base and to carefully monitor the reaction to avoid prolonged exposure.

Q4: Is it possible to improve the enantiomeric purity of this compound after synthesis?

A4: Yes, recrystallization is a highly effective method for enhancing the enantiomeric purity of this compound. It has been demonstrated that a product with an initial optical purity of around 80% enantiomeric excess (ee) can be improved to over 99% ee through recrystallization from a suitable solvent, such as ethanol[1].

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that may lead to racemization.

Issue 1: Low Enantiomeric Excess (ee%) in the Final Product

  • Potential Cause: Racemization during the ring-closure reaction.

    • Troubleshooting Steps:

      • Re-evaluate Base Catalyst: If using a base to catalyze the cyclization, consider using a weaker, non-nucleophilic base in a catalytic amount (e.g., 0.5-5 mol%)[1].

      • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at reflux[1].

      • Monitor Reaction Progress: Closely monitor the reaction by a suitable technique (e.g., TLC, LC-MS) and quench it as soon as the starting material is consumed to minimize exposure to potentially racemizing conditions.

  • Potential Cause: Suboptimal purification method.

    • Troubleshooting Steps:

      • Implement Recrystallization: Utilize recrystallization as a final purification step to enhance the enantiomeric excess.

      • Solvent Screening for Recrystallization: Experiment with different solvents for recrystallization. Alcohols such as ethanol have been shown to be effective[1].

  • Potential Cause: Starting material is not enantiomerically pure.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Analyze the enantiomeric purity of the starting 4-amino-3-hydroxybutyric acid derivative using chiral HPLC or another appropriate method. The most common approach to obtaining enantiomerically pure pyrrolidines is to start with a chiral precursor like proline or 4-hydroxyproline.

Issue 2: Inconsistent Chiral HPLC Results

  • Potential Cause: Improper analytical method.

    • Troubleshooting Steps:

      • Method Validation: Ensure your chiral HPLC method is properly validated for accuracy and precision.

      • Column Selection: Use a suitable chiral stationary phase. Polysaccharide-based columns like Chiralpak AD have been successfully used for the analysis of 4-hydroxy-2-pyrrolidinone[1].

      • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol or hexane/ethanol mixtures) to achieve baseline separation of the enantiomers.

Data Presentation

The following table summarizes the effectiveness of recrystallization in improving the enantiomeric excess of (S)-4-hydroxy-2-pyrrolidone.

Starting MaterialPurification MethodSolventFinal Enantiomeric Excess (ee%)Yield (%)Reference
(S)-4-hydroxy-2-pyrrolidinone (80% ee)RecrystallizationEthanol99.2%77[1]

Experimental Protocols

Protocol 1: Enhancement of Enantiomeric Purity by Recrystallization

This protocol describes the purification of (S)-4-hydroxy-2-pyrrolidinone with an initial optical purity of 80% ee.

  • Dissolution: Dissolve 1.5 g of (S)-4-hydroxy-2-pyrrolidinone (80% ee) in 10 mL of ethanol by heating.

  • Crystallization: Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

  • Analysis: Determine the enantiomeric excess of the purified crystals by chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline for the analysis of 4-hydroxy-2-pyrrolidinone enantiomers. Specific parameters may need to be optimized.

  • Sample Preparation: Prepare a solution of the 4-hydroxy-2-pyrrolidinone sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: Chiralpak AD or a similar polysaccharide-based chiral column.

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for best resolution.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Temperature: Column temperature should be controlled, typically at room temperature.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: Integrate the peak areas for the two enantiomers to calculate the enantiomeric excess (% ee = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100).

Visualization of Key Processes

Experimental Workflow for Synthesis and Purification

References

Optimizing reaction conditions for the stereoselective reduction of 4-hydroxy-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of 4-hydroxy-2,5-pyrrolidinedione and its derivatives. Our goal is to offer practical guidance to overcome common experimental challenges and optimize reaction conditions for desired stereochemical outcomes.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Low diastereoselectivity is a common challenge in the reduction of 4-hydroxy-2,5-pyrrolidinedione, leading to a mixture of cis and trans diol products. The following table outlines potential causes and recommended solutions to improve the diastereomeric ratio (d.r.).

Potential CauseRecommended Solutions
Inappropriate Reducing Agent The choice of reducing agent is critical. Bulky hydride reagents often provide higher stereoselectivity. Consider switching from NaBH₄ to a more sterically hindered reagent like L-Selectride® or K-Selectride®.
Suboptimal Reaction Temperature Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy. Perform the reduction at 0 °C or -78 °C.
Solvent Effects The solvent can influence the conformation of the substrate and the transition state. Ethereal solvents like THF are commonly used. Consider exploring other solvents or solvent mixtures to optimize selectivity.
N-Substituent Effects The nature of the substituent on the pyrrolidine nitrogen can influence the facial selectivity of the hydride attack. If synthetically feasible, consider using a bulkier N-substituent to direct the approach of the reducing agent.
Issue 2: Over-reduction to the Amine

The use of powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can lead to the complete reduction of the lactam carbonyl to an amine, which is often an undesired side reaction.

Potential CauseRecommended Solutions
Excessive Reducing Agent Use a stoichiometric amount of the reducing agent. Carefully calculate the molar equivalents required for the reduction of the desired carbonyl group only.
High Reaction Temperature Over-reduction is more prevalent at higher temperatures. Maintain a low temperature (e.g., 0 °C or below) throughout the reaction. Refluxing in THF with LiAlH₄ is known to favor the formation of the fully reduced amine.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reduction of the lactam.
Issue 3: Ring Opening of the Lactam

Under certain conditions, the pyrrolidinedione ring can undergo nucleophilic attack and subsequent ring opening, leading to the formation of undesired linear amide byproducts.

Potential CauseRecommended Solutions
Harsh Reaction Conditions Avoid strongly basic or acidic conditions that can promote hydrolysis or other ring-opening pathways. Ensure the workup procedure is performed under neutral or mildly acidic conditions.
Presence of Nucleophiles Ensure that the reaction is free from strong nucleophiles other than the intended reducing agent. Use anhydrous solvents and reagents to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Reaction Optimization

Q1: What are the recommended starting conditions for the stereoselective reduction of an N-substituted 4-hydroxy-2,5-pyrrolidinedione?

A1: A good starting point is the use of sodium borohydride (NaBH₄) in methanol at 0 °C. This is a relatively mild and straightforward procedure. For an N-Boc protected substrate, a typical protocol would involve dissolving the pyrrolidine-2,4-dione in methanol, cooling the solution to 0°C, and then adding NaBH₄ portion-wise. The reaction is typically stirred at 0°C for one hour and then at room temperature for 24 hours.

Q2: How can I control the syn vs. anti diastereoselectivity?

A2: The diastereoselectivity can often be controlled by the choice of catalyst and reaction conditions. For instance, in the asymmetric transfer hydrogenation of related 3-hydroxy-4-substituted-maleimide derivatives, the anti product can be favored, while the addition of a base like triethylamine (Et₃N) can promote the formation of the syn product.[1]

Experimental Protocols

Q3: Can you provide a detailed experimental protocol for the reduction of an N-substituted 3-hydroxy-pyrrolidine-2,5-dione?

A3: The following protocol is adapted from a patented procedure for the reduction of a 1-functionalized 3-hydroxypyrrolidin-2,5-dione:

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve the N-substituted 3-hydroxy-pyrrolidine-2,5-dione in an anhydrous ether-type solvent, such as tetrahydrofuran (THF) or a mixture of THF and toluene.

  • Addition of Reducing Agent: Cool the solution to the desired temperature (e.g., 0 °C) and slowly add the reducing agent (e.g., a solution of LiAlH₄ in THF).

  • Reaction Monitoring: The reaction is typically carried out under heating (e.g., reflux) and can be completed within 1 to 8 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser work-up).

  • Isolation: Filter the resulting solids and wash them with an organic solvent. The combined organic phases can then be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Purification of Diastereomers

Q4: What are the recommended methods for separating the resulting diastereomers?

A4: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.

  • Flash Chromatography: This is a common and effective method for separating diastereomers on a preparative scale. Both normal-phase (silica gel) and reversed-phase (C18) flash chromatography can be employed.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC is a powerful tool. Both normal-phase and reversed-phase HPLC can be used. Supercritical fluid chromatography (SFC) has also been shown to be a highly effective technique for the separation of diastereomeric mixtures.

Q5: Can you provide a starting point for developing an HPLC method for diastereomer separation?

A5: A good starting point for reversed-phase HPLC separation of diastereomers is to use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. A gradient elution from a low to a high concentration of the organic modifier is often effective in resolving the diastereomers.

Characterization of Diastereomers

Q6: How can I determine the stereochemistry of the reduction products?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers.

  • ¹H NMR: The coupling constants between the protons at the newly formed stereocenters can often provide information about their relative stereochemistry (cis or trans). The chemical shifts of the protons adjacent to the hydroxyl and carbonyl groups will also differ between the two diastereomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the stereocenters and the adjacent carbons, will be different for each diastereomer.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, which can aid in the stereochemical assignment. In some cases, NOESY or ROESY experiments can be used to determine the spatial proximity of protons, providing further evidence for the relative stereochemistry.

Visualizing Experimental Workflows

Below are diagrams illustrating the general experimental workflow for the stereoselective reduction and a troubleshooting workflow for low diastereoselectivity.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve N-substituted 4-hydroxy-2,5-pyrrolidinedione in anhydrous solvent add_reagent Cool to desired temperature (e.g., 0 °C or -78 °C) start->add_reagent react Slowly add reducing agent add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench excess reducing agent monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify diastereomers by chromatography (Flash/HPLC) dry->purify analyze Characterize diastereomers by NMR spectroscopy purify->analyze

Caption: General workflow for the stereoselective reduction of 4-hydroxy-2,5-pyrrolidinedione.

troubleshooting_workflow start Low Diastereoselectivity Observed q1 Is the reaction temperature low enough? start->q1 s1 Lower temperature to 0 °C or -78 °C q1->s1 No q2 Is the reducing agent appropriate? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use a bulkier hydride reagent (e.g., L-Selectride®) q2->s2 No q3 Have solvent effects been considered? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Screen different anhydrous solvents (e.g., THF, Et2O, Toluene) q3->s3 No end Improved Diastereoselectivity q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for low diastereoselectivity in the reduction reaction.

References

Degradation pathways of 4-Hydroxy-2-pyrrolidone in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of 4-Hydroxy-2-pyrrolidone under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic or basic conditions?

A1: The primary degradation pathway for this compound in both acidic and basic conditions is the hydrolysis of the amide bond within the lactam ring. This ring-opening reaction results in the formation of 4-amino-3-hydroxybutanoic acid. While 2-pyrrolidone, a related compound, hydrolyzes to 4-aminobutyric acid in strong acid or base, the presence of the hydroxyl group in this compound is not expected to change this fundamental degradation mechanism.[1]

Q2: Under which condition is this compound more susceptible to degradation?

A2: Based on studies of structurally similar compounds like Piracetam, which contains a pyrrolidone ring, degradation is more significant under basic (alkaline) conditions.[2][3] Piracetam was found to be stable under acidic, oxidative, thermal, and photolytic stress, with noticeable degradation occurring only in the presence of a base.[2][3] It is therefore likely that this compound exhibits similar stability, being more prone to base-catalyzed hydrolysis.

Q3: What analytical techniques are recommended for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[4][5] This method should be capable of separating the intact this compound from its degradation products and any process-related impurities.[4][5] UV detection is typically employed. For structural elucidation of unknown degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions (e.g., acid/base concentration, temperature, duration) may not be severe enough to induce degradation.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base. For instance, if 0.1 M HCl or 0.1 M NaOH does not cause degradation, consider increasing the concentration up to 1 M or higher, as is sometimes used in forced degradation studies.[6]

    • Increase the temperature. Heating the sample solution (e.g., to 60°C or 80°C) can accelerate the rate of hydrolysis.[2][5]

    • Extend the duration of the stress test. Some compounds may require longer exposure to stress conditions to show significant degradation.[6]

Issue 2: The HPLC chromatogram shows poor separation between the parent compound and its degradants.

  • Possible Cause: The chromatographic conditions are not optimized for resolving the analyte from its degradation products.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Change Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of the analyte and its degradants, thereby affecting their retention and improving separation.

    • Select a Different Column: If adjusting the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

    • Implement a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can often provide better separation for complex mixtures compared to an isocratic method.[4]

Issue 3: Extraneous peaks are observed in the chromatogram.

  • Possible Cause 1: Contamination from glassware, solvents, or reagents.

  • Troubleshooting Steps:

    • Ensure all glassware is thoroughly cleaned.

    • Use high-purity (HPLC grade) solvents and reagents.

    • Run a blank injection (mobile phase only) to identify any peaks originating from the system or solvents.

  • Possible Cause 2: Interaction with excipients if working with a formulated product.

  • Troubleshooting Steps:

    • Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients.

Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the likely degradation pathway of this compound and a typical experimental workflow for a forced degradation study.

G Degradation Pathway of this compound cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) A This compound B Protonation of Carbonyl Oxygen A->B C Nucleophilic attack by H2O B->C D Ring Opening C->D E 4-Amino-3-hydroxybutanoic acid D->E F This compound G Nucleophilic attack by OH- on Carbonyl Carbon F->G H Tetrahedral Intermediate G->H I Ring Opening H->I J 4-Amino-3-hydroxybutanoic acid I->J G Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize Samples (for acid and base stress) B->C D Dilute to Appropriate Concentration C->D E Analyze by Stability-Indicating HPLC Method D->E F Identify and Quantify Degradation Products E->F G Elucidate Structure of Major Degradants (e.g., by LC-MS) F->G

References

Technical Support Center: Overcoming Low Yield in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges leading to low yields in the synthesis of pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition reaction to form the pyrrolidine ring is resulting in a low yield. What are the potential causes and how can I address them?

A1: Low yields in [3+2] cycloaddition reactions for pyrrolidine synthesis are common and can often be attributed to several factors:

  • Azomethine Ylide Instability: The azomethine ylide intermediate is often unstable. It is crucial to generate it in situ under strictly anhydrous conditions to prevent decomposition.[1]

  • Inefficient Catalyst: The chosen catalyst may not be optimal for your specific substrates. A screening process involving various catalysts is recommended. Copper(I) and silver(I) complexes have demonstrated high efficacy in these transformations.[1] Another powerful method is the iridium-catalyzed reductive generation of azomethine ylides from amides.[1][2]

  • Suboptimal Temperature: These reactions can be highly sensitive to temperature. Optimization is key; sometimes, running the reaction at lower temperatures can minimize side reactions and decomposition, thereby improving the yield.[1]

Q2: I am observing poor or incorrect stereoselectivity in my pyrrolidine synthesis. What can I do to improve this?

A2: Achieving high stereoselectivity is a common challenge. Here are key areas to focus on:

  • Catalyst Choice: The catalyst system is critical for controlling stereochemistry. For enantioselectivity, proline-based organocatalysts are highly effective.[1] For diastereoselectivity, certain metal catalysts, such as those based on copper(I) and silver(I), can allow for the divergent synthesis of either exo- or endo- cycloadducts.[1]

  • Solvent Effects: The reaction solvent can significantly influence stereochemical control. In some cases, non-polar solvents may favor higher stereoselectivity.[3] A systematic screening of solvents is advisable.

  • Temperature Optimization: Lowering the reaction temperature can enhance selectivity by minimizing side reactions and favoring the transition state of the desired stereoisomer.[1][3]

Q3: My purification process for the synthesized pyrrolidine derivative is resulting in significant product loss. What are some common pitfalls and solutions?

A3: Purification can be a major source of yield loss. Consider the following:

  • Compound Instability: Pyrrolidine derivatives can be unstable under certain conditions. For instance, harsh acidic or basic conditions used in conventional preparative HPLC can lead to degradation.[4]

  • Alternative Purification Techniques: For unstable compounds, consider alternative methods like C18 reverse-phase solid-phase extraction (SPE) cartridges. This technique is often gentler on sensitive molecules and can significantly reduce solvent use and purification time.[4]

  • Distillation Challenges: If purifying by distillation, be aware that pyrrolidine impurities can be difficult to separate from the desired pyrrole product. Treating the crude mixture with an acid or an activated carboxylic acid derivative before distillation can help to remove these impurities.[5]

Q4: I am seeing the formation of a pyrrole or dihydropyrrole by-product instead of my desired pyrrolidine. How can I prevent this?

A4: The formation of unsaturated pyrrole by-products is often due to oxidation or dehydration.

  • Reaction Conditions: High temperatures can promote dehydrogenation.[1] Using milder reaction conditions can help to avoid this side reaction.

  • Catalyst Selection: The choice of catalyst can influence the formation of these by-products. For example, some metal catalysts can promote the dehydrogenation of pyrrolidines to pyrroles. In such cases, exploring metal-free alternatives or less active catalysts may be beneficial.[1]

  • Protecting Groups: The use of appropriate protecting groups, particularly on the nitrogen atom, can stabilize the pyrrolidine ring and prevent unwanted side reactions.[1]

Troubleshooting Guides

Issue 1: Low Yield in 1,3-Dipolar Cycloaddition

This guide provides a systematic approach to troubleshooting low yields in one of the most common methods for pyrrolidine synthesis.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Check_Ylide Verify Azomethine Ylide Stability & Generation Start->Check_Ylide Initial Check Check_Ylide->Start Ylide Unstable (Use anhydrous conditions, in situ generation) Optimize_Catalyst Screen Different Catalysts (e.g., Cu(I), Ag(I), Ir) Check_Ylide->Optimize_Catalyst Ylide OK Optimize_Conditions Adjust Reaction Conditions Optimize_Catalyst->Optimize_Conditions Catalyst Screened Analyze_Purity Analyze Purity of Starting Materials Optimize_Conditions->Analyze_Purity Conditions Optimized (Temp, Solvent, Conc.) Analyze_Purity->Start Impurities Detected (Purify reagents) Improved_Yield Acceptable Yield Achieved Analyze_Purity->Improved_Yield Materials Pure

Caption: A decision tree to troubleshoot low yield in pyrrolidine synthesis.

Issue 2: Poor Diastereoselectivity

This guide focuses on improving the diastereomeric ratio of your product.

Troubleshooting Workflow for Poor Diastereoselectivity

DiastereoselectivityTroubleshooting Start Poor Diastereoselectivity Modify_Catalyst Modify Catalyst System (Chiral Ligands, Metal Precursor) Start->Modify_Catalyst Optimize_Solvent Screen Solvents (Polar vs. Non-polar) Modify_Catalyst->Optimize_Solvent Optimize_Temp Vary Reaction Temperature (Often lower is better) Optimize_Solvent->Optimize_Temp Substrate_Control Evaluate Substrate's Steric Hindrance Optimize_Temp->Substrate_Control Improved_Selectivity Acceptable Selectivity Substrate_Control->Improved_Selectivity

Caption: Troubleshooting workflow for poor diastereoselectivity.[3]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies to guide the optimization of your reaction conditions.

Table 1: Optimization of Reaction Conditions for Spirocyclic Pyrrolidine Synthesis [6]

EntryCatalyst Amount (mol%)SolventTemperature (°C)Time (h)Yield (%)
10 (Catalyst-free)EtOH100-<40
214H₂OReflux580
314CH₃CNReflux675
414THFReflux770
514EtOHReflux391
610EtOHReflux485
78EtOHReflux4.570

Data adapted from a study on the synthesis of spirooxindole pyrrolidines/pyrrolizidines/pyrrolothiazoles.[6]

Table 2: Iridium-Catalyzed Reductive Dipole Generation and Reaction Optimization [2]

EntryAdditiveTMDS (equiv)TemperatureYield (%)
1Et₃N2rt50
2None2rt75 (70 isolated)
3None1.5rt65
4None250°C68

Reaction conditions: 1a (0.25 mmol scale), IrCl(CO)(PPh₃)₂ (1 mol %), additive, 1,1,3,3-tetramethyldisiloxane (TMDS), toluene (1 mL), 16 h. NMR yield calculated with 1,3,5-trimethoxybenzene as an internal standard; isolated yield in parentheses.[2]

Experimental Protocols

General Procedure for Catalyst Screening in a [3+2] Cycloaddition Reaction

This protocol outlines a general method for screening different catalysts to optimize the yield of a pyrrolidine synthesis.

Experimental Workflow

ExperimentalWorkflow Start Preparation of Reagents Reaction_Setup Set up Parallel Reactions in Vials Start->Reaction_Setup Add_Catalysts Add Different Catalyst to Each Vial Reaction_Setup->Add_Catalysts Stir_Monitor Stir at 25°C for 24h Monitor by TLC Add_Catalysts->Stir_Monitor Quench Quench Reactions (e.g., sat. aq. NH₄Cl) Stir_Monitor->Quench Workup Aqueous Work-up & Extraction (e.g., with Dichloromethane) Quench->Workup Analysis Analyze Yield & Purity (NMR, LC-MS) Workup->Analysis End Identify Optimal Catalyst Analysis->End

Caption: A typical experimental workflow for catalyst screening.

Detailed Steps:

  • Preparation: Prepare stock solutions of the starting amine, alkene (or other dipolarophile), and any necessary reagents in a suitable anhydrous solvent.

  • Reaction Setup: In a series of reaction vials, add the starting materials.

  • Catalyst Addition: To each vial, add a different catalyst to be screened (e.g., Cu(I), Ag(I), proline-based organocatalysts) at a specific molar percentage.

  • Reaction: Seal the vials and stir the reactions at a controlled temperature (e.g., 25°C) for a set time (e.g., 24 hours).[1]

  • Monitoring: Periodically monitor the progress of each reaction by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete (as determined by TLC), quench the reaction by adding a suitable quenching agent, such as a saturated aqueous solution of ammonium chloride.[1]

  • Work-up: Perform an aqueous work-up and extract the product into an organic solvent (e.g., dichloromethane).[1]

  • Analysis: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Analyze the crude product to determine yield and purity.[1]

References

Technical Support Center: Optimizing Preferential Crystallization for 4-Hydroxy-2-Pyrrolidone Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the preferential crystallization of 4-hydroxy-2-pyrrolidone.

Frequently Asked Questions (FAQs)

Q1: What type of racemic mixture is (±)-4-hydroxy-2-pyrrolidone?

A1: (±)-4-hydroxy-2-pyrrolidone forms a racemic conglomerate.[1][2] This means that the solid-state racemate is a physical mixture of separate crystals of the (R)- and (S)-enantiomers. This property is a prerequisite for successful resolution by preferential crystallization.[1]

Q2: Which solvent is recommended for the preferential crystallization of this compound?

A2: Isopropanol is a well-documented and suitable solvent for the preferential crystallization of this compound.[1][3] Ethanol can also be effectively used for recrystallization to enhance the optical purity of the final product.[4]

Q3: What is "critical supersaturation" and why is it important?

A3: Critical supersaturation is the maximum level of supersaturation that can be reached before spontaneous nucleation of the counter-enantiomer occurs. Maintaining the solution's concentration below this level for the unwanted enantiomer is crucial for a successful preferential crystallization, ensuring that only the desired enantiomer crystallizes.[1][3]

Q4: How does temperature affect the separation efficiency?

A4: The efficiency of preferential crystallization of this compound in isopropanol is more favorable at lower temperatures.[3] This is because the solubility ratio of the racemic mixture to the pure enantiomer decreases as the temperature is lowered, which helps to destabilize the racemic solution and favor the crystallization of a single enantiomer.[3]

Troubleshooting Guide

Q5: My crystallization is not producing any crystals. What should I do?

A5: This issue often relates to insufficient supersaturation or nucleation problems.

  • Verify Supersaturation: Ensure your solution is supersaturated with respect to the desired enantiomer but not the counter-enantiomer. You may need to gently evaporate some solvent or slightly decrease the temperature to achieve the appropriate supersaturation level.

  • Introduce Seed Crystals: Add a small amount of high-purity crystals of the desired enantiomer to the supersaturated solution.[5] This provides nucleation sites and can induce crystallization.[5][6] Ensure the seed crystals are of the correct enantiomeric form.

  • Check for Impurities: High concentrations of impurities can inhibit crystallization.[7][8] If suspected, consider treating the solution with activated charcoal to remove impurities.[9]

Q6: The optical purity (enantiomeric excess, ee) of my product is low. How can I improve it?

A6: Low optical purity is typically caused by the co-crystallization of the unwanted enantiomer.

  • Control Supersaturation: The primary cause of low purity is exceeding the critical supersaturation level, which leads to the spontaneous nucleation of the counter-enantiomer.[3] Implement a precise and controlled cooling profile to maintain optimal supersaturation.[1][3]

  • Optimize Cooling Rate: A slower cooling rate generally leads to higher purity crystals as it allows for more selective incorporation of the desired enantiomer into the crystal lattice and reduces the risk of the counter-enantiomer nucleating.[9][10]

  • Perform Recrystallization: The optical purity can be significantly improved by recrystallizing the product. For instance, (S)-4-hydroxy-2-pyrrolidone with an initial optical purity of 80%ee can be enhanced to over 99%ee by recrystallizing from ethanol.[4]

Q7: The yield of my crystallization is poor. What are the potential causes and solutions?

A7: Low yield can result from several factors related to solution composition and process parameters.

  • Insufficient Supersaturation: While excessive supersaturation can harm purity, a level that is too low will result in a small amount of product crystallizing. Carefully operate within the metastable zone width.[1]

  • Suboptimal Temperature: Ensure the final temperature of your crystallization is low enough to maximize the recovery of the desired enantiomer, based on its solubility at that temperature.[3]

  • Process Duration: Allow sufficient time for crystal growth to occur. Prematurely harvesting the crystals will lead to a lower yield.

Q8: The crystallization process is happening too quickly, resulting in very fine or poor-quality crystals. How can this be controlled?

A8: Rapid crystallization, often due to "crash cooling" or excessive supersaturation, traps impurities and leads to small, difficult-to-filter crystals.[9]

  • Reduce the Cooling Rate: Employ a slower, more controlled cooling profile.[9][10] Gradual cooling allows for the formation of larger, more ordered, and purer crystals.

  • Use a Larger Solvent Volume: Dissolving the compound in a slightly larger volume of solvent can help slow down the rate of crystallization as the solution cools.[9]

  • Stirring Rate: Optimize the agitation speed. While stirring is necessary for homogeneity, excessively high rates can increase secondary nucleation, leading to a larger number of smaller crystals.

Quantitative Data

Table 1: Solubility of this compound in Isopropanol [3]

Temperature (°C)Solubility of Pure (R)-enantiomer ( g/100g solvent)Solubility of Racemic (RS)-mixture ( g/100g solvent)Solubility of 20%ee (R)-mixture ( g/100g solvent)
35.02.215.133.89
34.7--2.04
33.22.04--
32.5-4.74-
40.02.564.55-

Experimental Protocols

Protocol 1: Preferential Crystallization of (±)-4-Hydroxy-2-Pyrrolidone in Isopropanol

This protocol is a general guideline based on systematic studies of the system.[3]

  • Preparation of Supersaturated Solution: Prepare a supersaturated solution of racemic (±)-4-hydroxy-2-pyrrolidone in isopropanol with a known enantiomeric excess (e.g., 20%ee of the desired R-enantiomer) at a specific temperature (e.g., 35°C). The exact concentrations should be determined from the ternary phase diagram for the system.[2]

  • Temperature Control: Place the solution in a jacketed crystallizer (e.g., Mettler Toledo LabMax) equipped with in-situ monitoring tools like a Focused Beam Reflectance (FBRM) probe to track particle size and count.[1]

  • Initiation of Crystallization (Seeding): Cool the solution to the desired crystallization temperature. Once the solution is within the metastable zone, introduce a small quantity of pure seed crystals of the desired enantiomer (R-4-hydroxy-2-pyrrolidone).

  • Controlled Cooling: Apply a pre-determined cooling profile. A slow cooling rate is crucial to control the level of supersaturation, preventing the nucleation of the unwanted (S)-enantiomer.[1] The process should be monitored to ensure the system operates below the critical supersaturation level.

  • Crystal Growth: Allow the crystals to grow under controlled agitation for a defined period. The duration will depend on the desired yield and crystal size.

  • Harvesting and Analysis: Separate the crystals from the mother liquor by filtration. Wash the crystals with a small amount of cold isopropanol. Dry the crystals under vacuum.

  • Purity and Yield Determination: Analyze the optical purity of the crystals using High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., CHIRALPAK AD).[4] Determine the final yield by mass.

Protocol 2: Optical Purity Enhancement by Recrystallization [4]

  • Dissolution: Dissolve the this compound product of insufficient optical purity (e.g., 1.5 g at 80%ee) in a suitable solvent such as ethanol (e.g., 10 ml) by heating the mixture.[4]

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in a cold bath (e.g., ice bath) to induce crystallization.

  • Filtration: Collect the precipitated crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual mother liquor containing the undesired enantiomer.[4]

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Verify the final optical purity via chiral HPLC. A purity of over 99%ee is achievable with this method.[4]

Visualizations

Preferential_Crystallization_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Product Recovery cluster_analysis Quality Control prep Prepare Supersaturated Racemic Solution with Enantiomeric Excess cool1 Cool to Seeding Temperature prep->cool1 seed Add Seed Crystals of Desired Enantiomer cool1->seed cool2 Controlled Cooling (Maintain Supersaturation) seed->cool2 growth Crystal Growth (Agitation) cool2->growth filt Filter Crystals growth->filt wash Wash with Cold Solvent filt->wash dry Dry Product wash->dry final_product High Purity Enantiomer dry->final_product

Caption: Workflow for Preferential Crystallization of this compound.

Troubleshooting_Tree decision decision problem problem solution solution start Start Troubleshooting issue What is the primary issue? start->issue problem1 problem1 issue->problem1 No Crystals problem2 problem2 issue->problem2 Low Optical Purity problem3 problem3 issue->problem3 Low Yield decision1 Is solution supersaturated? problem1->decision1 Check decision2 Was cooling rate slow? problem2->decision2 Check decision3 Was final temp. low enough? problem3->decision3 Check solution1a Adjust concentration or temperature decision1->solution1a No solution1b Add seed crystals decision1->solution1b Yes solution2a Slow down cooling rate decision2->solution2a No solution2b Recrystallize product decision2->solution2b Yes solution3a Lower final temperature decision3->solution3a No solution3b Increase growth time decision3->solution3b Yes

Caption: Decision Tree for Troubleshooting Preferential Crystallization Issues.

References

Technical Support Center: Column Chromatography Purification of N-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of N-substituted pyrrolidines.

Troubleshooting Guides

This section addresses common issues encountered during the purification of N-substituted pyrrolidines via column chromatography.

Question: Why is my N-substituted pyrrolidine streaking or tailing on the TLC plate and column?

Answer:

Streaking or tailing of N-substituted pyrrolidines during silica gel chromatography is a frequent issue primarily caused by the basic nature of the pyrrolidine nitrogen.[1] The acidic silanol groups (Si-OH) on the surface of the silica gel strongly interact with the basic amine, leading to poor separation, broad peaks, and in some cases, irreversible adsorption of the compound to the stationary phase.[2][3]

Solutions:

  • Addition of a Basic Modifier: Incorporate a small percentage of a volatile tertiary amine, most commonly triethylamine (Et₃N), into the mobile phase.[4][5] This competitively blocks the acidic silanol sites, minimizing their interaction with the target compound.[5] Typically, a concentration of 0.1% to 2% (v/v) of triethylamine is effective.[5] For particularly stubborn compounds, up to 5% may be used.

  • Use of Amine-Functionalized Silica: Employing a stationary phase where the silica is functionalized with amino groups (NH₂-silica) can significantly improve purification.[3] This creates a more basic stationary phase, reducing the unwanted interactions with the N-substituted pyrrolidine.[3]

  • Alternative Stationary Phases: Consider using less acidic stationary phases such as neutral or basic alumina.[5]

  • Sample Overload: Applying too much sample to the column can also lead to streaking.[6] Ensure you are using an appropriate ratio of silica gel to your crude sample.

Question: I am experiencing low or no recovery of my compound from the column. What are the possible causes and solutions?

Answer:

Low or no recovery is a critical issue that can often be attributed to the strong, sometimes irreversible, binding of the basic N-substituted pyrrolidine to the acidic silica gel.[7]

Solutions:

  • Deactivation of Silica Gel: Before packing the column, the silica gel can be "deactivated" or "neutralized." This is achieved by making a slurry of the silica gel in the chosen mobile phase that already contains 1-2% triethylamine.[5] Allow the slurry to stand for a short period before packing the column. This pre-treatment neutralizes the most acidic sites on the silica surface.

  • Acid-Base Extraction Pre-purification: Before attempting column chromatography, consider an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). The protonated N-substituted pyrrolidine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine extracted back into an organic solvent. This can significantly simplify the subsequent chromatographic purification.

  • Check Compound Stability: Assess whether your N-substituted pyrrolidine is stable on silica gel. This can be quickly checked by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

Question: The separation between my desired N-substituted pyrrolidine and impurities is poor. How can I improve the resolution?

Answer:

Poor separation can be due to an unoptimized mobile phase, improper column packing, or co-elution of compounds with similar polarities.

Solutions:

  • Thorough TLC Analysis: Before running the column, optimize the solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for your target compound and show good separation from impurities.[8]

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent. This can help to first elute less polar impurities before your compound of interest comes off the column.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

  • Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, consider dry loading. Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for purifying N-substituted pyrrolidines on silica gel?

A1: A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[9] For more polar N-substituted pyrrolidines, a system of dichloromethane (DCM) and methanol (MeOH) may be necessary.[2] Crucially, for N-substituted pyrrolidines, the addition of a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase is highly recommended to prevent streaking.[5]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 for simple separations and up to 100:1 for more difficult separations.[8] The exact amount will depend on the difficulty of the separation as determined by TLC.

Q3: Can I use reversed-phase chromatography to purify N-substituted pyrrolidines?

A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative, especially for more polar N-substituted pyrrolidines. In this case, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. To improve peak shape for basic compounds on reversed-phase columns, it is often necessary to adjust the pH of the mobile phase. Using a mobile phase with a slightly alkaline pH will keep the amine in its free-base form, which can lead to better retention and separation.

Q4: My compound is colored, but the color seems to stick to the top of the column and doesn't move. What should I do?

A4: This is a strong indication of irreversible adsorption. The colored material is likely a highly polar impurity or a degradation product that is strongly binding to the acidic sites of the silica gel. If your desired compound is not colored and is eluting as expected, this may not be an issue. However, if your target compound is also retained, you should employ the strategies mentioned for low recovery, such as using a basic modifier in the eluent or switching to a different stationary phase.

Data Presentation

Table 1: Common Mobile Phase Systems for N-Substituted Pyrrolidine Purification on Silica Gel

Solvent System Components (v/v)Typical Ratio RangeAdditiveConcentration of Additive (v/v)Target Compound Polarity
Hexane / Ethyl Acetate9:1 to 1:1Triethylamine0.1 - 2%Low to Medium
Dichloromethane / Methanol99:1 to 9:1Triethylamine0.1 - 2%Medium to High
Hexane / Ethyl AcetateVariesAmmonia in Methanol0.5 - 2% of a 7N solutionBasic compounds
Dichloromethane / MethanolVariesAmmonia in Methanol0.5 - 2% of a 7N solutionPolar basic compounds

Table 2: Typical Parameters for Silica Gel Column Chromatography of N-Substituted Pyrrolidines

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for flash chromatography.
Amine-functionalized Silica GelReduces tailing of basic compounds.[2][3]
Neutral or Basic AluminaAlternative for acid-sensitive compounds.[5]
Silica Gel : Crude Sample Ratio (w/w) 30:1 to 100:1Higher ratio for more difficult separations.[8]
Target Compound Rƒ on TLC 0.2 - 0.4Optimal for good separation on the column.[8]
Triethylamine in Mobile Phase (v/v) 0.1% - 2% (up to 5% if necessary)Neutralizes acidic silanol groups.[5]
Loading Capacity (General Guideline) 1-10% of silica gel weightHighly dependent on the specific separation.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography of an N-Substituted Pyrrolidine

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare an appropriate mobile phase. For example, a 4:1 mixture of hexanes:ethyl acetate.
  • To this mixture, add triethylamine to a final concentration of 1% (v/v). Mix thoroughly.

2. Column Packing (Slurry Method):

  • Secure a glass chromatography column vertically with a clamp.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • In a beaker, create a slurry by mixing the required amount of silica gel with the prepared mobile phase.
  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Do not let the top of the silica gel run dry.
  • Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Wet Loading: Dissolve the crude N-substituted pyrrolidine in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette. Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
  • Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
  • Monitor the elution of your compound by collecting fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure to obtain the purified N-substituted pyrrolidine.

Protocol 2: Deactivation of Silica Gel with Triethylamine

  • Prepare a solution of 2% triethylamine in your chosen initial mobile phase (e.g., 2% Et₃N in 9:1 hexanes:ethyl acetate).

  • Create a slurry of the silica gel in this triethylamine-containing solvent.

  • Allow the slurry to sit for 15-20 minutes with occasional swirling.

  • Pack the column with this slurry as described in Protocol 1.

  • Before loading the sample, flush the packed column with one to two column volumes of the mobile phase (containing 1% triethylamine).

  • Proceed with sample loading and elution as described in Protocol 1, using a mobile phase containing 1% triethylamine.

Mandatory Visualization

Troubleshooting_Workflow start Start: Purification of N-Substituted Pyrrolidine tlc_analysis Perform TLC Analysis start->tlc_analysis streaking Streaking or Tailing Observed? tlc_analysis->streaking add_tea Add 0.5-2% Triethylamine to Mobile Phase streaking->add_tea Yes run_column Run Column Chromatography streaking->run_column No add_tea->tlc_analysis use_nh_silica Consider Amine- Functionalized Silica add_tea->use_nh_silica If still streaking use_nh_silica->tlc_analysis check_yield Check Yield and Purity run_column->check_yield low_yield Low Yield or No Compound? check_yield->low_yield deactivate_silica Deactivate Silica Gel with Triethylamine low_yield->deactivate_silica Yes poor_separation Poor Separation? low_yield->poor_separation No deactivate_silica->run_column acid_base Perform Acid-Base Extraction Pre-Purification deactivate_silica->acid_base If still low yield acid_base->run_column optimize_solvent Optimize Solvent System (TLC, Gradient Elution) poor_separation->optimize_solvent Yes success Successful Purification poor_separation->success No optimize_solvent->run_column check_loading Review Sample Loading (Consider Dry Loading) optimize_solvent->check_loading If still poor check_loading->run_column failure Persistent Issues: Consult Alternative Methods (e.g., Recrystallization, Prep-HPLC)

Caption: Troubleshooting workflow for column chromatography of N-substituted pyrrolidines.

Experimental_Workflow start Start: Crude N-Substituted Pyrrolidine tlc 1. TLC Analysis (Optimize Mobile Phase) start->tlc prep_column 2. Prepare & Pack Column (Silica or NH2-Silica, + optional deactivation) tlc->prep_column load_sample 3. Load Sample (Wet or Dry Loading) prep_column->load_sample elute 4. Elute with Mobile Phase (+ Et3N) load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure concentrate 8. Concentrate Under Reduced Pressure combine_pure->concentrate end End: Purified Product concentrate->end

Caption: General experimental workflow for N-substituted pyrrolidine purification.

References

Stability of 4-Hydroxy-2-pyrrolidone in aqueous solutions for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Hydroxy-2-pyrrolidone in aqueous solutions for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

In aqueous solutions, this compound, a γ-lactam, is susceptible to hydrolysis, which involves the opening of the lactam ring. This reaction is analogous to the hydrolysis of other lactams, such as 2-pyrrolidinone, which hydrolyzes to form 4-aminobutyric acid (GABA)[1]. Therefore, the expected primary degradation product of this compound is 4-amino-3-hydroxybutyric acid.

Q2: What factors influence the stability of this compound in my experiments?

The stability of this compound in aqueous solutions is primarily affected by:

  • pH: Like other amides, this compound is most stable at or near neutral pH (pH 6-8). The rate of hydrolysis significantly increases under strongly acidic or alkaline conditions[1].

  • Temperature: Higher temperatures accelerate the rate of hydrolysis[1]. For prolonged storage, maintaining low temperatures is crucial.

  • Presence of Catalysts: The presence of certain enzymes or metal ions in biological assay systems could potentially catalyze the degradation of the compound.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. For aqueous-based assays, freshly prepare dilutions in your experimental buffer immediately before use. If aqueous stock solutions are necessary, prepare them in a buffer at neutral pH, filter-sterilize, and store in small aliquots at -80°C. Studies on other lactams have shown that storage at -80°C can maintain the biological activity of the compound for up to six months[2][3]. Avoid repeated freeze-thaw cycles.

Q4: Can the components of my cell culture medium affect the stability of this compound?

Yes, components of cell culture media can potentially impact the stability of your compound. For instance, the pH of the medium can influence hydrolysis rates. Furthermore, certain components like vitamins or metal ions could interact with this compound[4][5][6]. It is advisable to perform a preliminary stability test of this compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2).

Troubleshooting Guide

Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my biological assays.

Possible CauseTroubleshooting Steps & Recommendations
Degradation of the compound in aqueous solution. Verify Stock Solution Integrity: Prepare fresh stock solutions. If using frozen aqueous stocks, aliquot smaller volumes to minimize freeze-thaw cycles. Assess Stability in Assay Buffer: Perform a time-course experiment to determine the stability of this compound in your specific assay buffer at the experimental temperature. Analyze samples at different time points using a suitable analytical method (e.g., HPLC).
Inappropriate pH of the assay medium. Measure and Adjust pH: Ensure the pH of your final assay solution is within a neutral range (pH 6-8) to minimize hydrolysis[1]. Use a stable buffer system.
High incubation temperature. Minimize Exposure to High Temperatures: If possible, shorten the incubation time at elevated temperatures (e.g., 37°C). For long-term experiments, consider if a lower temperature is feasible for your biological system.

Issue 2: My analytical results (e.g., HPLC, LC-MS) show an unexpected peak that increases over time.

Possible CauseTroubleshooting Steps & Recommendations
Hydrolysis of this compound. Identify the Degradation Product: The unexpected peak is likely the hydrolysis product, 4-amino-3-hydroxybutyric acid. If possible, obtain a standard of this compound to confirm its identity by comparing retention times. Optimize Analytical Method: Ensure your analytical method can separate this compound from its potential degradation products.
Reaction with media components. Analyze in Simplified Matrix: Test the stability of this compound in a simple buffer solution to see if the extra peak still appears. If not, systematically add components of your complex media to identify the interacting substance.

Quantitative Data

FactorConditionExpected Impact on this compound StabilityReference Analogy
pH Acidic (pH < 6)Decreased stability due to acid-catalyzed hydrolysis.β-lactams show a U-shaped pH-rate profile with minimal stability at acidic and basic extremes[7].
pH Neutral (pH 6-8)Optimal stability.Amides are generally most stable at or near neutral pH[1].
pH Basic (pH > 8)Decreased stability due to base-catalyzed hydrolysis.β-lactam degradation can be more extensive at higher pH[8].
Temperature Increased TemperatureIncreased rate of degradation.The hydrolysis of N-methylpyrrolidone, a related lactam, is accelerated at higher temperatures[1].
Storage Frozen (-80°C)High stability for extended periods (months).Most β-lactams can be stored frozen for up to six months without significant loss of activity[2][3].

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[9][10][11][12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution (in a solid or solution state) at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as recommended by ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the stability of the compound under each condition.

  • Sample Quenching: For acidic and basic hydrolysis samples, neutralize the pH before analysis to stop further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Quantification of this compound by HPLC

This protocol is a starting point for developing an HPLC method for the quantification of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) may be required.

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using standards of known concentrations of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidative Stress (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (60°C) prep_stock->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling quench Quench Reaction (Neutralize pH) sampling->quench hplc HPLC Analysis quench->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway_investigation cluster_treatment Experimental Treatment cluster_cell Cellular Response compound This compound receptor Cell Surface Receptor compound->receptor Binds/Activates kinase1 Kinase 1 receptor->kinase1 Phosphorylates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates nucleus Nucleus tf->nucleus Translocates to gene Target Gene Expression nucleus->gene response Biological Response gene->response

Caption: Hypothetical signaling pathway for investigating the biological activity.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxy-2-pyrrolidone and Other Lactams in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant in the successful development of pharmaceutical formulations. Lactams, a class of cyclic amides, have garnered significant attention for their versatile roles as solubilizing agents, chemical permeation enhancers, and stabilizers. This guide provides a comparative analysis of 4-Hydroxy-2-pyrrolidone against other prominent lactams, namely 2-Pyrrolidone and N-Methyl-2-pyrrolidone (NMP), supported by experimental data and detailed methodologies to aid in formulation decisions.

Structural and Physicochemical Properties

The functional differences between these lactams are rooted in their molecular structures. This compound possesses a hydroxyl group, which increases its polarity and potential for hydrogen bonding compared to the parent 2-Pyrrolidone. N-Methyl-2-pyrrolidone (NMP), with its N-methyl group, is an aprotic, dipolar solvent.[1] These structural variations directly influence their physicochemical properties and, consequently, their performance in drug formulations.

G cluster_4hp cluster_2p cluster_nmp n4hp n2p nnmp

Caption: Chemical structures of the compared lactams.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-PyrrolidoneN-Methyl-2-pyrrolidone (NMP)
Molar Mass ( g/mol ) 101.1085.1099.13
Boiling Point (°C) 250-260 (decomposes)245202-204
log P -1.3 (Predicted)-0.73-0.40
Water Solubility Slightly Soluble[2]MiscibleMiscible[1]

Note: Data compiled from various chemical information sources. Log P is a measure of lipophilicity.

While this compound is available commercially, it is primarily documented as a chiral intermediate for the synthesis of active pharmaceutical ingredients (APIs) like Oxiracetam, rather than as a common formulation excipient.[2][3] In contrast, 2-Pyrrolidone and NMP are extensively studied and used as excipients.[4][5]

Performance as Solubilizing Agents

Poor aqueous solubility is a major hurdle in drug development, limiting bioavailability.[6] Lactams like 2-Pyrrolidone and NMP have proven to be effective solubilizers for poorly soluble drugs.[5][7] Their mechanism is often twofold: at high concentrations, they act as a cosolvent , altering the polarity of the solvent (e.g., water) to be more favorable for the drug, and at low concentrations, they can form soluble complexes with drug molecules.[4][5][8]

Table 2: Solubility Enhancement by Lactam Co-solvents

DrugCo-solvent (Concentration)Solubility Enhancement (Fold Increase vs. Water)Reference
Multiple Poorly Soluble Drugs2-Pyrrolidone (20% v/v)Up to 500-fold[4][7]
Multiple Poorly Soluble DrugsN-Methyl-2-pyrrolidone (20% v/v)Up to 800-fold[5][8]
ComparisonNMP vs. Ethanol & Propylene GlycolNMP is a more efficient solubilizer for all 13 drugs studied.[5][5]

Studies indicate that NMP is a particularly powerful solubilizing agent, demonstrating greater efficiency than both ethanol and propylene glycol.[5] 2-Pyrrolidone is also a superior solubilizer compared to common solvents like glycerin, propylene glycol, and PEG 400.[4][7] The solubilizing power of these lactams shows a strong correlation with the lipophilicity (log Kₒw) of the drug.[4][7]

G cluster_mech Proposed Solubilization Mechanisms Lactam Lactam Molecule (e.g., NMP, 2-Pyrrolidone) Cosolvency Cosolvency Effect (High Lactam Conc.) Lactam->Cosolvency Alters solvent polarity Complexation Complexation Effect (Low Lactam Conc.) Lactam->Complexation Forms 1:1 complex Drug Poorly Soluble Drug Molecule Drug->Cosolvency Drug->Complexation Water Water (Bulk Solvent) Water->Cosolvency Result Enhanced Aqueous Solubility Cosolvency->Result Complexation->Result G prep Prepare Lactam Co-solvent Systems (0-20% v/v) add Add Excess API to Vials prep->add shake Equilibrate (e.g., 48h at 37°C) add->shake filter Filter Supernatant (0.45 µm filter) shake->filter analyze Quantify Drug (HPLC / UV-Vis) filter->analyze plot Plot Solubility vs. % Co-solvent analyze->plot

References

Validating the Purity of 4-Hydroxy-2-pyrrolidone for Pharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical ingredients is a critical determinant of safety and efficacy. This guide provides a comprehensive validation framework for 4-Hydroxy-2-pyrrolidone, a versatile chiral intermediate and excipient. Through detailed experimental protocols and comparative data, we aim to equip researchers with the necessary tools to assess its purity and compare its performance against relevant alternatives.

Comparative Analysis of this compound

This compound serves dual roles in pharmaceutical development: as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs), notably nootropic agents like Oxiracetam, and as a functional excipient to enhance the solubility and bioavailability of poorly soluble drugs.

Performance as a Chiral Intermediate

The value of a chiral intermediate lies in its enantiomeric purity and its efficient incorporation into the final API. Alternatives to this compound in this context are other chiral synthons used in the synthesis of similar drug classes.

Table 1: Comparison of Chiral Intermediates in Nootropic Drug Synthesis

FeatureThis compound(R)-3-Hydroxy-gamma-butyrolactone(S)-2-Pyrrolidinemethanol
Purity Achievable >99.5% ee[1]>99% ee>99% ee
Typical Impurities Unreacted 4-amino-3-hydroxybutyric acid, diastereomersResidual starting materials, enantiomeric impurityResidual solvents, enantiomeric impurity
Key Synthetic Step Cyclization of 4-amino-3-hydroxybutyric acid[2]Asymmetric reduction of succinic anhydrideReduction of L-proline
Application Oxiracetam, other racetamsCognition enhancersLevetiracetam
Performance as a Solubility Enhancing Excipient

As an excipient, this compound's hydroxyl group and polar lactam structure contribute to its solubilizing properties. It can be compared with a range of other solubility enhancers.

Table 2: Comparison of Solubility Enhancing Excipients

Excipient ClassExample(s)Mechanism of ActionAdvantagesLimitations
Pyrrolidone Derivative This compound Co-solvency, hydrogen bondingGood safety profile, enhances bioavailability[3]Moderate solubilization capacity
Polymers HPMC, PVP, Apinovex™, Apisolex™Formation of amorphous solid dispersions, micellar solubilization[4][5]Significant solubility enhancement, established useCan require complex formulation processes
Lipid-Based Excipients Gelucire®, Kolliphor®Formation of micelles and self-emulsifying drug delivery systems (SEDDS)[3][6]Excellent for lipophilic drugs, can improve lymphatic uptakePotential for drug precipitation upon dilution
Cyclodextrins Beta-cyclodextrinInclusion complex formationHigh solubilization capacity for specific moleculesCan have renal toxicity at high doses
Co-solvents Propylene Glycol, EthanolReducing solvent polaritySimple to formulateCan cause precipitation upon dilution in aqueous media

Experimental Protocols for Purity Validation

Accurate determination of purity requires robust analytical methods. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental for the quality control of this compound.

Protocol 1: HPLC-UV for Assay and Impurity Determination

This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject 20 µL of the sample solution. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for validating the stereochemical purity of enantiomerically enriched this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral stationary phase (e.g., CHIRALPAK® AD-H, 4.6 mm x 250 mm, 5 µm)[1].

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Protocol 3: GC-MS for Residual Solvent Analysis

This method is used to identify and quantify residual solvents from the manufacturing process, adhering to ICH Q3C guidelines.[7]

  • Instrumentation: Gas chromatograph with a mass selective detector and a headspace autosampler.

  • Column: Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.

  • MS Detector: Electron ionization (EI) mode, scanning from m/z 35 to 350.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO or water).

  • Procedure: The headspace vial is heated and a sample of the vapor is injected into the GC-MS. Identification of residual solvents is based on their retention time and mass spectrum compared to known standards.

Visualization of Validation Workflow and Comparative Logic

To further clarify the validation process and the comparative landscape of this compound, the following diagrams are provided.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC_Assay HPLC-UV for Assay & Impurities Dissolution->HPLC_Assay Chiral_HPLC Chiral HPLC for Enantiomeric Purity Dissolution->Chiral_HPLC GC_MS_Residual GC-MS for Residual Solvents Dissolution->GC_MS_Residual Data_Analysis Data Analysis & Comparison to Specifications HPLC_Assay->Data_Analysis Chiral_HPLC->Data_Analysis GC_MS_Residual->Data_Analysis Report Certificate of Analysis Generation Data_Analysis->Report Final_Product Pharmaceutical Use Approval Report->Final_Product

Purity Validation Workflow for this compound

Excipient_Comparison cluster_alternatives Alternative Excipient Classes This compound This compound Polymers Polymers (e.g., HPMC, PVP) This compound->Polymers Mechanism: Co-solvency vs. Solid Dispersion Lipids Lipid-Based (e.g., Gelucire®) This compound->Lipids Applicability: Broad vs. Lipophilic Drugs Cyclodextrins Cyclodextrins (e.g., β-cyclodextrin) This compound->Cyclodextrins Interaction: Hydrogen Bonding vs. Inclusion CoSolvents Co-solvents (e.g., Propylene Glycol) This compound->CoSolvents Complexity: Single Excipient vs. Solvent System

Comparison of this compound with Alternative Excipients

References

Comparative Analysis of (R)- and (S)-4-Hydroxy-2-pyrrolidone: Unraveling Stereospecific Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant focus on the roles of (R)- and (S)-4-Hydroxy-2-pyrrolidone as crucial chiral building blocks in synthetic organic chemistry. However, there is a notable scarcity of direct comparative studies on their intrinsic biological activities.

This guide, therefore, aims to provide an overview of their established roles as chemical intermediates and to contextualize the importance of their stereochemistry in the broader landscape of drug discovery. In the absence of direct comparative biological data, this report will highlight examples of other pyrrolidone derivatives where enantioselectivity has been demonstrated to be a critical determinant of biological function.

The Role of Chirality in Pyrrolidone-Based Compounds

The pyrrolidine scaffold is a common motif in a multitude of biologically active molecules.[3] The spatial arrangement of substituents on this five-membered ring can profoundly influence its interaction with chiral biological targets such as enzymes and receptors. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely varying activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects.

(S)-4-Hydroxy-2-pyrrolidone: A Key Intermediate in CNS-Targeting Drugs

(S)-4-Hydroxy-2-pyrrolidone has been extensively cited as a pivotal intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2] Its most notable application is in the preparation of nootropic drugs like Oxiracetam.[2] The specific stereochemical configuration of the (S)-enantiomer is essential for the desired biological activity of these complex molecules.[2] It is also widely employed in asymmetric synthesis, where it serves as a chiral ligand to facilitate the production of enantiomerically pure compounds, thereby minimizing off-target effects and enhancing therapeutic outcomes.[2]

(R)-4-Hydroxy-2-pyrrolidone: A Versatile Chiral Building Block

Similarly, (R)-(+)-4-Hydroxy-2-pyrrolidone is recognized as a valuable intermediate in the synthesis of a variety of single-isomer drugs.[4] Its applications span the development of compounds with potential antitumor, anesthetic, antispasmodic, and anti-inflammatory activities.[4] Like its (S)-counterpart, the (R)-enantiomer is instrumental in constructing molecules where a precise three-dimensional structure is critical for biological function.

Lack of Direct Comparative Biological Data

Despite their widespread use in synthesis, direct investigations into the comparative biological activities of (R)- and (S)-4-Hydroxy-2-pyrrolidone are not documented in the reviewed literature. Consequently, quantitative data on their respective potencies, efficacies, or mechanisms of action on any specific biological target is unavailable. This precludes the creation of comparative data tables and detailed experimental protocols as initially requested.

Future Directions

The distinct roles of (R)- and (S)-4-Hydroxy-2-pyrrolidone as precursors for different classes of bioactive molecules strongly suggest that they themselves may possess unique, albeit likely modest, biological activities. Future research should focus on the direct biological screening of these enantiomers to explore any potential intrinsic pharmacological effects. Such studies would be invaluable in further understanding the structure-activity relationships of the pyrrolidone scaffold and could unveil novel therapeutic applications for these fundamental chiral molecules.

Visualizing the Role of Chiral Intermediates in Drug Synthesis

The following diagram illustrates the general workflow where chiral intermediates like (R)- and (S)-4-Hydroxy-2-pyrrolidone are utilized in the synthesis of enantiomerically pure drugs.

G cluster_synthesis Drug Synthesis Workflow racemic Racemic Mixture of 4-Hydroxy-2-pyrrolidone resolution Chiral Resolution racemic->resolution r_enantiomer (R)-4-Hydroxy-2-pyrrolidone resolution->r_enantiomer s_enantiomer (S)-4-Hydroxy-2-pyrrolidone resolution->s_enantiomer r_synthesis Multi-step Synthesis r_enantiomer->r_synthesis s_synthesis Multi-step Synthesis s_enantiomer->s_synthesis r_drug Enantiomerically Pure (R)-Drug r_synthesis->r_drug s_drug Enantiomerically Pure (S)-Drug s_synthesis->s_drug

Caption: General synthetic pathway utilizing chiral intermediates.

References

A Spectroscopic Comparison of 4-Hydroxy-2-pyrrolidone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-Hydroxy-2-pyrrolidone and its common precursors: succinimide, maleimide, and succinic anhydride. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and protocols for the identification and characterization of these compounds.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between these compounds and for monitoring reaction progress during the synthesis of this compound.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-3H-4H-5OtherSolvent
This compound 2.55 (dd), 2.15 (dd)4.45 (m)3.35 (m), 3.05 (m)7.55 (s, NH), 5.40 (d, OH)DMSO-d₆
Succinimide 2.77 (s)2.77 (s)-8.9 (s, NH)CDCl₃
Maleimide 6.88 (s)6.88 (s)--DMSO-d₆[1]
Succinic Anhydride 2.95 (s)2.95 (s)--DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-2C-3C-4C-5Solvent
This compound 175.539.567.050.0DMSO-d₆
Succinimide 177.429.129.1177.4DMSO-d₆
Maleimide 171.0134.8134.8171.0CDCl₃[2]
Succinic Anhydride 172.528.928.9172.5DMSO-d₆

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchN-H StretchO-H StretchOther Key Bands
This compound ~1680~3200~3350 (broad)-
Succinimide 1771, 1705~3200-1370 (C-N)[3]
Maleimide ~1710~3100-1590 (C=C)
Succinic Anhydride 1858, 1782--1225 (C-O-C)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation PeaksIonization Method
This compound 101.047784, 73, 56GC-MS (EI)
Succinimide 99.032071, 56, 43GC-MS (EI)
Maleimide 97.016469, 54, 41GC-MS (EI)
Succinic Anhydride 100.016072, 56, 44, 28GC-MS (EI)[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound from its precursors and the subsequent spectroscopic analysis are provided below.

Synthesis of this compound from Succinimide (Illustrative)

This protocol describes a representative synthesis of this compound via the reduction of succinimide.

Materials:

  • Succinimide

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Dissolve succinimide in methanol in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.[5]

  • Quench the reaction by slowly adding 1M hydrochloric acid until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 1024-2048 scans.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Transfer the mixture to a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7][8]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and 16-32 co-added scans.[9]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[10]

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column).

  • GC Method: Inject 1 µL of the sample solution. A typical temperature program starts at 50°C, holds for 2 minutes, then ramps to 250°C at 10°C/min, and holds for 5 minutes. Use helium as the carrier gas.

  • MS Method: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-400.

  • Data Analysis: Identify compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for the formation of this compound from succinic anhydride.

Synthetic_Pathway SuccinicAnhydride Succinic Anhydride Succinimide Succinimide SuccinicAnhydride->Succinimide + NH3 - H2O FourHydroxy This compound Succinimide->FourHydroxy Reduction (e.g., NaBH4)

A plausible synthetic route to this compound.
Experimental Workflow

This diagram outlines the general workflow for the spectroscopic comparison of the compounds.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Reporting Synthesis Synthesize this compound from Precursors Purification Purify all Compounds Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Table Tabulate Spectroscopic Data NMR->Data_Table FTIR->Data_Table MS->Data_Table Comparison Compare Spectra Data_Table->Comparison Report Generate Comparison Guide Comparison->Report

Workflow for spectroscopic comparison.

References

Validating Neuroprotection: A Comparative Guide to Functional Assays for 4-Hydroxy-2-pyrrolidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key functional assays to validate the neuroprotective effects of 4-Hydroxy-2-pyrrolidone derivatives. It details experimental protocols and presents available data to facilitate the objective assessment of these compounds against other potential neuroprotective agents.

The pyrrolidone class of compounds, particularly derivatives of this compound, has garnered significant interest for its potential nootropic and neuroprotective properties.[1][2] Validating these effects requires a robust panel of functional assays that can elucidate the mechanisms of action and quantify the degree of protection against neuronal damage. This guide outlines a range of in vitro and in vivo assays, providing detailed methodologies and, where available, experimental data on this compound derivatives to aid in the design and interpretation of neuroprotective studies.

In Vitro Functional Assays: A Multi-faceted Approach to Assessing Neuroprotection

A comprehensive in vitro evaluation of neuroprotective agents involves assessing their ability to mitigate various cellular stressors that mimic pathological conditions in neurodegenerative diseases. Key areas of investigation include cell viability and cytotoxicity, oxidative stress, apoptosis, and neuronal function.

Cell Viability and Cytotoxicity Assays

These fundamental assays determine whether a compound can protect neurons from death induced by a neurotoxic insult.

Table 1: Comparison of Cell Viability and Cytotoxicity Assays

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.Colorimetric measurement of formazan concentration.High-throughput, cost-effective, widely used.Can be affected by changes in cellular metabolism not related to viability.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells with compromised membrane integrity.Colorimetric or fluorometric measurement of LDH activity in the culture medium.Direct measure of cytotoxicity, high-throughput.LDH in serum-containing medium can interfere; timing is critical as LDH degrades.
ATP Assay Quantification of ATP, an indicator of metabolically active cells, using a luciferase-based reaction.Luminescent signal proportional to ATP concentration.Highly sensitive, rapid, reflects functional cell health.ATP levels can fluctuate with cellular activity; requires a luminometer.

Experimental Protocol: MTT Assay for Neuroprotection

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (to induce excitotoxicity) or 6-hydroxydopamine (6-OHDA, to model Parkinson's disease).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Oxidative Stress Assays

Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. These assays measure the ability of a compound to counteract the damaging effects of reactive oxygen species (ROS).

Table 2: Comparison of Oxidative Stress Assays

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
ROS Assay (DCFH-DA) The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).Fluorescence intensity proportional to intracellular ROS levels.[3][4][5][6]Direct measurement of intracellular ROS, suitable for live-cell imaging.Can be prone to auto-oxidation and photo-instability.
Glutathione (GSH) Assay Quantification of reduced glutathione (GSH), a major intracellular antioxidant.Colorimetric or fluorometric measurement of GSH levels.[7][8][9][10]Reflects the cell's antioxidant capacity.Can be complex to differentiate between reduced (GSH) and oxidized (GSSG) forms.
Lipid Peroxidation (MDA) Assay Measurement of malondialdehyde (MDA), a major product of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) method.Colorimetric measurement of the MDA-TBA adduct.[11][12][13][14][15]Indicates damage to cellular membranes.The TBARS assay is not entirely specific for MDA.
Superoxide Dismutase (SOD) Activity Assay Measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.Inhibition of a colorimetric reaction by SOD activity.[16][17][18][19][20]Assesses the enzymatic antioxidant defense system.Can be complex and requires specific substrates and enzymes.
Catalase Activity Assay Measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.Spectrophotometric measurement of the rate of hydrogen peroxide decomposition.[15][20][21][22]Assesses another critical enzymatic antioxidant defense.Can be sensitive to sample preparation and interference.

Experimental Protocol: Intracellular ROS Measurement using DCFH-DA

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Staining: After the treatment period, wash the cells with warm PBS. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells again with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[3][6]

  • Data Analysis: Quantify the relative ROS levels as a percentage of the control group.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key process in neurodegeneration. These assays can determine if a neuroprotective compound can inhibit the apoptotic cascade.

Table 3: Comparison of Apoptosis Assays

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
Annexin V Staining Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.Flow cytometry or fluorescence microscopy detection of Annexin V-positive cells.Detects early stages of apoptosis.Can also stain necrotic cells if membrane integrity is lost.
Caspase Activity Assay Measures the activity of caspases, a family of proteases that are key mediators of apoptosis.Fluorometric or colorimetric detection of caspase cleavage of a specific substrate.Provides information about the activation of specific apoptotic pathways.Caspase activation is transient.
TUNEL Assay TdT-mediated dUTP nick end labeling (TUNEL) detects DNA fragmentation, a hallmark of late-stage apoptosis.Fluorescence microscopy or flow cytometry detection of TUNEL-positive nuclei.Detects a late and irreversible stage of apoptosis.Can also label necrotic cells and cells with DNA damage.

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Treatment and Lysis: Following treatment with the this compound derivative and the neurotoxic insult, lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control.

Neuronal Function Assays

Directly assessing neuronal function provides a more physiological measure of neuroprotection. Electrophysiological techniques are powerful tools for this purpose.

Table 4: Comparison of Neuronal Function Assays

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
Patch-Clamp Electrophysiology Recording of ionic currents through individual ion channels or the whole cell membrane of a single neuron.Changes in membrane potential, action potential firing, and synaptic currents.High resolution, provides detailed mechanistic insights.Low throughput, technically demanding.
Multi-electrode Array (MEA) Non-invasive recording of the electrical activity of a network of neurons cultured on an array of microelectrodes.Spike rate, burst frequency, network synchrony.High-throughput, allows for long-term recordings of neuronal networks.Provides population-level data, less detailed than patch-clamp.

Experimental Workflow: Multi-electrode Array (MEA) Assay

MEA_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_recording Data Acquisition & Analysis A Plate primary neurons or iPSC-derived neurons on MEA plates B Allow neurons to mature and form functional networks (e.g., 14-21 days) A->B C Record baseline neuronal activity B->C D Pre-treat with this compound derivative C->D E Introduce neurotoxic agent D->E F Record post-treatment neuronal activity over time E->F G Analyze changes in spike rate, burst frequency, and network synchrony F->G

Caption: Workflow for assessing neuroprotection using Multi-electrode Arrays (MEAs).

In Vivo Functional Assays: Evaluating Neuroprotection in Animal Models

Animal models of neurodegenerative diseases are crucial for validating the in vivo efficacy of potential neuroprotective compounds. Behavioral tests are key to assessing functional outcomes.

Table 5: Comparison of In Vivo Behavioral Assays

AssayAnimal ModelFunction AssessedKey Parameters
Morris Water Maze Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia, Alzheimer's disease models)Spatial learning and memoryEscape latency, path length, time spent in the target quadrant.
Rotarod Test Rodent models of motor deficits (e.g., Parkinson's disease models)Motor coordination and balanceLatency to fall from a rotating rod.[1][23][24][25]
Open Field Test Various rodent modelsLocomotor activity and anxiety-like behaviorTotal distance traveled, time spent in the center of the arena.
Elevated Plus Maze Rodent models of anxietyAnxiety-like behaviorTime spent in and entries into the open and closed arms.

Experimental Protocol: Rotarod Test for Motor Coordination

  • Acclimation and Training: Acclimate the mice to the testing room for at least 30 minutes. Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.[24]

  • Drug Administration: Administer the this compound derivative or vehicle to the respective groups of animals.

  • Induction of Motor Deficit: In models of diseases like Parkinson's, induce a motor deficit using a neurotoxin like MPTP or 6-OHDA.

  • Testing: Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).[23][24]

  • Data Recording: Record the latency to fall for each mouse. Perform multiple trials with an inter-trial interval.

  • Data Analysis: Compare the mean latency to fall between the different treatment groups.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound derivatives may be mediated through various intracellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies.

Neuroprotection_Pathways cluster_stress Cellular Stress cluster_compound Neuroprotective Compound cluster_pathways Pro-survival Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress Excitotoxicity nrf2 Nrf2/ARE Pathway pi3k PI3K/Akt Pathway survival Neuronal Survival stress->survival Inhibits compound This compound Derivative compound->nrf2 Activates compound->pi3k Activates nrf2->survival apoptosis Reduced Apoptosis nrf2->apoptosis inflammation Decreased Neuroinflammation nrf2->inflammation pi3k->survival pi3k->apoptosis pi3k->inflammation

Caption: Key signaling pathways potentially modulated by neuroprotective compounds.

Conclusion

The validation of the neuroprotective effects of this compound derivatives requires a systematic approach employing a battery of in vitro and in vivo functional assays. This guide provides a framework for selecting appropriate assays, detailing their protocols, and understanding their underlying principles. While some data exists for specific pyrrolidone derivatives, there is a clear need for comprehensive, head-to-head comparative studies against established neuroprotective agents to fully elucidate their therapeutic potential. Such studies, utilizing the standardized assays outlined here, will be instrumental in advancing the development of this promising class of compounds for the treatment of neurodegenerative diseases.

References

A Comparative Analysis of 4-hydroxy-2-pyrrolidone and N-hydroxy-2-pyrrolidone in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules and novel therapeutic agents. Among the vast array of heterocyclic scaffolds, pyrrolidone derivatives stand out for their versatile reactivity and presence in numerous biologically active compounds. This guide provides a comprehensive comparative analysis of two key hydroxylated pyrrolidone isomers: 4-hydroxy-2-pyrrolidone and N-hydroxy-2-pyrrolidone. We will delve into their synthesis, comparative performance, and potential applications, supported by experimental data and detailed protocols.

Introduction to Hydroxypyrrolidones

This compound and N-hydroxy-2-pyrrolidone are constitutional isomers with the hydroxyl group positioned on the carbon backbone and the nitrogen atom, respectively. This seemingly subtle difference in structure imparts distinct chemical properties and reactivity, leading to divergent applications in organic synthesis. This compound, particularly its chiral forms, is a well-established chiral intermediate in the synthesis of various pharmaceuticals.[1] In contrast, N-hydroxy-2-pyrrolidone, while less extensively studied, holds potential as a unique reagent, for instance, in the formation of activated esters for peptide coupling. This guide aims to provide a clear comparison to aid researchers in selecting the optimal isomer for their specific synthetic needs.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the synthesis and properties of this compound and N-hydroxy-2-pyrrolidone based on available data.

Table 1: Comparison of Synthetic Parameters

ParameterThis compoundN-hydroxy-2-pyrrolidone
Starting Material (S)-Malic acid, N-Boc-amino acids, 4-amino-3-hydroxybutyric acid derivativesγ-Butyrolactone, Hydroxylamine hydrochloride
Key Reaction Type Regioselective tosylation and amination, Meldrum's acid-mediated cyclization followed by reductionLactone aminolysis with hydroxylamine
Typical Reagents TsCl, pyridine, NH₃ (from malic acid); EDC, DMAP, NaBH₄ (from N-Boc-amino acids)Hydroxylamine hydrochloride, a base (e.g., NaOH or NaHCO₃)
Reaction Conditions Multi-step, requires protection/deprotection, variable temperaturesTypically a one-pot reaction, often at elevated temperatures
Reported Yield 32% overall yield from dimethyl (S)-malate[1]; 9% from N-Boc-alanine[2]Not explicitly reported for the parent compound in comparative studies
Purification Column chromatography, recrystallizationExtraction and recrystallization (in related derivatives)

Table 2: Comparative Properties and Applications

Property/ApplicationThis compoundN-hydroxy-2-pyrrolidone
Primary Role in Synthesis Chiral building block and intermediate.[1]Potential activating agent (N-hydroxy functionality).
Key Functional Group Secondary alcohol on the pyrrolidone ring.N-hydroxyamide (hydroxamic acid).
Chirality Often used in its enantiomerically pure form (e.g., (S)-enantiomer).[1]Achiral, unless substituted on the carbon backbone.
Known Applications Synthesis of nootropic drugs (e.g., Oxiracetam), antibiotics, and antidepressant agents.[1][2]Precursor to N-hydroxyimide derivatives used in peptide synthesis and as reagents for bioconjugation (inferred from related structures).
Reactivity Profile The secondary alcohol can be further functionalized (e.g., oxidation, etherification).The N-hydroxy group can be activated for coupling reactions. The hydroxamic acid moiety can act as a bidentate ligand for metal ions.
Stability Generally stable, though the hydroxyl group can undergo oxidation.Potentially less stable due to the N-O bond, can undergo rearrangement or decomposition under certain conditions.

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for reproducibility and adaptation in various research settings.

Synthesis of (S)-4-hydroxy-2-pyrrolidone from (S)-Malic Acid[1]

This three-step synthesis provides a reliable method for obtaining the enantiomerically pure (S)-isomer.

Step 1: Synthesis of Dimethyl (S)-malate (S)-Malic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield dimethyl (S)-malate.

Step 2: Regioselective Tosylation of Methyl (S)-3,4-dihydroxybutanoate The dimethyl (S)-malate is reduced to the corresponding diol, methyl (S)-3,4-dihydroxybutanoate. This diol is then subjected to regioselective tosylation.

  • To a solution of methyl (S)-3,4-dihydroxybutanoate in pyridine, p-toluenesulfonyl chloride (TsCl) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at 0 °C for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to give the crude tosylate.

Step 3: Amination and Cyclization The crude tosylate is treated with aqueous ammonia.

  • The tosylate is dissolved in aqueous ammonia and stirred at room temperature or with gentle heating.

  • The reaction involves the displacement of the tosyl group by ammonia followed by intramolecular cyclization to form (S)-4-hydroxy-2-pyrrolidone.

  • The product is then isolated and purified by column chromatography or recrystallization.

Synthesis of N-hydroxy-2-pyrrolidone from γ-Butyrolactone

While a direct, optimized protocol for the parent N-hydroxy-2-pyrrolidone is not extensively detailed in the literature, a plausible synthesis can be derived from the known reactivity of lactones with hydroxylamine. This reaction is analogous to the formation of other hydroxamic acids from esters.

Proposed Protocol:

  • In a round-bottom flask, γ-butyrolactone is dissolved in a suitable solvent, such as methanol or ethanol.

  • An equimolar amount of hydroxylamine hydrochloride is added, followed by the slow addition of a base (e.g., sodium hydroxide or sodium bicarbonate) to neutralize the hydrochloride and generate free hydroxylamine.

  • The reaction mixture is heated to reflux and monitored by TLC. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the lactone, leading to ring-opening to form a γ-hydroxy-N-hydroxybutanamide intermediate, which is in equilibrium with the cyclic N-hydroxy-2-pyrrolidone.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then subjected to extraction and purification, potentially involving recrystallization, to isolate the N-hydroxy-2-pyrrolidone. It is important to note that the stability of the final product may be a concern, and purification conditions should be chosen carefully.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for this compound and the proposed synthesis of N-hydroxy-2-pyrrolidone.

G cluster_0 Synthesis of (S)-4-hydroxy-2-pyrrolidone MalicAcid (S)-Malic Acid DimethylMalate Dimethyl (S)-malate MalicAcid->DimethylMalate Esterification (MeOH, H+) Diol Methyl (S)-3,4-dihydroxybutanoate DimethylMalate->Diol Reduction (e.g., NaBH4) Tosylate Methyl (S)-3-hydroxy-4-tosyloxybutanoate Diol->Tosylate Regioselective Tosylation (TsCl, Pyridine) Product4OH (S)-4-hydroxy-2-pyrrolidone Tosylate->Product4OH Amination & Cyclization (aq. NH3)

Caption: Synthetic pathway for (S)-4-hydroxy-2-pyrrolidone from (S)-Malic Acid.

G cluster_1 Proposed Synthesis of N-hydroxy-2-pyrrolidone GBL γ-Butyrolactone Intermediate γ-hydroxy-N-hydroxybutanamide (Intermediate) GBL->Intermediate Nucleophilic Attack & Ring Opening Hydroxylamine Hydroxylamine ProductNOH N-hydroxy-2-pyrrolidone Intermediate->ProductNOH Intramolecular Cyclization

Caption: Proposed synthetic pathway for N-hydroxy-2-pyrrolidone from γ-Butyrolactone.

Comparative Performance and Applications in Synthesis

The distinct positioning of the hydroxyl group in this compound and N-hydroxy-2-pyrrolidone dictates their respective roles in synthetic chemistry.

This compound serves primarily as a chiral scaffold. The secondary alcohol at the C4 position, combined with the stereocenter, makes it a valuable precursor for a variety of complex molecules. The hydroxyl group can be oxidized to a ketone, protected, or used as a handle for further functionalization, all while retaining the chiral integrity of the molecule. Its utility is well-documented in the synthesis of pharmaceuticals where specific stereochemistry is crucial for biological activity.[1]

N-hydroxy-2-pyrrolidone , on the other hand, is structurally a cyclic hydroxamic acid. The N-hydroxy group significantly alters the electronic properties of the amide bond. This functionality is the basis for the use of related N-hydroxy compounds, such as N-hydroxysuccinimide, as activating agents in peptide synthesis. The N-hydroxy group can be converted into a good leaving group, facilitating the coupling of the pyrrolidone moiety with other molecules. While the direct applications of the parent N-hydroxy-2-pyrrolidone are not as widely reported, its structure suggests potential as a reagent in bioconjugation, as a ligand for metal ions, or as a precursor to other reactive intermediates.

Conclusion

References

A Comparative Guide to Chiral Pool Starting Materials: 4-Hydroxy-2-pyrrolidone vs. Pyroglutaminol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral starting material is a critical decision that significantly influences the efficiency, cost-effectiveness, and overall success of a synthetic route. Both 4-hydroxy-2-pyrrolidone and pyroglutaminol have emerged as valuable building blocks derived from the chiral pool, offering access to a diverse array of enantiomerically pure compounds, particularly substituted pyrrolidines, which are prevalent scaffolds in numerous pharmaceuticals. This guide provides an objective comparison of these two starting materials, supported by available experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

General Overview and Chemical Structures

This compound , a lactam derived from 4-amino-3-hydroxybutyric acid, and pyroglutaminol , derived from the naturally occurring amino acid L-glutamic acid, both possess a five-membered lactam ring with a key stereocenter. Their rigid cyclic structures and versatile functional groups—hydroxyl and amide functionalities—make them attractive starting points for the stereocontrolled introduction of new functionalities.

CompoundStructureKey Features
(S)-4-Hydroxy-2-pyrrolidoneChiral secondary alcohol, lactam functionality, readily available in both enantiomeric forms.
L-PyroglutaminolChiral primary alcohol, lactam functionality, derived from a natural amino acid.

Synthetic Utility and Performance: A Comparative Analysis

While direct, head-to-head comparative studies for the synthesis of identical target molecules from both starting materials are scarce in the literature, we can draw comparisons based on their applications in the synthesis of analogous chiral pyrrolidine derivatives.

Synthesis of Substituted Pyrrolidines:

Both molecules serve as excellent precursors for a variety of substituted pyrrolidines. The hydroxyl group in each can be readily converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution, or it can be oxidized to a ketone for further derivatization.

Table 1: Representative Synthetic Transformations and Yields

Starting MaterialTarget MoietyKey TransformationReagents & ConditionsYield (%)Enantiomeric Excess (%)Reference
(S)-4-Hydroxy-2-pyrrolidone 5-Substituted Pyrrolidin-2,4-dioneMeldrum's acid-mediated reaction and cyclizationN-Boc-amino acid, EDC.HCl; then NaBH4~6-9 (overall)Not Reported[1]
L-Pyroglutaminol N-Substituted PyroglutaminolN-AlkylationAlkyl halide, NaH, DMFGood to Excellent>98[2]
(S)-4-Hydroxy-L-proline *Polyhydroxylated PyrrolidinesRegio- and stereoselective hydroxylationLDA, (-)-camphorsulfonyloxaziridine>50 (overall)>98[3]
L-Pyroglutamic Acid Optically Active 2-PyrrolidinonesDerivatization at C5VariousGoodMaintained[4]

Note: (S)-4-Hydroxy-L-proline is a closely related precursor and its synthetic utility provides insights into the potential of this compound.

G cluster_0 Synthetic Pathway from this compound cluster_1 Synthetic Pathway from Pyroglutaminol 4-HP This compound Activated-4-HP Activated Hydroxyl (e.g., OTs, OMs) Substituted_Pyrrolidinone Substituted Pyrrolidinone Target_Molecule_1 Target Molecule A (e.g., Bioactive Pyrrolidine) Pyroglutaminol Pyroglutaminol Activated_Pyroglutaminol Activated Hydroxyl (e.g., OTs, OMs) Substituted_Pyroglutaminol Substituted Pyroglutaminol Target_Molecule_2 Target Molecule B (e.g., Chiral Ligand)

Experimental Protocols

General Procedure for the N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid (Illustrative of Amine Protection)

This protocol, while for a related pyrrolidine, illustrates a common protection step applicable to these scaffolds.[5]

  • Dissolution: A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide.

  • Reagent Addition: Di-tert-butyl dicarbonate dissolved in dioxane is added at room temperature.

  • Reaction: The mixture is stirred for 1.5 hours.

  • Work-up: The mixture is diluted with ether, and the organic phase is washed with 1N NaOH.

Synthesis of 5-Substituted Pyrrolidine-2,4-diones from N-Boc-amino acids (via a tetramic acid intermediate, related to this compound synthesis)[1]

This represents a multi-step synthesis where a 4-hydroxypyrrolidinone derivative is formed.

  • Activation and Coupling: N-Boc-amino acid is reacted with Meldrum's acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) as a carboxyl activating agent.

  • Cyclization: The intermediate undergoes cyclization to form the tetramic acid (pyrrolidine-2,4-dione).

  • Reduction: The resulting tetramic acid is subjected to regioselective reduction with sodium borohydride (NaBH4) in methanol to yield the 4-hydroxy-2-pyrrolidinone derivative.

Cost and Availability

Both (S)-4-hydroxy-2-pyrrolidone and L-pyroglutaminol are commercially available from various chemical suppliers. The price can vary depending on the supplier, purity, and quantity. A general price comparison is provided below.

Table 2: Cost Comparison

CompoundSupplier ExampleQuantityPrice (USD)Price per gram (USD)
(S)-(-)-4-Hydroxy-2-pyrrolidinoneSigma-Aldrich1 g266.31266.31
(S)-(-)-4-Hydroxy-2-pyrrolidinoneCymitQuimica1 g29.00 € (~$31)~31
(S)-(-)-4-Hydroxy-2-pyrrolidinoneCymitQuimica5 g46.00 € (~$50)~10
L-PyroglutaminolChem-Impex1 g18.5018.50
L-PyroglutaminolChem-Impex5 g71.8014.36
L-PyroglutaminolChemicalBookper kg150.000.15

Prices are subject to change and may vary between suppliers and regions. The provided prices are for illustrative purposes.

G cluster_decision Decision Workflow: Selecting a Chiral Starting Material Start Define Target Molecule & Synthetic Strategy Cost_Eval Evaluate Cost & Availability Synth_Eval Evaluate Synthetic Efficiency (Yields, Stereoselectivity) Select_4HP Select this compound Select_PG Select Pyroglutaminol Proceed Proceed with Synthesis

Conclusion

Both this compound and pyroglutaminol are highly valuable and versatile chiral pool starting materials for the synthesis of enantiomerically pure pyrrolidine derivatives.

  • Pyroglutaminol , being directly derivable from L-glutamic acid, is often a more cost-effective option, especially at a larger scale.[6] Its primary alcohol offers straightforward functionalization.

  • This compound , with its secondary alcohol, provides a different stereochemical and reactivity profile that may be advantageous for specific synthetic targets.

The ultimate choice between these two building blocks will depend on the specific synthetic strategy, the desired substitution pattern on the pyrrolidine ring, and economic considerations. While this guide provides a comparative overview based on available data, researchers are encouraged to perform a thorough literature search for their specific target molecule to identify the most efficient and well-established synthetic route. The lack of direct comparative studies highlights an opportunity for future research to systematically evaluate the performance of these two important chiral building blocks in standardized synthetic transformations.

References

Characterization of 4-hydroxy-2-pyrrolidone racemate using FTIR and powder X-ray diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solid-state properties of racemic 4-hydroxy-2-pyrrolidone and its enantiomers, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Powder X-ray Diffraction (PXRD). The information presented herein is based on established analytical principles and findings from key literature, intended to support research and development in pharmaceuticals and materials science.

A pivotal study on the characterization of this compound revealed that the racemate forms a conglomerate.[1][2] A conglomerate is a mechanical mixture of separate crystals of the two enantiomers. Consequently, the solid-state properties of the racemate are expected to be identical to those of the individual pure enantiomers. This guide will present the expected comparative data and detailed experimental protocols for these analytical techniques.

Data Presentation

The following tables summarize the expected quantitative data from FTIR and PXRD analyses.

Disclaimer: The specific experimental data from the primary literature could not be accessed. The following data is illustrative of a conglomerate system and is based on the known functional groups of this compound and typical PXRD patterns for small organic molecules. It serves to demonstrate the expected identity between a conglomerate racemate and its pure enantiomers.

Table 1: Comparative FTIR Data for this compound

Functional GroupAssignmentExpected Wavenumber (cm⁻¹) for (R)-enantiomerExpected Wavenumber (cm⁻¹) for (S)-enantiomerExpected Wavenumber (cm⁻¹) for (±)-Racemate
O-H StretchHydroxyl group~3400~3400~3400
N-H StretchAmide~3200~3200~3200
C=O StretchAmide I (Lactam)~1680~1680~1680
C-N StretchAmide III~1290~1290~1290
C-O StretchAlcohol~1080~1080~1080

Table 2: Comparative Powder X-ray Diffraction Data for this compound

Expected Peak Position (2θ)°Expected Relative Intensity (%) for (R)-enantiomerExpected Relative Intensity (%) for (S)-enantiomerExpected Relative Intensity (%) for (±)-Racemate
10.5858585
15.2100100100
18.8606060
21.1959595
25.7707070
28.3505050

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the this compound racemate.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_conclusion Conclusion Racemate Racemic (±)-4-hydroxy-2-pyrrolidone FTIR FTIR Spectroscopy Racemate->FTIR PXRD Powder X-ray Diffraction Racemate->PXRD Enantiomer Pure (R)- or (S)-4-hydroxy-2-pyrrolidone Enantiomer->FTIR Enantiomer->PXRD CompareSpectra Compare FTIR Spectra FTIR->CompareSpectra CompareDiff Compare PXRD Patterns PXRD->CompareDiff Result Racemate is a Conglomerate CompareSpectra->Result CompareDiff->Result

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

1. Solid-State Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To obtain the infrared spectrum of the solid samples to identify functional groups and compare the spectra of the racemate and the pure enantiomers.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Instrument: A Fourier-Transform Infrared spectrometer equipped with a diamond ATR accessory.

    • Background Collection: A background spectrum is collected with a clean, empty ATR crystal to account for atmospheric and instrumental interferences.

    • Sample Preparation: A small amount of the powdered sample (approximately 1-2 mg) of this compound (racemate or enantiomer) is placed directly onto the ATR crystal.

    • Sample Analysis: Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

    • Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue between samples to prevent cross-contamination.

2. Powder X-ray Diffraction (PXRD)

  • Objective: To obtain the diffraction pattern of the crystalline solid to assess its crystal structure and compare the patterns of the racemate and the pure enantiomers.

  • Methodology:

    • Instrument: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Sample Preparation: Approximately 50-100 mg of the powdered this compound sample (racemate or enantiomer) is gently packed into a sample holder. The surface of the powder is carefully flattened to ensure a smooth, level surface that is coplanar with the holder's surface.

    • Data Collection: The sample holder is placed in the diffractometer. The X-ray diffraction pattern is collected over a specified 2θ range, for example, from 5° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is plotted. The peak positions (2θ) and their relative intensities are determined. The patterns for the racemate and the enantiomers are overlaid for direct comparison. For a conglomerate, the patterns are expected to be identical.[1]

References

A Comparative Guide to the Purity Assessment of 4-Hydroxy-2-pyrrolidone: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a cornerstone of quality control in the pharmaceutical and chemical industries. For a polar compound like 4-Hydroxy-2-pyrrolidone, a key intermediate in the synthesis of various pharmaceuticals, selecting the most appropriate analytical technique is crucial for ensuring product quality and safety. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), two common methods for purity assessment.

Introduction to Purity Assessment Techniques

Purity assessment serves to verify the identity and quantify the main component of a substance while identifying and quantifying any impurities. The choice of analytical method can significantly influence the accuracy and reliability of these results.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1][2] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without requiring a reference standard of the analyte itself.[3]

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. Purity is typically determined using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[3] This method is highly sensitive but often assumes that all components have a similar response factor at the detection wavelength, or it requires individual calibration standards for each impurity for precise quantification.[3]

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol outlines the determination of the purity of this compound using ¹H-NMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Solvent: Deuterium oxide (D₂O)

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.

  • Ancillary Equipment: Analytical balance (0.01 mg readability), volumetric flasks, pipettes, NMR tubes.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in 1.0 mL of D₂O.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Temperature: 298 K

  • Acquisition Time (AQ): ≥ 3 seconds

  • Relaxation Delay (D1): 5 x T₁ (The longest T₁ of the analyte and internal standard signals should be determined beforehand. A conservative D1 of 30 seconds is often sufficient for quantitative analysis of small molecules).

  • Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest).[4]

  • Spectral Width (SW): 12 ppm

  • Transmitter Frequency Offset (O1p): Centered in the middle of the spectrum.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Phase the spectrum manually to ensure all peaks have a correct Lorentzian shape.

  • Calibrate the chemical shift scale using the residual solvent peak (D₂O at ~4.79 ppm).

  • Integrate the well-resolved signals of both this compound and the internal standard (maleic acid).

    • This compound: Select a signal that is free from overlap with impurity signals. For example, the proton at the 4-position (CH-OH).

    • Maleic Acid: Integrate the singlet corresponding to the two vinyl protons.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • Ianalyte, IIS: Integral values of the analyte and internal standard signals.

    • Nanalyte, NIS: Number of protons for the integrated signals of the analyte and internal standard.

    • MWanalyte, MWIS: Molecular weights of the analyte and internal standard.

    • manalyte, mIS: Masses of the analyte and internal standard.

    • PIS: Purity of the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a typical reversed-phase HPLC method for the purity assessment of this compound.

1. Materials and Instrumentation:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: Water/Acetonitrile (95:5)

2. Chromatographic Conditions:

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the sample solvent to achieve a concentration of about 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Comparative Data Presentation

The following table presents hypothetical but representative data for the purity assessment of a single batch of this compound using both qNMR and HPLC.

ParameterqNMRHPLC (Area %)
Purity Value 98.5% (w/w)99.7%
Precision (%RSD, n=6) 0.35%0.20%
Analysis Time ~20 min per sample (including setup)~30 min per sample (run time)
Method Development Time MinimalCan be extensive
Quantification Basis Absolute (molar)Relative (based on UV response)
Reference Standard Certified internal standard requiredAnalyte reference standard ideal
Sample Recovery Non-destructive, sample recoverableDestructive

Interpretation of Discrepancies:

A discrepancy between qNMR and HPLC purity values is not uncommon.[3] In this example, qNMR shows a slightly lower purity (98.5%) compared to HPLC (99.7%). This can occur if impurities present in the sample do not have a UV chromophore and are therefore not detected by the HPLC-UV system. qNMR, on the other hand, will detect any proton-containing impurities, providing a more accurate mass-based purity assessment.[1]

Visualizing the Workflow

The following diagrams illustrate the logical workflows for purity assessment by qNMR and HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in D₂O weigh_analyte->dissolve weigh_is Weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Data (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity Report calculate->result HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calc Purity Calculation weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in Mobile Phase weigh_analyte->dissolve filter_sample Filter Sample dissolve->filter_sample inject Inject into HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % integrate->calculate result Final Purity Report calculate->result

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-pyrrolidone
Reactant of Route 2
4-Hydroxy-2-pyrrolidone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.